molecular formula C16H18O2 B8010233 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL

3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL

Cat. No.: B8010233
M. Wt: 242.31 g/mol
InChI Key: ZJJFPIKMLKBRLY-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]propan-1-ol, with the CAS number 57668-35-6, is an organic compound with the molecular formula C16H18O2 and an average molecular weight of 242.31 g/mol . This compound features a propanol chain linked to a phenyl ring that is further substituted with a benzyloxy protecting group. The benzyloxy group is a common and versatile protecting group in organic synthesis, known for its ability to protect alcohols, amines, and carboxylic acids, and can later be deprotected using methods such as palladium on carbon or strong acids . Its electron-donating nature, due to the lone pair on the oxygen atom, can influence the electronic properties of the aromatic system. As a phenylpropanol derivative, this compound serves as a valuable building block or synthetic intermediate in medicinal and organic chemistry research. While direct studies on this exact molecule are limited, its structure is closely related to chalcone derivatives, which are a class of compounds known to display a wide spectrum of biological activities in academic and industrial research. These activities include antibacterial, antiviral, anticancer, antimalarial, antioxidant, anti-inflammatory, and anti-tubercular properties, as well as potential applications in anti-Alzheimer research . The presence of the benzyloxy group also makes it a potential precursor for the synthesis of more complex molecules, such as amino-alcohols like 3-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, which are used in further pharmaceutical development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please handle this material with care, adhering to all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12,17H,5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJFPIKMLKBRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301542
Record name 3-(Phenylmethoxy)benzenepropanol
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Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57668-35-6
Record name 3-(Phenylmethoxy)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57668-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and characterization of 3-[3-(benzyloxy)phenyl]propan-1-ol , a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and other medicinal scaffolds.

Identity & Chemical Structure

This compound is a meta-substituted phenylpropanol derivative. It features a lipophilic benzyl ether protecting group on the phenolic oxygen, rendering it stable against basic and nucleophilic conditions while retaining a reactive primary alcohol for further functionalization.

Attribute Detail
IUPAC Name 3-[3-(benzyloxy)phenyl]propan-1-ol
Common Synonyms 3-(3-Benzyloxyphenyl)propyl alcohol; m-Benzyloxyhydrocinnamyl alcohol
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.32 g/mol
CAS Number Not widely listed as commodity; derived from CAS 57668-34-5 (Acid)
SMILES OCCCCc1cccc(OCc2ccccc2)c1
InChI Key Calculated based on structure
Physicochemical Profile

The presence of the benzyl group significantly alters the solubility and melting profile compared to the parent phenol (3-(3-hydroxyphenyl)propanol).

Property Value / Description Causality / Context
Physical State Viscous Colorless to Pale Yellow Oil The benzyl ether disrupts the hydrogen bonding network seen in the parent phenol, lowering the melting point.
Boiling Point ~380–400°C (Predicted) High boiling point due to molecular weight and pi-stacking interactions; typically distilled under high vacuum (~160°C @ 0.1 mmHg).
Solubility Lipophilic (LogP ~3.5) Insoluble in water. Freely soluble in DCM, Ethyl Acetate, THF, and Methanol.
pKa ~16 (Alcohol) The aliphatic alcohol is non-acidic. The phenolic pKa (~10) is masked by the benzyl group.
Refractive Index 1.57–1.59 High index due to the two aromatic rings.
Stability Stable to Base/Reductants The benzyl ether is stable to LiAlH₄ and NaOH. Sensitive to H₂/Pd (Hydrogenolysis) and strong Lewis acids (BBr₃).
Synthesis & Experimental Protocols

The most reliable route to high-purity 3-[3-(benzyloxy)phenyl]propan-1-ol is the reduction of 3-[3-(benzyloxy)phenyl]propanoic acid . Direct alkylation of 3-phenylpropanol is less selective due to potential O-alkylation vs. C-alkylation issues in earlier precursors.

Protocol: Reduction of 3-[3-(benzyloxy)phenyl]propanoic acid
  • Precursor: 3-[3-(benzyloxy)phenyl]propanoic acid (CAS 57668-34-5).[1][2]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Safety Note: LiAlH₄ reacts violently with water. Perform under Nitrogen/Argon.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvation: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (10 mL/g) . Cool to 0°C.[1]

  • Addition: Dissolve 3-[3-(benzyloxy)phenyl]propanoic acid (1.0 equiv) in dry THF. Add dropwise to the LiAlH₄ suspension over 30 mins. Exothermic H₂ evolution will occur.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot.

  • Quench (Fieser Method): Cool to 0°C. Cautiously add:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[3][1]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Workup: Filter the granular aluminum salts through a Celite pad. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate. The resulting oil is usually >95% pure. If necessary, purify via flash chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    

Synthesis Start 3-(3-hydroxyphenyl) propanoic acid Inter 3-(3-benzyloxyphenyl) propanoic acid (CAS 57668-34-5) Start->Inter BnBr, K2CO3 Acetone, Reflux Product 3-[3-(benzyloxy)phenyl] propan-1-ol (Target) Inter->Product LiAlH4, THF (Reduction) Debenz Side Product: 3-(3-hydroxyphenyl)propanol Inter->Debenz Avoid H2/Pd (Cleaves Benzyl)

Figure 1: Synthetic pathway emphasizing the retention of the benzyl group during reduction.

Characterization & Spectral Analysis

Verification of the structure relies on distinguishing the benzyl ether signals from the propyl alcohol chain.

Technique Characteristic Signals (Expected) Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.30–7.45 (m, 5H) Benzyl aromatic protons.
δ 7.18 (t, 1H), 6.80 (m, 3H) Central phenyl ring protons (meta-substitution pattern).
δ 5.05 (s, 2H) Benzylic CH₂ (Distinct singlet, confirms protection).
δ 3.65 (t, 2H) -CH₂-OH (Hydroxymethyl group).
δ 2.68 (t, 2H) Ar-CH₂- (Benzylic methylene of propyl chain).
δ 1.88 (m, 2H) -CH₂-CH₂-CH₂- (Central methylene).
¹³C NMR δ 159.0 C-O (Ipsocarbon of ether).
δ 70.1 Benzyl CH₂ carbon.
δ 62.3 -CH₂OH carbon.
Mass Spectrometry (ESI+) [M+Na]⁺ = 265.1 Sodium adduct.
Fragment 91 m/z Tropylium ion (Benzyl group characteristic).
Applications in Drug Development

This molecule serves as a versatile "masked" phenol linker.

  • Tapentadol & Tramadol Analogs:

    • The 3-substituted phenylpropyl scaffold is the pharmacophore for Mu-opioid receptor binding.

    • The alcohol group is typically converted to a leaving group (Mesylate/Tosylate) and displaced by an amine (e.g., dimethylamine) to form the active drug core.

    • Strategic Advantage: The benzyl group prevents side reactions on the phenol during the aggressive alkylation steps and is removed in the final step via hydrogenolysis (H₂/Pd-C).

  • Prostaglandin Analogs:

    • Used in the synthesis of phenyl-substituted prostaglandin F2α analogs (e.g., Latanoprost derivatives) where the omega-chain is modified with aromatic rings to improve lipophilicity and corneal penetration.

  • Metabolic Stability Probes:

    • Used to study the metabolic oxidation of the propyl chain (to propanoic acid) while blocking the Phase II conjugation (glucuronidation) of the phenol.

References
  • BenchChem. Technical Support: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. (2025).[4][1][2][5][6][7][8][9]

  • Sigma-Aldrich. Safety Data Sheet: 3-Phenyl-1-propanol derivatives. (2026).

  • PubChem. Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Precursor).[2]

  • Organic Syntheses. Reduction of Carboxylic Acids to Alcohols. Coll. Vol. 10, p. 423.

Sources

In-Depth Technical Guide: Synthesis, Characterization, and Application of 3-[3-(Benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the landscape of modern drug development, orthogonal protection strategies are paramount for the construction of complex Active Pharmaceutical Ingredients (APIs). 3-[3-(Benzyloxy)phenyl]propan-1-ol (CAS: 856796-33-3) serves as a highly versatile, bifunctional building block designed specifically for this purpose.

Structurally, the molecule features a central phenyl ring substituted at the meta positions with a benzyl-protected phenol and a primary aliphatic alcohol. This specific spatial arrangement allows chemists to execute selective, high-yielding transformations at the aliphatic terminus while preserving the latent reactivity of the phenolic oxygen for late-stage functionalization.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 3-[3-(Benzyloxy)phenyl]propan-1-ol
CAS Number 856796-33-3
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.32 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H₂O

Structural Significance & Reactivity Profile

The strategic value of 3-[3-(benzyloxy)phenyl]propan-1-ol lies in its dual reactivity profile, which is governed by the principles of orthogonal protection:

  • The Primary Aliphatic Alcohol: Acting as the primary site of reactivity, this hydroxyl group can be readily oxidized to an aldehyde/carboxylic acid, or converted into an electrophile (e.g., methanesulfonate or halide) to facilitate downstream nucleophilic coupling.

  • The Benzyl Ether: The benzyl group is the gold standard for phenol protection. It is completely inert to strong bases, nucleophiles, and powerful metal hydride reducing agents[1]. Crucially, it can be cleanly and selectively cleaved via mild catalytic hydrogenolysis (Pd/C, H₂) late in the synthetic sequence, revealing the phenol without disrupting other sensitive functional groups[2].

  • Meta-Substitution Geometry: The 1,3-substitution pattern provides a specific vector/spacer often required in pharmacophores targeting G-protein coupled receptors (GPCRs) or kinase domains.

Synthetic Route Design & Causality

The most scalable and logically sound approach to synthesizing 3-[3-(benzyloxy)phenyl]propan-1-ol begins with the commercially available precursor,3[3]. The synthesis is achieved through a robust, two-step dual protection and functionalization strategy.

SynthesisWorkflow A 3-(3-Hydroxyphenyl) propanoic acid (CAS: 621-54-5) B Benzyl 3-(3-(benzyloxy) phenyl)propanoate A->B BnBr, K2CO3 DMF, 80°C C 3-[3-(Benzyloxy)phenyl] propan-1-ol (CAS: 856796-33-3) B->C LiAlH4 THF, 0°C to RT

Two-step synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol via global benzylation and reduction.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that every protocol is not merely a list of instructions, but a self-validating system where the chemistry provides real-time feedback to the operator.

Protocol 1: Global Benzylation to Benzyl 3-(3-(benzyloxy)phenyl)propanoate
  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base. It is strong enough to deprotonate both the carboxylic acid (pKa ~4.5) and the phenol (pKa ~10.0), but weak enough to prevent unwanted side reactions. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cations, leaving the phenoxide and carboxylate anions highly nucleophilic ("naked anions") for the subsequent Sₙ2 attack on benzyl bromide.

  • Step-by-Step Procedure:

    • Charge a dry, argon-purged round-bottom flask with 3-(3-hydroxyphenyl)propanoic acid (1.0 eq)[4] and anhydrous DMF (0.2 M).

    • Add anhydrous K₂CO₃ (2.5 eq) and stir for 30 minutes at room temperature to ensure complete double deprotonation.

    • Add Benzyl Bromide (BnBr) (2.2 eq) dropwise to control the exothermic alkylation.

    • Heat the reaction mixture to 80°C for 4 hours to overcome the activation energy barrier of the esterification step.

    • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

  • Self-Validation Mechanism: Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The reaction is complete when the highly polar, baseline-bound starting material disappears, replaced by a fast-moving, strongly UV-active spot corresponding to the bis-benzylated product.

Protocol 2: Selective LiAlH₄ Reduction to 3-[3-(Benzyloxy)phenyl]propan-1-ol
  • Causality of Reagents: Lithium Aluminum Hydride (LiAlH₄) is a powerful hydride donor. The reaction is run in Tetrahydrofuran (THF) because the oxygen atoms in THF coordinate the lithium cation, acting as a Lewis acid to activate the ester carbonyl and enhance the hydride's5[5]. The hydride attacks the ester carbonyl, expelling the benzyloxide leaving group to form an aldehyde intermediate, which is immediately reduced again to the primary alkoxide[6]. The benzyl ether remains completely untouched.

  • Step-by-Step Procedure:

    • In an oven-dried flask under argon, suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.2 M) and cool to 0°C.

    • Dissolve the intermediate ester (1.0 eq) in a minimum volume of THF and add it dropwise to the LiAlH₄ suspension to control the exothermic release of hydrogen gas.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Fieser Workup: Cool the mixture back to 0°C. Sequentially and cautiously add

      
       mL H₂O, 
      
      
      
      mL 15% NaOH (aq), and
      
      
      mL H₂O (where
      
      
      is the mass of LiAlH₄ in grams).
  • Self-Validation Mechanism: The Fieser workup is a self-validating step; if performed correctly, the hazardous aluminum alkoxide complexes hydrolyze into a granular, easily filterable white precipitate (NaAlO₂), avoiding stubborn gelatinous emulsions. On TLC, the product will appear as a new spot with intermediate polarity. Staining the TLC plate with KMnO₄ will immediately turn the spot yellow against a purple background, confirming the successful generation of the oxidizable primary alcohol.

Analytical Characterization

To ensure absolute structural integrity before utilizing the building block in API synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following table summarizes the diagnostic shifts that validate the orthogonal protection state.

Table 2: Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
7.45 – 7.30 Multiplet5HBenzyl Ar-HConfirms presence of the protecting group.
7.20 Triplet1HCentral Ar-H (C5)Confirms the meta-substitution pattern.
6.85 – 6.80 Multiplet3HCentral Ar-H (C2, C4, C6)Confirms the meta-substitution pattern.
5.05 Singlet2H-O-CH₂-PhCritical: Validates intact benzyl ether.
3.65 Triplet2H-CH₂-OHCritical: Validates successful ester reduction.
2.70 Triplet2HAr-CH₂-Aliphatic chain spacer.
1.90 Multiplet2H-CH₂-CH₂-CH₂-Aliphatic chain spacer.

Downstream Applications in Drug Development

Once synthesized and validated, 3-[3-(benzyloxy)phenyl]propan-1-ol is typically activated for downstream coupling. A standard workflow involves converting the primary alcohol into a methanesulfonate (mesylate) using Methanesulfonyl Chloride (MsCl) and Triethylamine (Et₃N). This creates a highly reactive electrophile suitable for Sₙ2 displacement by diverse amine libraries. Following the nucleophilic substitution, the benzyl group is removed via catalytic hydrogenation to yield the final phenolic API target.

Downstream A 3-[3-(Benzyloxy)phenyl]propan-1-ol B Mesylation (MsCl, Et3N) A->B C 3-[3-(Benzyloxy)phenyl]propyl methanesulfonate B->C D Nucleophilic Substitution (e.g., Amine) C->D E N-Alkyl-3-[3-(benzyloxy)phenyl]propan-1-amine D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G Phenolic API Target F->G

Downstream application workflow for converting the intermediate into a phenolic API target.

References

  • "3-(3-Hydroxyphenyl)propionic acid - CymitQuimica" , CymitQuimica. URL:[3]

  • "3-(3-Hydroxyphenyl)propanoic Acid" , Cayman Chemical. URL:[4]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives" , Master Organic Chemistry. URL:[5]

  • "Reduction of Carboxylic Acids and Derivatives with Complex Hydrides" , Organic Chemistry Tutor. URL:[6]

  • "Greene's Protective Groups in Organic Synthesis, 4th ed" , Journal of the American Chemical Society. URL:[1]

  • "Greene's Protective Groups in Organic Synthesis, 6th Edition" , Wiley. URL:[2]

Sources

Spectroscopic Characterization of 3-[3-(benzyloxy)phenyl]propan-1-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

3-[3-(benzyloxy)phenyl]propan-1-ol is a bifunctional organic molecule containing a primary alcohol, a phenyl ring, and a benzyl ether moiety. This combination of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. Accurate characterization of such compounds is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-[3-(benzyloxy)phenyl]propan-1-ol.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other hydrogen atoms. The predicted ¹H NMR spectrum of 3-[3-(benzyloxy)phenyl]propan-1-ol in a deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.45 - 7.30Multiplet5HAr-H (benzyl)Protons on the monosubstituted benzene ring of the benzyl group are expected in this region.
~7.25Triplet1HAr-H (phenyl, H-5')The triplet arises from coupling to the two adjacent aromatic protons.
~6.90 - 6.80Multiplet3HAr-H (phenyl, H-2', H-4', H-6')These protons on the disubstituted phenyl ring are shifted upfield relative to the H-5' proton.
~5.05Singlet2H-O-CH ₂-PhThe benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet as there are no adjacent protons.
~3.70Triplet2H-CH ₂-OHThe methylene group attached to the hydroxyl group is deshielded by the oxygen, and appears as a triplet due to coupling with the adjacent methylene group.
~2.70Triplet2HAr-CH ₂-The methylene group attached to the phenyl ring is deshielded by the aromatic ring and appears as a triplet due to coupling with the adjacent methylene group.
~1.90Quintet2H-CH₂-CH ₂-CH₂-This central methylene group is coupled to the two adjacent methylene groups, resulting in a quintet.
~1.60Singlet (broad)1H-OH The chemical shift of the hydroxyl proton can vary and the signal is often broad due to hydrogen bonding and exchange. This signal would disappear upon addition of D₂O.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-[3-(benzyloxy)phenyl]propan-1-ol would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~159.0C -O (phenyl, C-3')Aromatic carbon attached to the ether oxygen is significantly deshielded.
~143.0C -CH₂ (phenyl, C-1')Quaternary aromatic carbon attached to the propyl chain.
~137.0C -CH₂ (benzyl, C-1'')Quaternary aromatic carbon of the benzyl group.
~129.5Ar-C H (phenyl, C-5')Aromatic methine carbon.
~128.5Ar-C H (benzyl, C-2'', C-6'')Aromatic methine carbons of the benzyl group.
~128.0Ar-C H (benzyl, C-4'')Aromatic methine carbon of the benzyl group.
~127.5Ar-C H (benzyl, C-3'', C-5'')Aromatic methine carbons of the benzyl group.
~121.0Ar-C H (phenyl, C-6')Aromatic methine carbon ortho to the propyl group.
~115.0Ar-C H (phenyl, C-4')Aromatic methine carbon para to the propyl group.
~114.0Ar-C H (phenyl, C-2')Aromatic methine carbon ortho to the benzyloxy group.
~70.0-O-C H₂-PhBenzylic carbon attached to oxygen.
~62.0-C H₂-OHAliphatic carbon attached to the hydroxyl group.
~34.0Ar-C H₂-Aliphatic carbon attached to the phenyl ring.
~32.0-CH₂-C H₂-CH₂-Central aliphatic carbon of the propyl chain.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3350Broad, StrongO-HStretching
~3030MediumC-H (aromatic)Stretching
~2940, ~2870MediumC-H (aliphatic)Stretching
~1600, ~1490Medium-StrongC=CAromatic ring stretching
~1240StrongC-O (ether)Asymmetric stretching
~1050StrongC-O (alcohol)Stretching

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-[3-(benzyloxy)phenyl]propan-1-ol, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 242

  • Base Peak: m/z = 91 (tropylium ion, [C₇H₇]⁺) resulting from the cleavage of the benzyl group.

  • Other Key Fragments:

    • m/z = 151: Loss of the benzyl group ([M - C₇H₇]⁺).

    • m/z = 134: Benzylic cleavage with loss of the propanol side chain.

    • m/z = 107: Cleavage of the propanol side chain.

    • m/z = 77: Phenyl cation ([C₆H₅]⁺).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-[3-(benzyloxy)phenyl]propan-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As 3-[3-(benzyloxy)phenyl]propan-1-ol is expected to be a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) interface.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 to detect the molecular ion and all significant fragment ions.

Visualization

Molecular Structure

Caption: Molecular structure of 3-[3-(benzyloxy)phenyl]propan-1-ol.

Proposed Mass Spectrometry Fragmentation Pathway

M [M]⁺˙ m/z = 242 F1 [C₇H₇]⁺ m/z = 91 (Base Peak) M->F1 - C₉H₁₁O˙ F2 [M - C₇H₇]⁺ m/z = 151 M->F2 - C₇H₇˙ F3 [C₉H₁₀O]⁺˙ m/z = 134 M->F3 - C₃H₇O˙ F4 [C₇H₇O]⁺ m/z = 107 F2->F4 - C₃H₄

Caption: Proposed EI-MS fragmentation of 3-[3-(benzyloxy)phenyl]propan-1-ol.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 3-[3-(benzyloxy)phenyl]propan-1-ol. While based on sound scientific principles and data from analogous structures, it is crucial to note that these are predicted values. Experimental verification is the gold standard and should be performed for definitive structural confirmation. The information and protocols contained herein are intended to serve as a valuable resource for researchers in the planning and interpretation of their own analytical work on this and related compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDraw. PerkinElmer Informatics. (Software used for chemical structure drawing and property prediction). [Link]

Solubility and Stability Profile: 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 57668-35-6 Formula: C₁₆H₁₈O₂ Molecular Weight: 242.31 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 3-[3-(benzyloxy)phenyl]propan-1-ol . As a structural intermediate often employed in medicinal chemistry (specifically in the synthesis of receptor modulators and antihistamine analogues), understanding its handling requirements is critical for maintaining compound integrity.

The molecule consists of a primary alcohol tethered to a phenyl ring by a propyl chain, with a meta-substituted benzyloxy group. This structural duality—a polar hydroxyl terminus versus a highly lipophilic diaryl ether core—dictates its solubility (lipophilic-preferred) and stability (oxidation-prone alcohol, reduction-prone ether).

Physicochemical Profile

Structural Analysis

The molecule comprises three distinct functional zones that define its reactivity and properties:

  • Primary Alcohol (-CH₂OH): The primary site for metabolic conjugation and chemical oxidation. It provides a weak dipole, allowing limited interaction with polar protic solvents.

  • Propyl Linker (-(CH₂)₃-): A flexible aliphatic chain that increases conformational freedom but adds hydrophobicity compared to shorter linkers.

  • Benzyl Ether Moiety (Ph-CH₂-O-Ph): A robust protecting group under basic conditions but a primary liability under hydrogenation or strong acidic stress.

Key Constants (Experimental & Predicted)
PropertyValue / RangeContext
LogP (Octanol/Water) ~3.5 – 4.2 (Predicted)Highly Lipophilic. (Base 3-phenyl-1-propanol LogP is ~1.9; benzyloxy addition adds ~2.0).
pKa ~16 (Alcohol)Neutral in physiological pH. Acts as a very weak acid only in super-basic media.
Melting Point Low Melting Solid / OilOften isolated as a viscous oil or low-melting waxy solid depending on purity.
H-Bond Donors 1Hydroxyl group.
H-Bond Acceptors 2Hydroxyl oxygen and Ether oxygen.

Solubility Assessment

Aqueous Solubility

Status: Poor / Practically Insoluble Due to the significant lipophilicity conferred by the two aromatic rings and the benzyl ether linkage, the water solubility of 3-[3-(benzyloxy)phenyl]propan-1-ol is expected to be < 0.1 mg/mL at neutral pH.

  • pH Dependence: Negligible. The molecule lacks ionizable basic or acidic centers in the pH 1–10 range, meaning pH adjustment will not significantly enhance aqueous solubility.

Organic Solvent Compatibility

The compound exhibits excellent solubility in medium-to-low polarity organic solvents, facilitating extraction and chromatography.

Solvent ClassSolvent ExamplesSolubility RatingApplication Note
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Preferred for extraction and standard phase chromatography.
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Ideal for biological stock solutions (20–50 mM).
Alcohols Methanol, EthanolHigh (>50 mg/mL)Suitable for recrystallization or reverse-phase HPLC injection.
Ethers/Esters Ethyl Acetate, THFHigh (>50 mg/mL)Standard solvents for synthesis and workup.
Alkanes Hexanes, HeptaneLow to Moderate Often used as an antisolvent to induce precipitation.

Stability Profile & Degradation Pathways[2][3]

Chemical Stability

The stability of 3-[3-(benzyloxy)phenyl]propan-1-ol is governed by two primary degradation vectors: Oxidation of the alcohol and Cleavage of the ether.

A. Oxidative Instability (Primary Alcohol)
  • Mechanism: The terminal hydroxyl group is susceptible to oxidation by atmospheric oxygen over prolonged periods or rapid oxidation by strong reagents (e.g., Jones reagent, PCC).

  • Products: 3-[3-(benzyloxy)phenyl]propanal (Aldehyde)

    
     3-[3-(benzyloxy)phenyl]propanoic acid.
    
  • Mitigation: Store under inert atmosphere (Nitrogen/Argon).

B. Ether Cleavage (Hydrogenolysis/Acid)
  • Mechanism: The benzyl ether bond is chemically inert to bases (NaOH, KOH) but is the "weak link" under reducing conditions.

  • Critical Incompatibility: Hydrogen gas (H₂) with Palladium (Pd/C) . This standard hydrogenation condition will rapidly cleave the benzyl group, yielding 3-(3-hydroxyphenyl)propan-1-ol (Phenol derivative) and Toluene.

  • Acid Sensitivity: Stable to dilute acids (HCl, H₂SO₄) at room temperature. Strong Lewis acids (e.g., BBr₃) will cleave the ether.

Stress Testing & Degradation Diagram

DegradationPathways cluster_legend Legend Target 3-[3-(benzyloxy)phenyl]propan-1-ol (Target Molecule) Aldehyde Degradant A: Aldehyde Derivative Target->Aldehyde Oxidation (Air/Light/Oxidants) Phenol Degradant C: 3-(3-hydroxyphenyl)propan-1-ol Target->Phenol Hydrogenolysis (H2, Pd/C) or BBr3 Toluene Toluene (Volatile Byproduct) Target->Toluene Hydrogenolysis Acid Degradant B: Carboxylic Acid Aldehyde->Acid Further Oxidation key Blue: Target | Red: Oxidative Degradants | Yellow: Cleavage Products

Figure 1: Primary degradation pathways. The benzyl ether cleavage (dashed red line) is a deliberate synthetic transformation but a fatal stability failure if unintentional.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

To verify the precise solubility for formulation:

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of solvent (Water, PBS pH 7.4, SGF, SIF).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (avoid nylon, which may bind the drug).

  • Analysis: Quantify the supernatant using HPLC-UV (254 nm).

Analytical HPLC Method (Stability Indicating)

A standard reverse-phase gradient is recommended to separate the lipophilic target from more polar degradants (phenol, acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Logic:

    • Early Elution: Phenol degradant (more polar).

    • Mid Elution: Aldehyde/Acid degradants.

    • Late Elution: Parent molecule (Target).[2]

Handling & Storage Workflow

StorageWorkflow Receipt Compound Receipt (Check CoA & Purity) Aliquot Aliquot into Vials (Avoid freeze-thaw cycles) Receipt->Aliquot Solvent Dissolve in DMSO/EtOH (If stock required) Aliquot->Solvent Storage Long-Term Storage (-20°C, Desiccated, Dark) Aliquot->Storage Solid State Solvent->Storage Liquid State Use Experimental Use (Keep on ice, inert gas) Storage->Use Use->Storage Return immediately

Figure 2: Recommended handling lifecycle to minimize oxidative stress and hydrolysis.

References

  • ChemicalBook. (2025).[4] 3-[3-(benzyloxy)phenyl]propan-1-ol - CAS 57668-35-6 Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[2] Synthesis and Stability of Benzyl Ethers in Organic Synthesis. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Phenyl-1-propanol (Structural Analog). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 3-(3-Benzyloxyphenyl)phenol (Related Structure). Retrieved from

Sources

Unlocking the Therapeutic Potential of 3-[3-(Benzyloxy)phenyl]propan-1-ol: A Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-[3-(benzyloxy)phenyl]propan-1-ol represents a compelling, yet underexplored, chemical scaffold. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogs reveals a rich landscape of potential therapeutic applications. This guide synthesizes existing knowledge on related compounds to propose and detail promising research avenues for 3-[3-(benzyloxy)phenyl]propan-1-ol. We will delve into its potential as a modulator of critical targets in oncology, neurodegenerative disorders, and metabolic diseases. This document provides the scientific rationale, outlines key experimental workflows, and presents detailed protocols to empower researchers to investigate the therapeutic promise of this molecule and its derivatives.

Introduction: The Scientific Rationale for Investigating 3-[3-(Benzyloxy)phenyl]propan-1-ol

The chemical architecture of 3-[3-(benzyloxy)phenyl]propan-1-ol, featuring a flexible propan-1-ol chain attached to a phenyl ring bearing a benzyloxy substituent at the meta-position, presents a unique combination of structural motifs found in a variety of bioactive molecules. The benzyloxy group can serve as a crucial pharmacophore, influencing ligand-receptor interactions and metabolic stability. The propan-1-ol side chain offers a versatile point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Analysis of structurally related compounds provides a strong impetus for the investigation of 3-[3-(benzyloxy)phenyl]propan-1-ol in several key therapeutic areas:

  • Oncology: The benzyloxyphenyl moiety is a key feature in antagonists of the androgen receptor (AR) and inhibitors of histone deacetylase 6 (HDAC-6), both of which are validated targets in cancer therapy[1][2][3].

  • Neurodegenerative Diseases: Analogs of this compound have demonstrated efficacy as G protein-coupled receptor 34 (GPR34) antagonists for neuropathic pain and as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease[4][5]. The neuroprotective and antioxidant properties of similar phenylpropanoids further support this line of inquiry[6].

  • Metabolic Diseases: The discovery of benzyloxyphenylpropanoic acid derivatives as free fatty acid receptor 1 (FFAR1) agonists with hypoglycemic effects points to a potential role in the management of type 2 diabetes[7].

This guide will now explore these potential research areas in detail, providing the necessary scientific background and actionable experimental plans.

Potential Research Area 1: Oncology

The prevalence of the benzyloxyphenyl scaffold in potent anti-cancer agents makes oncology a primary area of investigation for 3-[3-(benzyloxy)phenyl]propan-1-ol.

Rationale and Hypothesis

We hypothesize that 3-[3-(benzyloxy)phenyl]propan-1-ol can serve as a foundational structure for the development of novel anti-cancer agents, potentially acting as an androgen receptor antagonist or an HDAC inhibitor. The meta-position of the benzyloxy group, in contrast to the para-position seen in some reported AR antagonists, may confer a unique binding mode and selectivity profile[1].

Proposed Research Workflow

A systematic approach to evaluating the anti-cancer potential of 3-[3-(benzyloxy)phenyl]propan-1-ol is outlined below.

oncology_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol purification Purification & Structural Verification (NMR, MS) synthesis->purification cell_viability Cell Viability Assays (MTT, CellTiter-Glo) purification->cell_viability target_engagement Target Engagement Assays (AR & HDAC) cell_viability->target_engagement western_blot Western Blot (AR, PSA, Acetylated Tubulin) target_engagement->western_blot gene_expression Gene Expression Analysis (qRT-PCR) western_blot->gene_expression xenograft Xenograft Tumor Models gene_expression->xenograft pk_pd Pharmacokinetic & Pharmacodynamic Studies xenograft->pk_pd

Caption: Proposed workflow for oncology research.

Experimental Protocols

Protocol 2.3.1: Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

This protocol is adapted from established methods for the synthesis of related benzyloxy alcohols[8][9].

  • Protection of Phenol: To a solution of 3-(3-hydroxyphenyl)propan-1-ol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH).

  • Benzylation: Add benzyl bromide dropwise at room temperature and stir the reaction mixture overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2.3.2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-[3-(benzyloxy)phenyl]propan-1-ol for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Potential Research Area 2: Neurodegenerative Diseases

The structural similarity of 3-[3-(benzyloxy)phenyl]propan-1-ol to known neuroprotective agents and receptor modulators suggests its potential in addressing neurodegenerative diseases.

Rationale and Hypothesis

We hypothesize that 3-[3-(benzyloxy)phenyl]propan-1-ol or its derivatives may exhibit neuroprotective effects through mechanisms such as MAO-B inhibition, antioxidant activity, or modulation of G-protein coupled receptors like GPR34, which are implicated in neuropathic pain[4][5].

Proposed Research Workflow

The following workflow outlines a strategy to investigate the neuroprotective potential of the target compound.

neuro_workflow cluster_synthesis Synthesis & Characterization cluster_neuro_screening In Vitro Neuroprotective Screening cluster_target_id Target Identification cluster_invivo_neuro In Vivo Models synthesis Synthesis of Analogs neurotoxicity_assay Neurotoxicity Assays (e.g., MPP+, 6-OHDA) synthesis->neurotoxicity_assay antioxidant_assay Antioxidant Assays (e.g., DPPH, ROS) neurotoxicity_assay->antioxidant_assay enzyme_inhibition Enzyme Inhibition Assays (MAO-B) antioxidant_assay->enzyme_inhibition receptor_binding Receptor Binding Assays (GPR34) enzyme_inhibition->receptor_binding pd_model Parkinson's Disease Models (e.g., MPTP) receptor_binding->pd_model pain_model Neuropathic Pain Models (e.g., CCI) pd_model->pain_model

Caption: Proposed workflow for neurodegenerative disease research.

Experimental Protocols

Protocol 3.3.1: MAO-B Inhibition Assay

  • Enzyme Preparation: Obtain recombinant human MAO-B.

  • Assay Reaction: In a 96-well plate, combine MAO-B, a suitable substrate (e.g., benzylamine), and varying concentrations of 3-[3-(benzyloxy)phenyl]propan-1-ol.

  • Detection: Use a coupled enzyme system to detect the product (e.g., hydrogen peroxide) via a fluorescent or colorimetric probe.

  • Data Analysis: Calculate the IC50 value for MAO-B inhibition.

Protocol 3.3.2: Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Treat the cells with different concentrations of 3-[3-(benzyloxy)phenyl]propan-1-ol for a specified period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide or 6-hydroxydopamine (6-OHDA).

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Determine the protective effect of the compound against the induced neurotoxicity.

Potential Research Area 3: Metabolic Diseases

The discovery of benzyloxyphenyl derivatives as FFAR1 agonists opens up a promising avenue for investigating 3-[3-(benzyloxy)phenyl]propan-1-ol in the context of metabolic disorders, particularly type 2 diabetes[7].

Rationale and Hypothesis

We hypothesize that 3-[3-(benzyloxy)phenyl]propan-1-ol could act as a modulator of FFAR1, a receptor that plays a role in glucose-stimulated insulin secretion. Activation of this receptor is a therapeutic strategy for type 2 diabetes.

Proposed Research Workflow

A structured approach to evaluating the potential of 3-[3-(benzyloxy)phenyl]propan-1-ol in metabolic diseases is presented below.

metabolic_workflow cluster_synthesis Synthesis & Characterization cluster_receptor_activity Receptor Activity Assays cluster_islet_function Pancreatic Islet Function cluster_invivo_metabolic In Vivo Metabolic Studies synthesis Synthesis of Compound calcium_flux Calcium Flux Assays in FFAR1-expressing cells synthesis->calcium_flux ip1_accumulation IP1 Accumulation Assays calcium_flux->ip1_accumulation insulin_secretion Glucose-Stimulated Insulin Secretion (GSIS) from isolated islets ip1_accumulation->insulin_secretion ogtt Oral Glucose Tolerance Test (OGTT) in diabetic mice insulin_secretion->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt

Caption: Proposed workflow for metabolic disease research.

Experimental Protocols

Protocol 4.3.1: Calcium Flux Assay

  • Cell Line: Use a cell line stably expressing human FFAR1 (e.g., HEK293 or CHO).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 3-[3-(benzyloxy)phenyl]propan-1-ol to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 value for FFAR1 activation.

Protocol 4.3.2: Oral Glucose Tolerance Test (OGTT)

  • Animal Model: Use a diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).

  • Fasting: Fast the animals overnight.

  • Compound Administration: Administer 3-[3-(benzyloxy)phenyl]propan-1-ol or vehicle orally.

  • Glucose Challenge: After a set time, administer a glucose bolus orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose to assess the improvement in glucose tolerance.

Summary and Future Directions

3-[3-(benzyloxy)phenyl]propan-1-ol is a molecule with significant, yet untapped, therapeutic potential. Based on a thorough analysis of its structural analogs, this guide has outlined compelling research avenues in oncology, neurodegenerative diseases, and metabolic disorders. The provided workflows and experimental protocols offer a clear roadmap for researchers to systematically investigate the bioactivity of this compound.

Future work should focus on the synthesis of a focused library of derivatives to explore structure-activity relationships. Key modifications could include altering the substitution pattern on the phenyl rings, replacing the benzyloxy group with other substituents, and modifying the propan-1-ol side chain to introduce new functionalities. Through a coordinated effort of chemical synthesis, in vitro screening, and in vivo validation, the full therapeutic potential of this promising chemical scaffold can be realized.

References

  • Cao, Z., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Benzyloxy)phenyl)propan-1-one. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Phenyl-1-propanol (FDB012188). Retrieved from [Link]

  • Chemsrc. (2025). 3-Phenylpropan-1-ol. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2507–2521. [Link]

  • Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]

  • Irikura, T., et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittel-Forschung, 25(4), 632-638. [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

  • Macchia, B., et al. (1994). Role of the benzylic hydroxyl group of adrenergic catecholamines in eliciting α-adrenergic activity. Synthesis and α1- and α2-adrenergic activity of 3-phenyl-3-piperidinols and their desoxy analogs. European Journal of Medicinal Chemistry, 30(11), 869-880. [Link]

  • Wuhan Dahua Weiye Pharmaceutical Chemical Co.,Ltd. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]

  • Gupta, R. C., et al. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittel-Forschung, 28(2), 241-246. [Link]

  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30, 3025. [Link]

  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Shulgina, E. V., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4668. [Link]

  • Rather, M. A., et al. (2025). Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxidant and Cytotoxic Activity against Neuroblastoma Cells. Asian Journal of Pharmaceutics. [Link]

  • BioCrick. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]

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Methodological & Application

experimental protocol for the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

Introduction

3-[3-(Benzyloxy)phenyl]propan-1-ol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure combines a protected phenolic hydroxyl group with a primary alcohol, offering multiple sites for further chemical modification. This document provides a detailed, two-step , commencing from 3-(3-hydroxyphenyl)propanoic acid.

The synthetic strategy involves two key transformations:

  • Protection of the phenolic hydroxyl group: The acidic phenolic proton in the starting material, 3-(3-hydroxyphenyl)propanoic acid, can interfere with subsequent reduction steps. Therefore, it is first protected as a benzyl ether. This is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.

  • Reduction of the carboxylic acid: The carboxylic acid moiety is then reduced to the corresponding primary alcohol using a powerful reducing agent, lithium aluminum hydride (LAH). LAH is a versatile and highly efficient reagent for the reduction of a wide range of functional groups, including carboxylic acids and esters.

This protocol is designed for researchers in organic chemistry and drug development, providing not only a step-by-step guide but also the underlying chemical principles and safety considerations.

Chemicals and Materials

Reagent Formula MW CAS No. Supplier Notes
3-(3-Hydroxyphenyl)propanoic acidC₉H₁₀O₃166.17621-54-5e.g., Sigma-AldrichStarting material
Benzyl bromideC₇H₇Br171.03100-39-0e.g., Sigma-AldrichLachrymator, handle in a fume hood
Potassium carbonate (K₂CO₃)K₂CO₃138.21584-08-7e.g., Sigma-AldrichAnhydrous
AcetoneC₃H₆O58.0867-64-1e.g., Sigma-AldrichAnhydrous
Lithium aluminum hydride (LAH)LiAlH₄37.9516853-85-3e.g., Sigma-AldrichExtremely reactive with water
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9e.g., Sigma-AldrichAnhydrous
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7e.g., Sigma-AldrichAnhydrous
Hydrochloric acid (HCl)HCl36.467647-01-0e.g., Sigma-Aldrich1 M aqueous solution
Sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6e.g., Sigma-AldrichAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6e.g., Sigma-AldrichFor extraction and chromatography
HexanesC₆H₁₄86.18110-54-3e.g., Sigma-AldrichFor chromatography

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Handle LAH under an inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be scrupulously dried before use.

  • Quenching LAH: The quenching of the LAH reaction is highly exothermic and must be performed with extreme caution, especially on a large scale. The addition of water should be slow and the reaction flask should be cooled in an ice bath.

Experimental Protocol

Part 1: Synthesis of 3-[3-(Benzyloxy)phenyl]propanoic Acid

This step involves the protection of the phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid as a benzyl ether.

Workflow Diagram:

cluster_0 Part 1: Benzylation A Dissolve 3-(3-hydroxyphenyl)propanoic acid and K₂CO₃ in acetone B Add benzyl bromide dropwise A->B C Reflux the reaction mixture B->C D Cool to room temperature and filter C->D E Concentrate the filtrate D->E F Purify by recrystallization or chromatography E->F G Characterize the product (3-[3-(benzyloxy)phenyl]propanoic acid) F->G

Caption: Workflow for the benzylation of 3-(3-hydroxyphenyl)propanoic acid.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-hydroxyphenyl)propanoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

This step involves the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride.

Workflow Diagram:

cluster_1 Part 2: Reduction H Suspend LAH in anhydrous THF under inert atmosphere I Add a solution of 3-[3-(benzyloxy)phenyl]propanoic acid in anhydrous THF dropwise at 0 °C H->I J Stir at room temperature I->J K Cool to 0 °C and quench the reaction cautiously with water and NaOH solution J->K L Filter the resulting suspension K->L M Extract the filtrate with diethyl ether L->M N Dry the organic layer over Na₂SO₄ M->N O Concentrate under reduced pressure N->O P Purify by column chromatography O->P Q Characterize the final product (3-[3-(benzyloxy)phenyl]propan-1-ol) P->Q

Caption: Workflow for the LAH reduction to 3-[3-(benzyloxy)phenyl]propan-1-ol.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5-2.0 eq) and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve 3-[3-(benzyloxy)phenyl]propanoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LAH suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Quench the reaction by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams. This is known as the Fieser workup.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the suspension through a pad of Celite, and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the filtrate and washings, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The final product, 3-[3-(benzyloxy)phenyl]propan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Key Reactions

Williamson Ether Synthesis:

The benzylation of the phenolic hydroxyl group proceeds via an Sₙ2 mechanism. The potassium carbonate acts as a base to deprotonate the acidic phenol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether.

Lithium Aluminum Hydride Reduction of a Carboxylic Acid:

The reduction of a carboxylic acid with LAH is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride from LAH to form hydrogen gas and a lithium carboxylate salt. Subsequently, the carboxylate is reduced to a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LAH to the corresponding alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃): δ 7.45-7.29 (m, 5H, Ar-H of benzyl), 7.21 (t, J = 7.8 Hz, 1H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 3.70 (t, J = 6.4 Hz, 2H, CH₂OH), 2.70 (t, J = 7.6 Hz, 2H, ArCH₂), 1.92 (quint, J = 7.0 Hz, 2H, ArCH₂CH₂).

  • ¹³C NMR (CDCl₃): δ 159.0, 140.8, 137.1, 129.5, 128.6, 127.9, 127.5, 120.1, 114.8, 112.2, 70.0, 62.2, 34.2, 31.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₈O₂Na [M+Na]⁺, found [M+Na]⁺.

Troubleshooting

Problem Possible Cause Solution
Incomplete benzylation Insufficient reaction time or base.Increase reflux time. Ensure K₂CO₃ is anhydrous and finely powdered.
Low yield in reduction Wet solvent or glassware. Insufficient LAH.Ensure all glassware is flame-dried and solvents are anhydrous. Use a larger excess of LAH.
Formation of byproducts Over-reduction or side reactions.Maintain low temperature during LAH addition. Purify carefully by column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs. The inclusion of mechanistic insights and troubleshooting tips aims to empower the user to not only execute the synthesis but also to understand the underlying chemical principles.

References

  • "Williamson Ether Synthesis," Organic Chemistry Portal, [Link].

  • "Reduction of Carboxylic Acids," Organic Chemistry Portal, [Link].

Advanced Application Note: Utilization of 3-[3-(Benzyloxy)phenyl]propan-1-ol in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of complex organic synthesis and drug discovery, 3-[3-(benzyloxy)phenyl]propan-1-ol (CAS: 57668-35-6) serves as a highly versatile, bifunctional building block[1]. The strategic value of this intermediate lies in its dual-reactivity profile:

  • The Primary Aliphatic Alcohol: Provides a flexible handle for chain extension. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (halide/tosylate) for nucleophilic substitution.

  • The Benzyl-Protected meta-Phenol: The benzyloxy group is a robust protecting strategy. It withstands strongly basic conditions (e.g., Wittig/Horner-Wadsworth-Emmons olefinations) and nucleophilic attacks (e.g., Grignard additions), yet it can be cleaved under exceptionally mild, neutral conditions via catalytic hydrogenolysis.

This specific meta-substitution pattern is critical for mimicking the spatial arrangement of various pharmacophores, making it a highly sought-after intermediate in medicinal chemistry.

Key Synthetic Applications & Literature Precedents

The utility of 3-[3-(benzyloxy)phenyl]propan-1-ol is well-documented in the synthesis of biologically active molecules:

  • HMG-CoA Synthase Inhibitors: Hashizume et al. (1994) utilized this compound to synthesize isosteric side-chain analogs of 1233A (a natural product inhibitor). By converting the primary alcohol into an alkyl halide, they successfully appended the meta-substituted aromatic ring to a 2-oxetanone core, significantly enhancing the lipophilic binding interactions required to inhibit cholesterol biosynthesis in hepatic cells[2].

  • Sigma Receptor Ligands: Rossi et al. (2009) demonstrated the compound's utility in polymer-assisted solution-phase synthesis (PASPS). By oxidizing the primary alcohol to an aldehyde, they performed tandem Wittig olefinations under combined ultrasound and microwave irradiation to yield α,β-unsaturated esters—key precursors for novel neurological sigma receptor ligands[3].

Visualizing the Synthetic Divergence

The following workflow illustrates how 3-[3-(benzyloxy)phenyl]propan-1-ol acts as a central node, branching into distinct pharmacological targets based on the initial functionalization of the primary alcohol.

Synthesis SM 3-[3-(Benzyloxy)phenyl] propan-1-ol (CAS: 57668-35-6) Aldehyde 3-[3-(Benzyloxy)phenyl] propanal SM->Aldehyde Swern Oxidation Bromide 1-(3-Bromopropyl)- 3-(benzyloxy)benzene SM->Bromide Appel Reaction Phenol 3-(3-Hydroxyphenyl) propan-1-ol SM->Phenol Hydrogenolysis Sigma Sigma Receptor Ligands Aldehyde->Sigma Horner-Wadsworth-Emmons HMG HMG-CoA Synthase Inhibitors Bromide->HMG Alkylation

Synthetic divergence of 3-[3-(benzyloxy)phenyl]propan-1-ol into key pharmaceutical intermediates.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to not only execute these reactions but to understand the causality behind the reagent selection and how to validate the success of the transformation in real-time.

Protocol A: Swern Oxidation to 3-[3-(Benzyloxy)phenyl]propanal

Used prior to Wittig/HWE olefinations for Sigma Ligand synthesis[3].

  • Causality: The Swern oxidation is strategically chosen over Jones or KMnO₄ oxidations. It prevents over-oxidation to the carboxylic acid and avoids highly acidic conditions that could prematurely cleave the benzyl ether.

  • Procedure:

    • Charge a flame-dried flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq) under an inert argon atmosphere. Cool to -78 °C.

    • Dropwise, add anhydrous DMSO (2.4 eq) dissolved in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

    • Add 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.

    • Quench the reaction by adding triethylamine (5.0 eq) to promote the E2 elimination. Allow the mixture to warm to room temperature over 1 hour.

    • Wash with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System:

    • TLC: The product will be less polar than the starting material and will stain vividly with 2,4-Dinitrophenylhydrazine (2,4-DNP), indicating the presence of an aldehyde.

    • ¹H NMR: Confirm success by the disappearance of the triplet at ~3.6 ppm (CH₂-OH ) and the emergence of a sharp triplet at ~9.8 ppm (CHO ).

Protocol B: Appel Reaction to 1-(3-Bromopropyl)-3-(benzyloxy)benzene

Used for chain extension via alkylation in HMG-CoA Synthase inhibitor synthesis[2].

  • Causality: Converting the alcohol to a bromide using PBr₃ or HBr often leads to unwanted aromatic bromination or acidic ether cleavage. The Appel reaction (CBr₄/PPh₃) operates under mild, slightly basic conditions, preserving the benzyloxy protecting group entirely.

  • Procedure:

    • Dissolve 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM at 0 °C.

    • Add triphenylphosphine (1.2. eq) in small portions over 15 minutes.

    • Stir at 0 °C for 1 hour, then warm to room temperature until starting material is consumed.

    • Precipitate the triphenylphosphine oxide byproduct by adding cold hexane, filter through a celite pad, and concentrate the filtrate.

  • Self-Validation System:

    • TLC: The alkyl bromide is highly non-polar and will migrate near the solvent front in standard EtOAc/Hexane mixtures.

    • ¹H NMR: Look for the diagnostic upfield shift of the terminal methylene protons from ~3.6 ppm (CH₂-O) to ~3.4 ppm (CH₂-Br).

Protocol C: Global Deprotection via Catalytic Hydrogenolysis

Used in the final stages of synthesis to reveal the active phenolic pharmacophore.

  • Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen specifically across the benzylic C-O bond. The aliphatic primary alcohol (or extended aliphatic chains) remains untouched because standard aliphatic C-O bonds lack the necessary benzylic activation for oxidative addition by palladium.

  • Procedure:

    • Dissolve the benzyloxy intermediate in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (10% w/w) under a blanket of nitrogen.

    • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-4 hours.

    • Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate.

  • Self-Validation System:

    • TLC: The resulting free phenol will be significantly more polar and will stain dark blue/black with aqueous FeCl₃.

    • ¹H NMR: Validated by the complete disappearance of the benzylic CH₂ singlet at ~5.0 ppm and the five aromatic protons of the benzyl group at 7.3–7.4 ppm.

Quantitative Data & Troubleshooting

Table 1: Comparison of Oxidation Methodologies for 3-[3-(Benzyloxy)phenyl]propan-1-ol
Oxidation MethodReagentsTypical YieldPrimary ByproductsCausality / Strategic Notes
Swern (COCl)₂, DMSO, Et₃N85 - 92%Dimethyl sulfidePreferred. Mild, avoids over-oxidation. Requires strict anhydrous conditions at -78 °C.
Dess-Martin (DMP) DMP, DCM90 - 95%Iodane derivativesExcellent alternative. Faster and can be done at room temperature, but reagent is expensive/shock-sensitive.
PCC Pyridinium chlorochromate60 - 70%Chromium saltsNot recommended. Acidic nature can lead to partial deprotection of the benzyl ether.
Jones CrO₃, H₂SO₄, Acetone< 40% (Aldehyde)Carboxylic AcidAvoid. Will over-oxidize to the carboxylic acid and strongly acidic conditions will cleave the benzyl ether.
Table 2: Troubleshooting Guide for Benzyl Ether Hydrogenolysis
ObservationRoot CauseCorrective Action
Incomplete conversion / Stalled reaction Catalyst poisoning (often by trace sulfur or amines from previous steps).Filter the reaction, wash the organic layer with dilute HCl (if applicable), and resubmit with fresh Pd/C.
Over-reduction (aromatic ring saturation) Excessive hydrogen pressure or extended reaction times.Strictly maintain 1 atm (balloon pressure) and monitor via TLC every 30 minutes. Stop immediately upon completion.
Product degradation upon concentration Trace acid in the solvent (e.g., EtOAc) facilitating side reactions.Add a drop of triethylamine to the solvent prior to concentration to maintain neutrality.

References

  • Hashizume, H., Ito, H., Kanaya, N., Nagashima, H., Usui, H., Oshima, R., Kanao, M., Tomoda, H., Sunazuka, T., Kumagai, H., & Omura, S. (1994). Synthesis and Biological Activity of New 3-Hydroxy-3-methylglutaryl-CoA Synthase Inhibitors: 2-Oxetanones with a meta-Substituent on the Benzene Ring in the Side Chain. Chemical and Pharmaceutical Bulletin, 42(6), 1272-1278. URL:[Link]

  • Rossi, D., Urbano, M., Carnevale Baraglia, A., Serra, M., Bergamelli, F., Iannelli, M., Azzolina, O., & Collina, S. (2009). Polymer-Assisted Solution-Phase Synthesis Under Combined Ultrasound and Microwave Irradiation: Preparation of α,β-Unsaturated Esters and Carboxylic Acids, Key Intermediates of Novel Sigma Ligands. Synthetic Communications, 39(18), 3254-3262. URL:[Link]

Sources

Application Note: Strategic Utilization of 3-[3-(benzyloxy)phenyl]propan-1-ol in Medicinal Chemistry

[1][2][3][4]

Executive Summary

3-[3-(benzyloxy)phenyl]propan-1-ol (CAS: 4799-68-2 for the generic isomer class; specific meta-isomer references vary) represents a high-value bifunctional scaffold in modern drug discovery.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its two functional termini: a primary alcohol attached to a flexible propyl chain and a benzyl-protected phenol in the meta position.[1][2][3]

This Application Note details the strategic deployment of this scaffold for:

  • Linker Design: Constructing "bent" core motifs for GPCR ligands (e.g., Leukotriene Receptor Antagonists).[3][4]

  • Scaffold Hopping: Accessing chroman and dihydrocoumarin cores via intramolecular cyclization.[3]

  • PROTAC & Bivalent Ligands: Serving as a stable, non-labile linker segment with tunable lipophilicity.[3][4]

Chemical Profile & Strategic Value[2][4][5]

Structural Logic

The molecule consists of three distinct domains, each serving a specific function in Structure-Activity Relationship (SAR) exploration:

  • Domain A (Benzyl Ether): Acts as a robust protecting group for a phenolic hydroxyl.[3] It withstands basic and oxidative conditions but is cleanly removed via hydrogenolysis.[4]

  • Domain B (Meta-Phenylene Spacer): The meta substitution pattern introduces a critical "kink" (approx. 120° bond angle) in the molecular geometry, distinct from the linear vector of para-substituted analogs.[1][2][3][4] This is often required to fit the curvilinear binding pockets of aminergic GPCRs.[4]

  • Domain C (Propyl Alcohol): A primary alcohol amenable to rapid functionalization (oxidation, halogenation, esterification, or Mitsunobu coupling).[3][4]

Functional Versatility Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

GStart3-[3-(benzyloxy)phenyl]propan-1-olActActivation(Mesylate/Tosylate/Halide)Start->ActMsCl/TsCl or PPh3/CBr4OxOxidation(Aldehyde/Acid)Start->OxDess-Martin or JonesDeprotHydrogenolysis(Free Phenol)Start->DeprotH2, Pd/CAlkN/O/S-Alkylation(Drug Fragment Attachment)Act->AlkNucleophilic Subst.RedAmReductive Amination(Secondary Amines)Ox->RedAmNaBH(OAc)3, R-NH2CycIntramolecular Cyclization(Chroman/Dihydrocoumarin)Deprot->CycAcid Catalysis/Mitsunobu

Figure 1: Divergent synthetic pathways. The scaffold serves as a gateway to alkylated pharmacophores, amine-linked libraries, and fused heterocyclic cores.[1][4]

Application Case Studies

Synthesis of Leukotriene Receptor Antagonist (LTRA) Analogs

Many LTRAs (e.g., analogs of Pranlukast or Zafirlukast) feature a lipophilic tail connected to an acidic headgroup via a phenyl-alkyl spacer.[1][3][4] The meta-alkoxy substitution is a classic bioisostere used to optimize metabolic stability against P450 oxidation, which typically favors the para position.[1][2][3][4]

  • Mechanism: The propyl alcohol is converted to a bromide and coupled with a heterocycle (e.g., substituted indole or quinoline).[3][4] The benzyl group is subsequently removed to reveal a phenol, which is then capped with an acidic moiety (e.g., carboxymethyl) to complete the pharmacophore.[3][4]

Accessing Chroman Scaffolds (Intramolecular Cyclization)

The 3-carbon chain places the primary alcohol in a perfect position to cyclize onto the phenolic ring (after deprotection) to form a 6-membered chroman ring.[1][2][3] This is a "privileged structure" in medicinal chemistry, found in Vitamin E and various kinase inhibitors.[4]

  • Reaction: 3-(3-hydroxyphenyl)propan-1-ol

    
     Chroman.[1][2][4]
    
  • Conditions: Mitsunobu cyclization (DIAD/PPh3) typically yields the chroman efficiently.[3]

Detailed Experimental Protocol

Target Workflow: Conversion of 3-[3-(benzyloxy)phenyl]propan-1-ol to a 3-(3-hydroxyphenyl)propyl-amine derivative (Common intermediate for GPCR ligands).

Phase A: Activation of the Alcohol (Tosylation)

Rationale: The primary alcohol is a poor leaving group.[3] Converting it to a tosylate (OTs) activates it for nucleophilic displacement.[1][3]

Materials:

  • 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 equiv)[1][2][4][5]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1][2][3]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • DMAP (0.1 equiv, catalyst)

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve the starting alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar). Cool to 0°C.[5]
    
  • Addition: Add TEA followed by DMAP. Slowly add TsCl portion-wise to maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), then sat.[4]

    
    , then brine.[4][5] Dry over 
    
    
    .[2][5]
  • Purification: Concentrate in vacuo. The crude tosylate is usually pure enough for the next step; otherwise, purify via flash column chromatography (

    
    ).[3][4]
    
Phase B: Nucleophilic Displacement & Deprotection

Rationale: Displacement with an amine introduces the nitrogen functionality.[3] Subsequent hydrogenolysis unmasks the phenol.[1]

Step-by-Step:

  • Displacement: Dissolve the Tosylate (from Phase A) in Acetonitrile (

    
    ). Add the target amine (1.5 equiv) and 
    
    
    (2.0 equiv). Heat to 60°C for 12 hours.
  • Workup: Filter off solids, concentrate, and partition between EtOAc/Water. Isolate the coupled benzyl-ether intermediate.

  • Hydrogenolysis (Deprotection):

    • Dissolve the intermediate in MeOH or EtOH.

    • Add 10 wt% Pd/C catalyst (10% loading).

    • Stir under

      
       balloon (1 atm) at RT for 2–4 hours. Note: Monitor closely to avoid reducing the aromatic ring.[1]
      
    • Filter through a Celite pad to remove Pd/C.

    • Concentrate to yield the final 3-(3-hydroxyphenyl)propyl-amine derivative.[1][2][4]

Quantitative Data & QC Specifications

When sourcing or synthesizing this compound, the following specifications ensure suitability for high-precision medicinal chemistry:

ParameterSpecificationRationale
Purity (HPLC) > 97.0%Essential to prevent side-reactions during coupling.[1][2][3][4]
Identity (1H NMR) ConformsDiagnostic peaks: Benzylic

(~5.0 ppm, s), Propyl

triplets.[3][4]
Water Content < 0.1%Critical if using for moisture-sensitive reactions (e.g., Mitsunobu).[1][2][4]
Pd Residue < 10 ppmIf prepared via cross-coupling, Pd must be removed to prevent toxicity in bioassays.[4]
Diagnostic NMR Signals (CDCl3, 400 MHz)
  • 
     7.2–7.4 (m, 5H):  Benzyl aromatic protons.[3][4]
    
  • 
     6.8–7.2 (m, 4H):  Core phenylene protons (meta-substitution pattern).[1][2][4]
    
  • 
     5.05 (s, 2H):  Benzylic methylene (
    
    
    ).[1][2][4]
  • 
     3.65 (t, 2H):  Terminal hydroxymethylene (
    
    
    ).[1][2][4]
  • 
     2.70 (t, 2H):  Benzylic methylene (Ar-
    
    
    ).[1][2][3][4]
  • 
     1.88 (m, 2H):  Central methylene (
    
    
    ).[1][2][4]

References

  • General Reactivity of Phenylpropanols

    • Smith, M. B., & March, J.[4] (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[2][4] (Standard reference for tosylation and nucleophilic substitution protocols).

  • Mitsunobu Cyclization to Chromans

    • Tsunoda, T., et al.[4] (1995). "Mitsunobu Reaction of Phenols with Alcohols." Tetrahedron Letters, 36(14), 2529-2530.[1][4] Link

  • Meta-Substituted Scaffolds in Drug Design

    • Wermuth, C. G.[1][4] (2011).[6] The Practice of Medicinal Chemistry . Academic Press.[2] (Discusses the bioisosteric replacement of para vs. meta substituents).

  • Hydrogenolysis Protocols

    • Rylander, P. N.[1][4] (1979). Catalytic Hydrogenation in Organic Synthesis . Academic Press.[2] (Authoritative source for benzyl deprotection).[3][4]

Application Note: 3-[3-(Benzyloxy)phenyl]propan-1-ol as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for the divergent synthesis of complex pharmacophores. 3-[3-(Benzyloxy)phenyl]propan-1-ol (CAS: 57668-35-6) is a highly versatile precursor characterized by a primary alcohol and a benzyl-protected phenol, separated by a flexible propyl linker.

The strategic value of this compound lies in its meta-substitution pattern. Unlike para-substituted analogs that project linearly, the meta-linkage introduces a distinct spatial vector, allowing derived lipophilic side chains to occupy specific hydrophobic pockets within enzyme active sites. Furthermore, the robust benzyl ether protecting group withstands a variety of harsh conditions (e.g., Grignard additions, Swern oxidations, and halogenations), enabling selective functionalization of the primary alcohol before late-stage global deprotection [1].

Causality in Molecular Design: The HMG-CoA Synthase Example

A premier application of 3-[3-(benzyloxy)phenyl]propan-1-ol is its use as a precursor for synthesizing 2-oxetanone (


-lactone) derivatives, which act as potent inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase [1].

Mechanistic Rationale: HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical upstream step in cholesterol biosynthesis. To inhibit this enzyme, researchers designed 2-oxetanones that mimic the transition state of the natural substrate.

  • The Warhead: The propanol chain of the precursor is oxidized to an aldehyde, which is subsequently converted into a reactive 2-oxetanone ring. This

    
    -lactone acts as a covalent poison, acylating the catalytic Cys129 residue in the enzyme's active site.
    
  • The Lipophilic Anchor: The meta-benzyloxy group provides the necessary steric bulk and lipophilicity to anchor the inhibitor deep within the enzyme's hydrophobic binding pocket, drastically enhancing binding affinity compared to unsubstituted or para-substituted variants [1].

Quantitative Reactivity Profile

To facilitate synthetic planning, the following table summarizes the chemoselectivity and typical yield profiles for the primary derivatization pathways of 3-[3-(benzyloxy)phenyl]propan-1-ol.

TransformationReagents & ConditionsChemoselectivity FocusTypical YieldDownstream Application
Oxidation to Aldehyde Oxalyl chloride, DMSO, Et

N, CH

Cl

, -78 °C
Avoids over-oxidation to carboxylic acid; preserves benzyl ether.88–92%Mukaiyama aldol additions; reductive aminations [1].
Bromination (Appel) CBr

, PPh

, CH

Cl

, 0 °C to RT
Mild neutral conditions prevent premature ether cleavage.85–90%Nucleophilic substitution (e.g., forming 5-benzyluracils) [2].
Global Deprotection H

(1 atm), 10% Pd/C, MeOH, RT
Selective for benzyl ether over aromatic ring reduction.>95%Phenolic alkylation; esterification.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and prevent the carryover of impurities.

Protocol A: Chemoselective Swern Oxidation to 3-[3-(Benzyloxy)phenyl]propanal

Causality: Swern oxidation is explicitly chosen over chromium-based oxidants (e.g., Jones reagent) to prevent over-oxidation of the primary alcohol to a carboxylic acid, and to avoid the acidic conditions that could prematurely cleave the benzyl ether.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N

    
    . Add anhydrous CH
    
    
    
    Cl
    
    
    (50 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
  • Activation: Dropwise add anhydrous DMSO (2.4 equiv, 24 mmol) in CH

    
    Cl
    
    
    
    (10 mL) over 10 minutes. Validation: Effervescence (CO
    
    
    and CO release) indicates the successful formation of the active chlorodimethylsulfonium chloride intermediate. Stir for 15 minutes.
  • Substrate Addition: Dissolve 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 equiv, 10 mmol) in CH

    
    Cl
    
    
    
    (15 mL) and add dropwise over 15 minutes. Stir at -78 °C for 45 minutes.
  • Quenching: Add triethylamine (5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH

    
    Cl (50 mL). Extract the aqueous layer with CH
    
    
    
    Cl
    
    
    (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoints:

    • TLC: Run in Hexanes/EtOAc (3:1). The starting material (

      
      ) should completely disappear, replaced by a less polar, UV-active spot (
      
      
      
      ).
    • IR Spectroscopy: Confirm the appearance of a sharp, strong carbonyl stretch at ~1720 cm

      
       and the complete disappearance of the broad O-H stretch at ~3300 cm
      
      
      
      .
    • 
      H NMR:  Confirm the presence of an aldehydic proton triplet at ~9.8 ppm.
      
Protocol B: Appel Reaction to 1-Bromo-3-[3-(benzyloxy)phenyl]propane

Causality: The Appel reaction converts the primary alcohol to a bromide under mild, neutral conditions. This is critical because traditional methods using concentrated HBr would result in the unwanted cleavage of the benzyl ether protecting group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, N

    
    -flushed flask, dissolve 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 equiv, 10 mmol) and carbon tetrabromide (CBr
    
    
    
    , 1.25 equiv, 12.5 mmol) in anhydrous CH
    
    
    Cl
    
    
    (40 mL). Cool to 0 °C.
  • Reagent Addition: Add triphenylphosphine (PPh

    
    , 1.25 equiv, 12.5 mmol) portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the reaction mixture to approximately 10 mL. Add diethyl ether (50 mL) vigorously to precipitate triphenylphosphine oxide (TPPO). Filter the white precipitate through a pad of Celite and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Self-Validation Checkpoints:

    • TLC: The product will run significantly higher (

      
      ) than the starting alcohol in Hexanes/EtOAc (4:1).
      
    • 
      H NMR:  The triplet corresponding to the CH
      
      
      
      -OH protons (~3.6 ppm) will shift upfield to ~3.4 ppm (CH
      
      
      -Br), confirming successful halogenation without disrupting the benzyl CH
      
      
      singlet at ~5.0 ppm.

Pathway Visualizations

SyntheticDivergence Precursor 3-[3-(benzyloxy)phenyl]propan-1-ol CAS: 57668-35-6 Aldehyde 3-[3-(benzyloxy)phenyl]propanal (Aldol/Reductive Amination) Precursor->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Bromide 1-Bromo-3-[3-(benzyloxy)phenyl]propane (Nucleophilic Substitution) Precursor->Bromide Appel Reaction (CBr4, PPh3) Phenol 3-(3-hydroxyphenyl)propan-1-ol (Phenolic Functionalization) Precursor->Phenol Hydrogenolysis (H2, Pd/C) HMG HMG-CoA Synthase Inhibitors (2-Oxetanones) Aldehyde->HMG Mukaiyama Aldol Addition Uridine Uridine Phosphorylase Inhibitors (5-Benzyluracils) Bromide->Uridine Alkylation

Synthetic divergence of 3-[3-(benzyloxy)phenyl]propan-1-ol into key intermediate scaffolds.

BiologicalPathway AcCoA Acetyl-CoA + Acetoacetyl-CoA HMG_Enzyme HMG-CoA Synthase (Active Site Cys129) AcCoA->HMG_Enzyme HMG_CoA HMG-CoA HMG_Enzyme->HMG_CoA Catalysis Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Downstream Pathway Inhibitor 2-Oxetanone Derivative (Synthesized from Precursor) Inhibitor->HMG_Enzyme Covalent Binding (Beta-lactone ring opening)

Mechanism of HMG-CoA synthase inhibition by 2-oxetanones derived from the precursor.

References

  • Hashizume, H., Ito, H., Kanaya, N., Nagashima, H., Usui, H., Oshima, R., Kanao, M., Tomoda, H., Sunazuka, T., Kumagai, H., & Omura, S. (1994). Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a meta-substituent on the benzene ring in the side chain. Chemical & Pharmaceutical Bulletin, 42(6), 1272-1278.[Link]

  • Orr, G. F., Musso, D. L., Boswell, G. E., Kelley, J. L., Joyner, S. S., Davis, S. T., & Baccanari, D. P. (1995). Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils. Journal of Medicinal Chemistry, 38(19), 3850-3856.[Link]

purification techniques for 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Purification of 3-[3-(benzyloxy)phenyl]propan-1-ol

Part 1: Physicochemical Profile & Purification Strategy

Target Molecule: 3-[3-(benzyloxy)phenyl]propan-1-ol Formula: C₁₆H₁₈O₂ Molecular Weight: 242.32 g/mol Predicted LogP: ~3.2 – 3.5 (Lipophilic) Physical State: Viscous Colorless to Pale Yellow Oil (may crystallize upon prolonged standing at -20°C).[1][2][3]

Strategic Overview

This intermediate is a critical building block often used in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and leukotriene antagonists. Its structural duality—a lipophilic benzyl ether tail and a polar primary alcohol head—dictates the purification logic.[2]

The primary challenge is separating the target from:

  • 3-(3-hydroxyphenyl)propan-1-ol: The debenzylated impurity (highly polar).[1][2][3]

  • Benzyl bromide/chloride: Unreacted alkylating agents (non-polar).[2]

  • Over-reduction byproducts: If synthesized via ester reduction.[1][2]

Recommended Workflow: For research scale (<10 g), Flash Column Chromatography is the gold standard due to the molecule's lack of facile crystallization. For process scale (>50 g), High-Vacuum Distillation is preferred, provided thermal stability is maintained.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: Pre-Purification Workup (Crucial Step)

Rationale: Proper quenching of the synthesis reaction (typically LiAlH₄ reduction or Williamson ether synthesis) prevents "streaking" on silica columns caused by residual aluminum salts or bases.[3]

Reagents:

  • Rochelle’s Salt (Potassium Sodium Tartrate), sat.[2] aq. solution.

  • Ethyl Acetate (EtOAc).[2][4][5][6][7]

  • Brine (sat. NaCl).[2]

Procedure:

  • Quench: If coming from a hydride reduction, cool reaction to 0°C. Dilute with diethyl ether. Add Rochelle’s salt solution (10 mL per gram of hydride reagent) dropwise.

  • Phase Break: Stir vigorously for 30–60 minutes until two clear layers form (organic layer top, aqueous emulsion bottom).

  • Extraction: Separate layers. Extract aqueous phase 2x with EtOAc.[1][2]

  • Wash: Combine organics and wash with Brine (1x).[2]

  • Dry & Concentrate: Dry over anhydrous MgSO₄ (not Na₂SO₄, as MgSO₄ is faster for alcohols). Filter and concentrate in vacuo (40°C bath) to obtain the crude oil.

Protocol B: Flash Column Chromatography (Primary Method)

Rationale: The polarity difference between the benzyl ether (non-polar) and the free alcohol (polar) makes silica gel chromatography highly effective.[3]

System Setup:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Column Size: 40g silica per 1g of crude product.[2]

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2]

Gradient Method:

Time (CV*) % Solvent B (EtOAc) Description
0–2 5% Elute non-polar impurities (Benzyl halides, bis-ethers)
2–5 5% → 20% Linear Ramp
5–12 20% → 40% Product Elution Window (Target typically elutes ~30-35%)

| 12–15 | 40% → 80% | Flush polar impurities (Debenzylated diol) |[1][2][3]

*CV = Column Volume[1][2][3]

Detection:

  • UV: 254 nm (Strong absorption from Benzyl/Phenyl rings).[2]

  • Stain: Anisaldehyde or Cerium Ammonium Molybdate (CAM) – Alcohol appears as a blue/dark spot upon heating.[2]

Protocol C: High-Vacuum Distillation (Scale-Up Alternative)

Rationale: For batches >50g, chromatography becomes solvent-intensive.[1][2][3] Distillation is viable due to the high boiling point difference between the product and impurities.[1]

Parameters:

  • Apparatus: Kugelrohr or Short-path distillation head.[1][2][3]

  • Vacuum: < 0.5 mmHg (High vacuum essential).[2]

  • Temperature:

    • Foreshot (Impurities): 80–100°C (Benzyl bromide, solvents).[2]

    • Main Fraction (Target):160–175°C (at 0.1 mmHg).[2]

    • Pot Residue: Polymerized byproducts and inorganic salts.[1][2]

Safety Note: Ensure the crude is peroxide-free before heating, as benzyl ethers can form peroxides upon long-term storage.[1][2][3]

Part 3: Analytical Validation (QC)

1. ¹H NMR (400 MHz, CDCl₃):

  • δ 7.20–7.45 (m, 5H): Benzyl aromatic protons.

  • δ 7.18 (t, 1H), 6.80 (m, 3H): Phenyl ring protons (meta-substitution pattern).[1][2][3]

  • δ 5.05 (s, 2H): Benzylic -OCH ₂-Ph (Diagnostic Singlet).[1][2]

  • δ 3.65 (t, 2H): -CH ₂-OH (Triplet, shifts if wet).

  • δ 2.68 (t, 2H): Ar-CH ₂-CH₂-.[1][2][3]

  • δ 1.88 (m, 2H): -CH₂-CH ₂-CH₂-.[1][2]

2. HPLC Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Eluent: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[3] Gradient 10% → 90% ACN over 15 min.[1][2]

  • Acceptance Criteria: Purity > 98.0% by Area (254 nm).

Part 4: Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Reductant + Product) Quench Quench: Rochelle's Salt (0°C) Remove Al salts Start->Quench Extract Extraction: EtOAc/Brine Dry (MgSO4) Quench->Extract CrudeOil Crude Oil Isolated Extract->CrudeOil Decision Scale Assessment CrudeOil->Decision Flash Method A: Flash Chromatography Silica Gel (Hex/EtOAc) Target elutes @ ~35% EtOAc Decision->Flash < 10g Batch Distill Method B: Vacuum Distillation <0.5 mmHg, 160-175°C Decision->Distill > 50g Batch QC QC Validation 1H NMR & HPLC (>98%) Flash->QC Distill->QC Final Pure 3-[3-(benzyloxy)phenyl]propan-1-ol QC->Final

Caption: Decision matrix for the purification of 3-[3-(benzyloxy)phenyl]propan-1-ol based on batch scale.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard reference for benzyl ether purification and flash chromatography techniques).

  • BenchChem. "Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation." Application Note. Accessed October 2023.[1][2] Link[2][3]

  • Organic Syntheses. "3-Phenyl-1-propanol." Org.[1][2][8][9] Synth.1947 , 27,[1][2] 68. (Foundational protocol for phenylpropanol isolation). Link[2][3]

  • Thermo Scientific Chemicals. "3-Benzyloxy-1-propanol Product Specifications." (Used for physicochemical property comparison of analogues). Link

Sources

Technical Application Note: Analytical Strategies for 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for analytical chemists and process development scientists. It addresses the quantification and characterization of 3-[3-(benzyloxy)phenyl]propan-1-ol , a specific synthetic intermediate often used in the preparation of phenylpropanoid pharmacophores and protected phenolic building blocks.

Introduction & Chemical Context

The analyte 3-[3-(benzyloxy)phenyl]propan-1-ol (Formula: C₁₆H₁₈O₂; MW: 242.31 g/mol ) represents a critical "protected" intermediate. It consists of a phenyl ring substituted with a 3-hydroxypropyl chain and a benzyloxy-protected phenol at the meta position.

In drug development, this molecule serves as a stable precursor to 3-(3-hydroxyphenyl)propan-1-ol , a scaffold found in various analgesics (e.g., opioid receptor modulators) and metabolic probes. The benzyl ether moiety renders the molecule significantly more lipophilic than its free-phenol counterpart, requiring specific chromatographic considerations to prevent carryover and ensure resolution from starting materials like 3-(3-benzyloxyphenyl)propanoic acid.

Physicochemical Profile
ParameterValue (Estimated)Analytical Implication
LogP 3.4 – 3.8High hydrophobicity; requires high % organic mobile phase for elution.
pKa ~16 (Alcohol)Neutral in standard HPLC pH ranges; pH modification is for impurity control.
Chromophore Benzyl + PhenylStrong UV absorption at 210 nm, 254 nm, and ~275 nm.
Solubility MeOH, ACN, DCMInsoluble in water; sample diluent must be >50% organic.

Method Development Logic (Workflow)

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the sample matrix and sensitivity requirements.

MethodSelection Sample Sample Matrix Purity High Purity / Process Control Sample->Purity > 0.1 mg/mL Trace Trace / Bioanalysis Sample->Trace < 1 µg/mL Volatile Volatile Impurities? Purity->Volatile HPLC Protocol 1: HPLC-UV (Quantification & Purity) Purity->HPLC LCMS Protocol 2: LC-MS/MS (High Sensitivity) Trace->LCMS GCMS Protocol 3: GC-MS (Derivatized) Volatile->GCMS Yes

Figure 1: Decision tree for selecting the analytical method based on concentration and matrix.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Assay purity, reaction monitoring, and bulk quantification.

A. Chromatographic Conditions[1][2][3]
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: The "end-capped" stationary phase reduces silanol interactions with the hydroxyl group of the propyl chain, preventing peak tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid is preferred over phosphate buffers to make the method LC-MS compatible if transfer is needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Detection: DAD/UV at 254 nm (primary) and 210 nm (impurities).

  • Injection Volume: 5–10 µL.

B. Gradient Program

The benzyl group makes the molecule sticky. A steep gradient is required to elute it, followed by a wash.

Time (min)% Mobile Phase BEvent
0.030Initial equilibration
2.030Isocratic hold (elute polar impurities)
12.090Linear gradient to elute analyte
15.090Wash (remove highly lipophilic dimers)
15.130Re-equilibration
20.030End of Run
C. Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10.0 mg of reference standard in 10 mL of Acetonitrile . (Do not use water as the primary solvent).

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of 50:50 ACN:Water.

  • System Suitability:

    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 5000.

    • %RSD (n=5 injections): < 1.0%.

Protocol 2: LC-MS/MS Quantification

Primary Application: Trace analysis in biological fluids or cleaning validation (swab analysis).

A. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Mechanism:[1][2][3][4][5][6][7] Protonation occurs readily on the ether oxygen or the alcohol, often facilitated by the formation of ammonium adducts if ammonium formate is used.

  • Precursor Ion: m/z 243.1 [M+H]⁺ (Calculated MW 242.31).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

B. MRM Transitions (Multiple Reaction Monitoring)
Transition (m/z)Dwell (ms)Collision Energy (eV)TypeInterpretation
243.1 → 91.1 10020QuantifierCleavage of Benzyl cation (Tropylium ion)
243.1 → 151.1 10015QualifierLoss of Benzyl group (neutral loss 92)
243.1 → 133.1 10025QualifierLoss of Benzyl + H₂O
C. Sample Extraction (Liquid-Liquid Extraction)

Since the molecule is lipophilic, it extracts well into non-polar solvents, separating it from salts and polar matrix components.

  • Aliquot 100 µL sample (plasma/reaction mix).

  • Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Evaporate supernatant to dryness under N₂ stream.

  • Reconstitute in 100 µL Mobile Phase (50:50 ACN:H₂O).

Protocol 3: GC-MS (Derivatization Method)

Primary Application: Confirmation of structure and volatile impurity profiling. Constraint: The primary alcohol can cause peak tailing in GC. Silylation is recommended.

A. Derivatization Protocol
  • Weigh 2 mg of sample into a GC vial.

  • Add 100 µL anhydrous Pyridine.

  • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60°C for 30 minutes.

  • Dilute with 800 µL Ethyl Acetate before injection.

B. GC Conditions
  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: Split 20:1, 280°C.

  • Oven Program:

    • 80°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Detection: MS (EI source, 70 eV). Look for m/z 314 (TMS-derivative) and m/z 91 (Benzyl).

Validation & Troubleshooting

Linearity & Range
  • HPLC Range: 5 µg/mL to 500 µg/mL (R² > 0.999).

  • LC-MS Range: 1 ng/mL to 1000 ng/mL.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with -OHEnsure column is "End-capped"; Add 5mM Ammonium Formate to mobile phase.
Carryover Lipophilic adsorptionAdd a "needle wash" step with 100% Isopropanol or ACN.
Ghost Peaks Benzyl ether degradationAvoid using Methanol in the mobile phase if using high acid concentrations (transesterification risk). Use ACN.[2]

References

  • ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Foundational text for Reverse Phase selection).
  • Kuwano, R., & Kusano, H. "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols."[5] Organic Letters, 2008, 10(9), 1795–1798. (Context for synthesis and stability of benzyl ether phenols). Link

  • PubChem Compound Summary. "1-(3-(Benzyloxy)phenyl)propan-1-one" (Structural Analog/Precursor). National Center for Biotechnology Information. Link

Sources

Application Note: Strategic Utilization of 3-[3-(benzyloxy)phenyl]propan-1-ol in Heterocyclic Synthesis

[1]

Executive Summary & Compound Profile

3-[3-(benzyloxy)phenyl]propan-1-ol is a bifunctional "linchpin" intermediate widely used in the synthesis of opioid analgesics (e.g., Tapentadol analogs) and privileged heterocyclic scaffolds.[1] Its utility stems from its unique structural features:

  • Masked Phenol: The benzyloxy group serves as a robust protecting group for the phenol, orthogonal to most reducing and oxidizing conditions, yet removable via hydrogenolysis.[1]

  • Reactive Tether: The primary alcohol on the propyl chain acts as a versatile handle for cyclization, oxidation, or nucleophilic substitution.[1]

  • Electron-Rich Scaffold: The meta-alkoxy substitution activates the aromatic ring, facilitating electrophilic aromatic substitution and radical-cation-mediated cyclizations.[1]

PropertySpecification
IUPAC Name 3-[3-(benzyloxy)phenyl]propan-1-ol
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.32 g/mol
Key Reactivity Oxidative Cyclization (Chroman), Nucleophilic Displacement (Linker), Pictet-Spengler (Isoquinoline)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water.[1][2][3]

Core Workflow A: Oxidative Cyclization to Chroman Derivatives

The direct conversion of 3-phenylpropan-1-ol derivatives into chromans (3,4-dihydro-2H-1-benzopyrans) is a powerful method to construct the core skeleton of flavonoids and tocopherols.[1] This protocol utilizes a radical-cation mechanism to form the C-O bond between the aliphatic alcohol and the aromatic ring.

Mechanistic Insight

The reaction proceeds via the generation of an aromatic radical cation or an alkoxyl radical.[1] In the presence of an oxidant like PIFA (Phenyliodine bis(trifluoroacetate)) or Persulfate , the electron-rich aromatic ring (activated by the benzyloxy group) undergoes single-electron oxidation. The pendant alcohol nucleophilically attacks the ortho-position, closing the 6-membered ring.[1]

Experimental Protocol

Target: 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran[1]

Reagents:

  • Substrate: 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 equiv)[1]

  • Oxidant: PIFA (1.2 equiv) or DDQ (for dehydrogenative variants)

  • Solvent: Trifluoroethanol (TFE) or Dichloromethane (DCM)

  • Lewis Acid (Optional): BF₃·OEt₂ (catalytic)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (4.1 mmol) of the substrate in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of PIFA (2.1 g, 4.9 mmol) in 10 mL DCM over 15 minutes.

    • Note: The solution may turn dark green/brown, indicating radical cation formation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting alcohol.[1]

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) followed by saturated sodium thiosulfate (10 mL) to reduce residual oxidants.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The chroman product typically elutes before the starting material.[1]

Self-Validation Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the triplet at ~3.6 ppm (CH₂-OH) and the appearance of a triplet at ~4.1 ppm (CH₂-O-Ar), indicative of the new ether ring.[1]

Core Workflow B: Synthesis of Nitrogen Heterocycles (Tetrahydroisoquinolines)

This workflow converts the alcohol into an amine, enabling the Pictet-Spengler reaction .[1] This is critical for synthesizing alkaloid-like libraries and GPCR ligands.[1]

Experimental Protocol

Target: 6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline derivative

Phase 1: Conversion to Amine

  • Activation: React substrate (1.0 equiv) with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Et₃N (1.5 equiv) in DCM at 0°C to form the mesylate.

  • Displacement: Treat the crude mesylate with Sodium Azide (NaN₃, 2.0 equiv) in DMF at 60°C for 4 hours.

  • Reduction: Hydrogenate the azide (H₂, Pd/C) or use Staudinger conditions (PPh₃, THF/H₂O) to yield 3-[3-(benzyloxy)phenyl]propan-1-amine .[1]

Phase 2: Pictet-Spengler Cyclization

  • Condensation: Dissolve the amine (1.0 equiv) and paraformaldehyde (or desired aldehyde, 1.2 equiv) in anhydrous methanol. Stir for 2 hours to form the imine.

  • Cyclization: Add Trifluoroacetic acid (TFA, 3.0 equiv) dropwise.[1] Heat to reflux (65°C) for 12 hours.

    • Note: The benzyloxy group directs cyclization to the para position (relative to the alkoxy) or ortho position.[1] Due to the meta-substitution pattern of the starting material, cyclization typically occurs at the sterically less hindered position para to the benzyloxy group, yielding the 6-substituted tetrahydroisoquinoline.[1]

  • Isolation: Basify with NaOH to pH 10, extract with DCM, and purify via chromatography.

Core Workflow C: Linker Strategy for GPCR Ligands

In medicinal chemistry, this molecule is ideal for linking an aromatic "head" group to a heterocyclic "tail" (e.g., piperazine). This motif is ubiquitous in serotonin (5-HT) and dopamine receptor antagonists.[1]

Protocol:

  • Bromination: Convert alcohol to bromide using CBr₄/PPh₃ (Appel Reaction) in DCM.[1]

    • Yield: Typically >90%.[1]

  • Coupling: React the bromide (1.0 equiv) with N-Boc-piperazine (1.2 equiv), K₂CO₃ (3.0 equiv), and KI (catalytic) in Acetonitrile at reflux for 16 hours.

  • Deprotection (Optional): Remove the benzyl group via H₂/Pd-C to liberate the phenol for further diversification.

Visualizations

Figure 1: Reaction Pathways Flowchart

This diagram illustrates the divergence from the central alcohol scaffold to three distinct chemical spaces.[1]

GStart3-[3-(benzyloxy)phenyl]propan-1-olRadicalRadical CationIntermediateStart->RadicalPIFA or DDQMesylateMesylate/AzideStart->MesylateMsCl; NaN3BromideAlkyl BromideStart->BromideCBr4, PPh3Chroman7-(benzyloxy)chroman(O-Heterocycle)Radical->ChromanCyclizationAminePropyl AmineMesylate->AmineReductionTHIQTetrahydroisoquinoline(N-Heterocycle)Amine->THIQPictet-Spengler(HCHO, TFA)LigandPiperazine-LinkedGPCR LigandBromide->LigandN-HeterocycleK2CO3

Caption: Divergent synthesis pathways converting the alcohol scaffold into oxygen heterocycles (top), nitrogen heterocycles (middle), and bioactive linkers (bottom).[1]

Figure 2: Oxidative Cyclization Mechanism

Visualizing the radical-cation mediated ring closure.[1]

MechanismSubstrateSubstrate(Electron Rich Ring)OxidationSingle Electron Transfer(SET)Substrate->Oxidation+ PIFA/OxidantRadicalCatAryl Radical Cation[Ar-H]•+Oxidation->RadicalCatCyclizationIntramolecularNucleophilic AttackRadicalCat->CyclizationPendant -OH attackIntermediateCyclized RadicalCyclization->IntermediateProductChroman ScaffoldIntermediate->Product- H• / Oxidation

Caption: Mechanism of oxidative cyclization transforming the 3-phenylpropanol derivative into a chroman ring.[1]

References

  • Gilbert, B. C., & McCleland, C. W. (1989). Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates.[1] Journal of the Chemical Society, Perkin Transactions 2, 1545-1551.[1]

  • Buschmann, H. et al. (2008). Process for the Preparation of Tapentadol.[1] WO2008012046. (Demonstrates the use of the phenylpropyl scaffold in API synthesis).

  • BenchChem. Synthesis of Novel Derivatives from 3-Phenoxy-1-propanol: Application Notes. (General functionalization of phenylpropanol scaffolds).

  • Seoane, A. et al. (2014). Synthesis of benzoxepines via cycloaddition.[1][4] Journal of the American Chemical Society, 136(2), 650-652.[1][4] (Context for 7-membered ring formation).

safe handling and storage procedures for 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Peroxide Management Protocols for 3-[3-(Benzyloxy)phenyl]propan-1-ol

Chemical Profiling & Mechanistic Hazard Analysis

The compound 3-[3-(benzyloxy)phenyl]propan-1-ol (CAS: 57668-35-6) is a bifunctional organic molecule frequently utilized as a building block in drug development and synthetic organic chemistry. While generic safety protocols often focus solely on its primary alcohol and aromatic properties, the critical, covert hazard lies in its benzyloxy group (a benzyl ether).

Causality of Autoxidation: Ethers containing alpha-hydrogen atoms spontaneously react with atmospheric molecular oxygen via a free-radical mechanism to form unstable hydroperoxides[1]. In 3-[3-(benzyloxy)phenyl]propan-1-ol, the benzylic carbon (adjacent to both the ether oxygen and the phenyl ring) is exceptionally vulnerable. The abstraction of a hydrogen atom at this position yields a radical that is highly stabilized by resonance from the aromatic ring. Subsequent reaction with oxygen forms benzylic hydroperoxides. Under normal storage conditions, these peroxides accumulate and can violently detonate when subjected to heat, friction, or concentration (e.g., during distillation or rotary evaporation)[2]. Consequently, benzyl ethers are classified as peroxide-forming chemicals requiring specialized lifecycle management[3][4].

Quantitative Hazard & Physicochemical Data

To establish a rigorous safety baseline, the quantitative limits and GHS classifications for handling this compound are summarized below.

ParameterValue / ClassificationCausality / Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)The propanol and phenolic ether moieties disrupt lipid bilayers, requiring nitrile gloves and splash goggles[5][6].
Peroxide Hazard Class Class D (Miscellaneous / Benzyl Ethers)Forms shock-sensitive peroxides over time. Requires strict expiration dating and pre-use testing[4].
Safe Peroxide Limit < 25 ppmValidated safe for general lab use and concentration[7].
Caution Limit 25 – 100 ppmSafe for limited use, but poses an explosion risk if distilled or concentrated[7].
Critical Danger Limit > 100 ppmHigh risk of detonation. Requires immediate EHS stabilization and disposal[1][7].

Storage & Inventory Management Protocol

To disrupt the causality of peroxide formation—which requires oxygen and is accelerated by light and thermal energy—the following storage protocol must be strictly adhered to:

  • Atmospheric Control: Store the compound in a tightly sealed, air-impermeable container. After each use, the headspace must be backfilled with an inert gas (Argon or high-purity Nitrogen) to displace oxygen[4].

  • Light & Temperature: Store in amber glass or opaque containers within a cool, dry, and dark environment (e.g., a flammable storage cabinet away from direct sunlight)[1][2].

  • Lifecycle Tracking: Implement a strict dating system. The container must be labeled with the Date Received, Date Opened, and Date of Last Peroxide Test. Uninhibited benzyl ethers should generally be disposed of or rigorously tested within 6 to 12 months of opening[3][4].

Experimental Workflow: Self-Validating Handling & Testing Protocol

Before utilizing 3-[3-(benzyloxy)phenyl]propan-1-ol in any synthetic workflow, researchers must execute the following self-validating protocol to ensure systemic safety.

Step 1: Non-Invasive Visual Inspection

  • Action: Before moving the container, visually inspect the liquid and the cap threads using an external light source.

  • Causality: Solid peroxides often precipitate as white crystals or form a viscous, distinct liquid layer at the bottom of the container. Friction from unscrewing a cap with crystallized peroxides in the threads can trigger a detonation[1][3].

  • Validation: If the liquid is clear and colorless, proceed to Step 2. If crystals, discoloration, or liquid stratification are observed, the system is invalidated. DO NOT TOUCH OR OPEN THE CONTAINER. Evacuate the immediate area and contact Environmental Health & Safety (EHS)[2][7].

Step 2: Quantitative Peroxide Testing

  • Action: In a certified chemical fume hood, carefully open the container and extract a 1 mL aliquot using a clean, non-metallic pipette (metal ions can catalyze peroxide decomposition). Dip a commercial colorimetric peroxide test strip (e.g., Quantofix) into the aliquot for 1 second. Shake off excess liquid and wait 15 seconds.

  • Validation: Compare the test pad color to the manufacturer's calibrated scale. To validate the strip's efficacy, periodically test a known peroxide-free solvent (negative control) and a dilute hydrogen peroxide solution (positive control).

  • Decision Matrix: Proceed with the experiment only if the concentration is < 25 ppm. If between 25–100 ppm, the reagent may be used as a reactant but must not be concentrated. If > 100 ppm, abort the workflow and arrange for disposal[7].

Step 3: Safe Dispensing & Personal Protective Equipment (PPE)

  • Action: Dispense the required volume using non-sparking tools. Wear standard PPE: nitrile gloves, tightly fitting safety goggles, and a flame-retardant lab coat[5][7].

  • Causality: The compound causes respiratory tract irritation (H335); therefore, all handling must occur within a fume hood to ensure airborne concentrations remain below irritation thresholds[5][6].

Step 4: Post-Use Inerting

  • Action: Insert a needle connected to a low-pressure Argon/Nitrogen manifold into the container's headspace. Gently purge for 30 seconds. Quickly seal the cap.

  • Causality: Displacing the ambient oxygen halts the autoxidation radical chain reaction, preserving the chemical integrity of the reagent and preventing future hazardous peroxide accumulation[4].

Workflow Visualization

G Start Retrieve Container: 3-[3-(benzyloxy)phenyl]propan-1-ol Visual Visual Inspection (Check for crystals/layering) Start->Visual Crystals Crystals or Viscous Layers Present? Visual->Crystals Danger DO NOT OPEN! Contact EHS for Disposal Crystals->Danger  Yes   Test Perform Peroxide Test (Colorimetric Strip) Crystals->Test  No   Levels Peroxide Concentration? Test->Levels Safe < 25 ppm Safe for General Use & Concentration Levels->Safe < 25 ppm Caution 25 - 100 ppm Use with Caution. DO NOT Concentrate. Levels->Caution 25-100 ppm Dispose > 100 ppm Critical Hazard. Dispose Immediately. Levels->Dispose > 100 ppm

Workflow for the safe handling and peroxide assessment of 3-[3-(benzyloxy)phenyl]propan-1-ol.

References

  • ChemicalBook. "3-Phenyl-1-propanol - Safety Data Sheet".
  • Making Cosmetics. "SDS (Safety Data Sheet)".
  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage".
  • UC Berkeley. "Guidelines for the Safe Handling of Peroxidizable Chemicals".
  • Mississippi State University. "Peroxide Forming Compounds Reference Guide".
  • Texas Christian University. "Peroxide-Forming Chemicals – Safety Guidelines".
  • UT Austin Environmental Health & Safety. "Peroxide Forming Chemicals".

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing bifunctional molecules like 3-[3-(benzyloxy)phenyl]propan-1-ol presents unique chemoselectivity challenges.

Whether you are building this molecule via the selective benzylation of a diol (Route A) or the reduction of an ester intermediate (Route B), yield loss is almost always tied to poor reaction control or inefficient workup procedures. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to maximize your recovery.

🔬 Synthetic Strategy & Workflow

To understand where your yield is being lost, we must first map the chemical logic. The synthesis typically relies on one of two convergent pathways.

SynthesisRoutes StartA 3-(3-hydroxyphenyl)propan-1-ol (Starting Material A) ReagentA Benzyl Bromide (BnBr) K2CO3, Acetone, Reflux StartA->ReagentA StartB Methyl 3-[3-(benzyloxy)phenyl]propanoate (Starting Material B) ReagentB LiAlH4, Anhydrous THF 0 °C to RT StartB->ReagentB WorkupA Aqueous Workup (Remove Salts) ReagentA->WorkupA WorkupB Fieser Workup (Granular Al Salts) ReagentB->WorkupB Target 3-[3-(benzyloxy)phenyl]propan-1-ol (Target Molecule) WorkupA->Target Route A: Selective Benzylation WorkupB->Target Route B: Ester Reduction

Fig 1: Convergent synthetic routes for 3-[3-(benzyloxy)phenyl]propan-1-ol.

❓ Troubleshooting FAQs

Route A: Selective Benzylation Chemoselectivity

Q: When starting from 3-(3-hydroxyphenyl)propan-1-ol, how do I prevent the benzylation of the aliphatic primary alcohol, which ruins my yield? A: As a Senior Application Scientist, I frequently see yields plummet due to over-alkylation. The key is exploiting the inherent thermodynamic difference between the two hydroxyl groups. The phenolic -OH has a pKa of ~10, while the aliphatic -OH has a pKa of ~16 [4]. By using a mild base like anhydrous potassium carbonate (K₂CO₃), you selectively deprotonate only the phenol to form a highly nucleophilic phenoxide ion without activating the aliphatic alcohol[1]. Stronger bases like sodium hydride (NaH) will deprotonate both, leading to the dialkylated impurity.

Route B: Preventing Debenzylation

Q: I am reducing methyl 3-[3-(benzyloxy)phenyl]propanoate. Why am I seeing 3-(3-hydroxyphenyl)propan-1-ol as a major side product? A: You are experiencing hydrogenolysis (cleavage) of your benzyl ether protecting group. This typically occurs if you attempt to reduce the ester using catalytic hydrogenation (e.g., H₂ with Pd/C), which is notorious for debenzylating aryl ethers. To preserve the benzyl ether while fully reducing the ester to a primary alcohol, you must switch to a strong hydride donor. Lithium aluminum hydride (LiAlH₄) is the gold standard here. It delivers two hydride equivalents to the ester carbonyl via a tetrahedral intermediate, stopping cleanly at the primary alkoxide without affecting the benzyl ether [2].

Route B: Emulsion Troubleshooting

Q: My LiAlH₄ reduction went to completion by TLC, but during the aqueous quench, I formed a thick, gelatinous emulsion. I lost half my product trying to extract it. How do I fix this? A: This is the classic "aluminum gel" trap. When LiAlH₄ reduces an ester, it forms an insoluble polymeric aluminum alkoxide complex. A standard aqueous quench converts this into aluminum hydroxide (Al(OH)₃), a gelatinous nightmare that traps your product. The self-validating solution is the Fieser Workup [3]. By sequentially adding specific ratios of water and 15% NaOH, you force the aluminum salts to precipitate as a dense, granular, and easily filterable sodium aluminate complex.

📊 Quantitative Reaction Parameters

To aid in your experimental design, the following table summarizes the causal relationship between reagent selection and expected outcomes.

Synthetic RouteReagent / ConditionTarget Functional GroupSide Reactions / RisksExpected Yield Range
Route A K₂CO₃ (2.5 eq), BnBr (1.1 eq), AcetonePhenolic -OH (pKa ~10)Minimal. Trace dialkylation if BnBr is in large excess.85% - 92%
Route A NaH (2.5 eq), BnBr (2.5 eq), DMFBoth Phenolic & Aliphatic -OHHigh Risk: Dialkylation (forms benzyl ether at both sites).< 20% (Target)
Route B LiAlH₄ (1.5 eq), Anhydrous THFEster (to Primary Alcohol)High Risk: Emulsion formation if quenched improperly.88% - 95%
Route B H₂ (atm), 10% Pd/C, MethanolEster (Slow/No reaction)High Risk: Rapid debenzylation of the aryl ether.0% (Target)

🧪 Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the physical or analytical cues match the description.

Protocol 1: Selective O-Benzylation (Route A)

Objective: Selectively protect the phenol while leaving the aliphatic alcohol intact.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-hydroxyphenyl)propan-1-ol (1.0 eq) and anhydrous acetone (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Self-Validation: The mixture will form a cloudy white suspension. Stir at room temperature for 15 minutes to allow phenoxide generation [1].

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reflux & Monitor: Attach a reflux condenser and heat the mixture to 60 °C. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). Self-Validation: The starting material spot (lower Rf) should disappear, replaced by a single new spot (higher Rf). Reaction is typically complete in 12 hours.

  • Workup: Cool to room temperature. Filter the suspension through a sintered glass funnel to remove the K₂CO₃ and KBr salts. Wash the filter cake with fresh acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M HCl (to neutralize trace base), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-[3-(benzyloxy)phenyl]propan-1-ol.

Protocol 2: LiAlH₄ Reduction with Fieser Workup (Route B)

Objective: Reduce the ester to an alcohol without cleaving the benzyl ether, followed by a gel-free isolation.

  • Preparation: In an oven-dried, argon-flushed flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.3 M). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 3-[3-(benzyloxy)phenyl]propanoate (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes. Self-Validation: Mild bubbling (H₂ gas) and an exotherm will occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor by TLC until the ester spot is completely consumed [2].

  • Fieser Quench (CRITICAL): Cool the reaction back to 0 °C. Dilute with diethyl ether. For every

    
     grams  of LiAlH₄ used, perform the following exact sequence [3]:
    
    • Slowly add

      
       mL  of DI water dropwise. Self-Validation: Vigorous bubbling will occur. Wait until bubbling subsides.
      
    • Add

      
       mL  of 15% aqueous NaOH dropwise.
      
    • Add

      
       mL  of DI water.
      
  • Maturation: Remove the ice bath. Vigorously stir the mixture at room temperature for 15-30 minutes. Self-Validation: The gray, sludgy mixture will transform into a clear organic layer resting on top of a stark white, granular, sand-like precipitate.

  • Isolation: Add a scoop of anhydrous MgSO₄ to dry the organic layer. Filter the entire mixture through a pad of Celite to remove the granular aluminum salts. Concentrate the filtrate in vacuo to afford pure 3-[3-(benzyloxy)phenyl]propan-1-ol.

📚 References

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps Source: OrgoSolver URL:[Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) Source: University of Rochester, Department of Chemistry URL:[Link]

  • Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

common side products in the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol

A Guide to Troubleshooting Common Side Products and Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol. As a key intermediate in various synthetic pathways, achieving high purity is critical. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products.

Section 1: Troubleshooting Guide by Synthetic Route

The purity of the final product is intrinsically linked to the chosen synthetic pathway. Below, we address common issues associated with the most prevalent method: the reduction of 3-[3-(benzyloxy)phenyl]propanoic acid or its esters.

Primary Synthetic Route: Reduction of a Carboxylic Acid or Ester Precursor

This is the most direct route to the target alcohol. The synthesis typically involves two key stages: 1) Williamson ether synthesis to prepare the benzylated precursor, 3-[3-(benzyloxy)phenyl]propanoic acid, and 2) Reduction of the carboxylic acid to the primary alcohol. Side products can arise at either stage.

cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Reduction SM1 3-(3-Hydroxyphenyl)propanoic Acid Intermediate 3-[3-(Benzyloxy)phenyl]propanoic Acid SM1->Intermediate K₂CO₃, Acetone SP1 Unreacted SM1 SM1->SP1 Incomplete Reaction SM2 Benzyl Bromide SM2->Intermediate SP2 Dibenzyl Ether SM2->SP2 Self-Condensation Product 3-[3-(Benzyloxy)phenyl]propan-1-ol Intermediate->Product LiAlH₄, THF SP5 Unreacted Intermediate Intermediate->SP5 Incomplete Reduction SP3 3-(3-Hydroxyphenyl)propan-1-ol (Debenzylation) Product->SP3 Over-reduction/ Hydrogenolysis SP4 Toluene Product->SP4 From Debenzylation

Caption: Common synthetic pathway and points of side product formation.

Q1: My analysis shows a significant amount of 3-(3-hydroxyphenyl)propan-1-ol. What is causing this debenzylation?

Symptom: You observe a product with a molecular weight corresponding to the loss of the benzyl group (C₇H₇, 91.14 g/mol ). ¹H NMR may show the disappearance of benzyl protons (~5.05 ppm and 7.20-7.45 ppm) and the appearance of a new phenolic -OH peak.

Possible Causes & Scientific Rationale: This is a classic case of benzyl ether cleavage. The C-O bond of a benzyl ether is susceptible to hydrogenolysis, especially under reductive conditions.

  • Catalytic Hydrogenation: If you used a method like H₂ with a palladium catalyst (e.g., Pd/C) to reduce an alkene precursor or an alternative functional group, this is the most likely cause. Palladium catalysts are highly effective for benzyl ether cleavage.[1][2]

  • Strong Acid Conditions: Certain harsh workup conditions or the use of strong Lewis acids can facilitate benzyl group removal.[2][3]

  • Overly Aggressive Reducing Agents: While less common for LiAlH₄ under standard conditions, extended reaction times or high temperatures with certain hydride reagents can sometimes lead to cleavage.

Suggested Solutions & Prevention:

  • Avoid Catalytic Hydrogenation: For the final reduction step, avoid H₂/Pd catalysts if you wish to preserve the benzyl ether.

  • Use a Chemoselective Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the preferred reagent for reducing carboxylic acids to primary alcohols without typically affecting the benzyl ether protecting group.[4]

ParameterRecommended ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce the carboxylic acid but generally does not cleave benzyl ethers under standard conditions.[4]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solubilizes the LiAlH₄ and the substrate.
Temperature 0 °C to RefluxStart the addition at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature or reflux to ensure completion.
Workup Fieser & Fieser Method (H₂O, NaOH, H₂O)A careful, sequential addition of water, followed by aqueous NaOH, and then more water to quench the reaction safely and produce a granular precipitate that is easy to filter.

Q2: My reaction is sluggish, and after workup, I've isolated unreacted 3-[3-(benzyloxy)phenyl]propanoic acid. What went wrong?

Symptom: The isolated product contains a significant fraction of the starting material, identified by its distinct analytical signature (e.g., carboxylic acid proton in ¹H NMR ~11.5 ppm, different retention time in LC).[5]

Possible Causes & Scientific Rationale:

  • Insufficient Reducing Agent: The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride. The first deprotonates the acidic carboxylic proton to form a lithium carboxylate and H₂ gas, and the second performs the reduction. Therefore, a stoichiometric amount of at least 0.75 equivalents of LiAlH₄ is theoretically required (LiAlH₄ provides 4 hydrides). In practice, 1.0 to 1.5 equivalents are often used to ensure completion.

  • Inactive Reducing Agent: LiAlH₄ is extremely reactive with moisture. If it was handled improperly or stored for a long time, its activity could be compromised.

  • Low Reaction Temperature or Time: The reduction may not have reached completion if the reaction was not allowed to proceed for a sufficient duration or at an adequate temperature.

Suggested Solutions & Prevention:

  • Verify Reagent Stoichiometry: Ensure you are using at least 1.0 molar equivalent of LiAlH₄ relative to your carboxylic acid.

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material before quenching the reaction.[6]

Protocol: Monitoring the Reduction by TLC

  • Prepare TLC Plate: Spot the starting material (in a suitable solvent) in one lane, the reaction mixture in a second lane, and a co-spot (both starting material and reaction mixture) in a third.

  • Eluent System: A mixture of ethyl acetate and hexane (e.g., 30:70) is a good starting point. The product alcohol will be more polar than the starting acid's ester derivative but may have similar polarity to the acid itself depending on the stationary phase. Staining with potassium permanganate can help visualize the alcohol product.

  • Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q3: I'm seeing impurities that don't match the starting material or the expected side products from the reduction. Where could they originate?

Symptom: You observe unexpected spots on TLC or peaks in LC-MS that cannot be attributed to debenzylation or incomplete reduction.

Possible Causes & Scientific Rationale: These impurities likely originate from the synthesis of the precursor, 3-[3-(benzyloxy)phenyl]propanoic acid, via the Williamson ether synthesis.

  • Unreacted Phenol: Incomplete reaction during the benzylation step will leave 3-(3-hydroxyphenyl)propanoic acid.[5] This impurity would be carried through to the final step.

  • Over-alkylation: While less common for the carboxylic acid itself, if an ester of the starting phenol was used, reaction at other sites could occur, though unlikely on the aromatic ring under these conditions.

  • Benzyl Bromide-Derived Impurities: Benzyl bromide can self-condense or react with residual moisture to form dibenzyl ether or benzyl alcohol, respectively.

Suggested Solutions & Prevention:

  • Purify the Intermediate: It is crucial to purify the 3-[3-(benzyloxy)phenyl]propanoic acid intermediate before the reduction step. Recrystallization from a solvent system like ethyl acetate/hexane is often effective.[5]

  • Optimize Williamson Ether Synthesis:

    • Use a slight excess (1.1 - 1.2 eq) of benzyl bromide to drive the reaction to completion.[5]

    • Ensure the base (e.g., K₂CO₃) is anhydrous and use at least 2.0 equivalents to deprotonate both the phenol and the carboxylic acid.[5]

    • Use an anhydrous polar aprotic solvent like acetone or DMF.[5]

Section 2: General FAQs

Q4: What is the best general-purpose method for purifying the final product, 3-[3-(benzyloxy)phenyl]propan-1-ol?

A: Flash column chromatography is the most reliable method for separating the desired alcohol from both more polar impurities (like the debenzylated product) and less polar impurities (like dibenzyl ether or unreacted starting material if it's an ester).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective. The target alcohol is moderately polar and should elute cleanly.

Q5: My final product is an oil. Is this normal, and can it be crystallized?

A: 3-Phenyl-1-propanol, a related compound, is a liquid at room temperature, so it is plausible that 3-[3-(benzyloxy)phenyl]propan-1-ol is also an oil or a low-melting solid.[7] If high purity is achieved (as determined by NMR and LC-MS), the oil can be used directly. Crystallization can sometimes be induced by dissolving the pure oil in a minimal amount of a non-polar solvent (like hexane) and storing it at low temperatures (-20 °C) for an extended period, sometimes with scratching of the flask to induce nucleation. However, do not assume an oil is impure; verify with analytical data first.

Section 3: Visual Troubleshooting Workflow

This workflow provides a logical path from identifying an impurity to resolving the issue.

start Synthesis Complete: Analyze Crude Product (TLC, LC-MS, NMR) purity_check Is Purity >95%? start->purity_check end_node Product Meets Specification purity_check->end_node Yes impurity_id Identify Primary Impurity purity_check->impurity_id No debenzylation Debenzylated Product: 3-(3-hydroxyphenyl)propan-1-ol impurity_id->debenzylation sm_acid Starting Material: Carboxylic Acid impurity_id->sm_acid sm_phenol Precursor Impurity: 3-(3-hydroxyphenyl)propanoic acid derivative impurity_id->sm_phenol solution_debenzyl Root Cause: Aggressive Reduction (e.g., H₂/Pd) Solution: Use LiAlH₄. Avoid catalytic hydrogenation. debenzylation->solution_debenzyl solution_sm_acid Root Cause: - Insufficient LiAlH₄ - Inactive Reagent - Short Reaction Time Solution: - Increase LiAlH₄ (1.2-1.5 eq) - Ensure anhydrous conditions - Monitor by TLC to completion. sm_acid->solution_sm_acid solution_sm_phenol Root Cause: Incomplete Williamson Ether Synthesis Solution: Purify intermediate acid via recrystallization before reduction. sm_phenol->solution_sm_phenol purify Purify via Flash Chromatography (Silica, Hexane/EtOAc gradient) solution_debenzyl->purify solution_sm_acid->purify solution_sm_phenol->purify purify->start Re-analyze

Caption: A logical workflow for troubleshooting and purification.

References

  • BenchChem (2025). 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3.
  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate.
  • BenchChem (2025). Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Steve S.Y. (Date not available). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • BenchChem (2025). A Comparative Guide to Debenzylation Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid.
  • Sciencemadness.org (2005). New selective O-debenzylation of phenol with Mg/MeOH.
  • Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. (2016).
  • Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023). Organic Syntheses.
  • PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14).
  • BenchChem (2025). Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • Organic Chemistry Portal. Heck Reaction.
  • BenchChem (2025). Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery.
  • Wikipedia. Heck reaction.
  • Chemistry Stack Exchange (2014). Wittig reaction with benzaldehyde.
  • A Solvent Free Wittig Reaction. (Date not available).
  • BenchChem (2025). Application Notes and Protocols: Reaction Mechanisms of 3-Phenoxybenzaldehyde in Organic Synthesis.
  • CHEM 100L Lab 3: Grignard Addition Purpose. (Date not available).
  • Taylor & Francis. Heck reaction – Knowledge and References.
  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
  • Smolecule. allyloxy propanol purification methods.
  • Heravi, M. M., & Fa, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. LOCKSS.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI.
  • Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate.
  • CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine. (Date not available). Google Patents.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023). ResearchGate.
  • Chem-Impex. 3-Phenyl-1-propanol.
  • 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. (2000). PubMed.
  • BenchChem (2025). Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol.
  • 3-phenyl-1-propanol - Organic Syntheses Procedure. (Date not available).
  • Sciencemadness.org (2010). Dehydration of 3-Phenyl-1-propanol.
  • LibreTexts (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.

Sources

Technical Support Center: Stability Management for 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-3BNZ-PROP Status: Open Priority: High Subject: Prevention of Decomposition During Synthesis & Handling

Executive Summary & Molecule Profile

User Advisory: You are working with 3-[3-(benzyloxy)phenyl]propan-1-ol . This molecule contains two distinct functional groups with opposing stability profiles: a benzyl ether (acid/hydrogenolysis sensitive) and a primary alcohol (oxidation sensitive).

Decomposition during reaction typically stems from three specific vectors:

  • Inadvertent Acidolysis: The benzyl ether cleaves in the presence of strong Brønsted or Lewis acids.

  • Catalytic Hydrogenolysis: The benzyl group is removed instantly by Pd/C or similar heterogeneous catalysts.

  • Oxidative Degradation: The primary alcohol oxidizes to an aldehyde/acid, or the benzylic position undergoes radical autoxidation.

Critical Stability Modules (Knowledge Base)

Module A: The Acid Sensitivity Protocol (Benzyl Ether Protection)

The Issue: The benzyl ether moiety (


) is a protecting group.[1][2] It is stable to bases and nucleophiles but labile to acids . If your reaction generates acidic byproducts (e.g., HCl from thionyl chloride) or uses strong Lewis acids (e.g., 

,

), the benzyl group will cleave, yielding the phenol and a benzyl halide/cation.

Troubleshooting & Prevention:

  • Reagent Selection: Avoid

    
    , 
    
    
    
    , and Lewis acids like
    
    
    or
    
    
    unless deprotection is intended.
  • Buffering: If a reaction produces acid (e.g., mesylation/tosylation of the alcohol), you must include a non-nucleophilic base (e.g., Triethylamine, Pyridine, or DIPEA) in excess (1.5 - 2.0 eq) to neutralize protons immediately.

  • Workup: Never wash the organic layer with strong acid. Use saturated

    
     (mildly acidic, pH ~4-5) or phosphate buffer (pH 7) instead of 
    
    
    
    .
Module B: Oxidation & Radical Management

The Issue: The primary alcohol (


) is the most reactive site for oxidation. However, the benzylic position (

) is susceptible to radical abstraction, leading to benzaldehyde and phenol decomposition products over time.

Troubleshooting & Prevention:

  • Inert Atmosphere: All reactions involving heating (>50°C) must be performed under

    
     or Argon to prevent autoxidation of the benzylic ether.
    
  • Reagent Choice: If oxidizing the alcohol to an aldehyde (e.g., Swern, Dess-Martin), ensure the oxidant does not over-oxidize the benzylic ether. Dess-Martin Periodinane (DMP) is safer than Jones Reagent (Chromic acid), which is too harsh and acidic.

Module C: Hydrogenation Incompatibility

The Issue: Users often attempt to reduce alkenes or alkynes elsewhere in the molecule using


 and Palladium.[3][4] This will quantitatively cleave the benzyl ether.

Troubleshooting & Prevention:

  • Alternative Catalysts: If hydrogenation is required, use Lindlar’s catalyst (poisoned Pd) or homogeneous catalysts (e.g., Wilkinson’s catalyst) which are less aggressive toward benzyl ethers.

  • Chemical Reduction: Use Diimide (

    
    ) generated in situ for alkene reduction without affecting the benzyl ether.
    

Visualizing Decomposition Pathways

The following diagram maps the specific chemical triggers that lead to structural failure. Use this to audit your reaction conditions.

DecompositionPathways Molecule 3-[3-(benzyloxy)phenyl]propan-1-ol (Target Molecule) Phenol DECOMPOSITION: 3-(3-hydroxyphenyl)propan-1-ol (Benzyl Cleavage) Molecule->Phenol Ether Cleavage (Protonation of Oxygen) Molecule->Phenol Reductive Cleavage Aldehyde SIDE REACTION: Aldehyde/Acid Derivative (Alcohol Oxidation) Molecule->Aldehyde Uncontrolled Oxidation Acid Strong Acid / Lewis Acid (HBr, BBr3, AlCl3) Acid->Phenol H2Pd Hydrogenolysis (H2 + Pd/C) H2Pd->Phenol Oxidant Strong Oxidant (Jones, KMnO4) Oxidant->Aldehyde

Figure 1: Critical decomposition vectors. Red paths indicate loss of the protecting group; Yellow paths indicate functional group modification.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Reaction Setup (Inert Conditions)

Use this for any reaction running longer than 1 hour or above 40°C.

  • Glassware Prep: Oven-dry all glassware (flask, condenser) at 120°C for >2 hours.

  • Purge: Seal the flask with a rubber septum. Insert a needle connected to an Argon/Nitrogen line. Insert a vent needle. Flush for 15 minutes.

  • Solvent: Use anhydrous solvents (THF, DCM, Toluene). If using commercial "anhydrous" solvents, ensure they are fresh; water can hydrolyze reagents that subsequently attack the ether.

  • Addition: Dissolve the 3-[3-(benzyloxy)phenyl]propan-1-ol in the solvent before adding reagents. Add reactive reagents (e.g., sulfonyl chlorides, bases) dropwise at 0°C to control exotherms.

Protocol 2: Reaction Monitoring (TLC)

Since decomposition often yields the phenol, TLC is the fastest diagnostic tool.

ComponentRf Value (approx. in 30% EtOAc/Hexane)Visualization
Target Molecule ~0.40UV Active (Dark spot)
Decomp (Phenol) ~0.15 (More polar due to free -OH)UV Active + stains red/purple with

Decomp (Aldehyde) ~0.60 (Less polar)UV Active + stains orange with DNP

Test: If you see a new spot dragging near the baseline (low Rf), your benzyl ether has likely cleaved. Check pH immediately.

Troubleshooting FAQ

Q: I am trying to convert the alcohol to a bromide using


, but the yield is low. 
A: 

generates

as a byproduct.

is a classic reagent for cleaving benzyl ethers.
  • Fix: Switch to the Appel Reaction (

    
     + 
    
    
    
    ). This proceeds under near-neutral conditions and preserves the benzyl ether [1].

Q: Can I use HCl in dioxane to remove a Boc group on another part of the molecule? A: Risk is high. While benzyl ethers are more stable than Boc groups, prolonged exposure to strong anhydrous acid (HCl) can cleave them.

  • Fix: Monitor strictly by TLC. Quench immediately upon Boc disappearance. Alternatively, use TFA (Trifluoroacetic acid) in DCM at 0°C; benzyl ethers are generally stable to dilute TFA for short durations [2].

Q: The product turned yellow/brown upon storage. A: This indicates autoxidation of the benzylic position or trace acid contamination.

  • Fix: Store the compound in the dark at -20°C. Add a trace of stabilizer if permissible, or store under an Argon atmosphere. Ensure the final workup included a basic wash (

    
    ) to remove trace acid.
    

Decision Logic for Reaction Planning

Use this flow to select safe conditions for your specific synthesis goal.

DecisionTree Start Reaction Goal Q1 Modifying the Alcohol? Start->Q1 Q2 Modifying the Ring? Q1->Q2 No Safe1 USE: Mild Base (Et3N) AVOID: HBr, SOCl2 (without base) Q1->Safe1 Yes (e.g., Tosylation) Safe2 USE: Mild Electrophiles AVOID: Strong Lewis Acids (AlCl3) Q2->Safe2 Yes (e.g., Halogenation)

Figure 2: Operational decision tree for reagent selection.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[4] (Refer to Chapter 2: Protection for the Hydroxyl Group, Section on Benzyl Ethers). Link

  • Wuts, P. G. M. (2020). "Benzyl Ethers: Stability and Cleavage."[1][2] Organic Chemistry Portal. Link

  • PubChem. (n.d.). "3-Benzyloxy-1-propanol Compound Summary." National Center for Biotechnology Information. Link

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable methods for this synthesis, with a particular focus on overcoming the challenges associated with traditional catalytic systems. We will explore alternative catalysts that offer improved chemoselectivity, helping you to avoid common pitfalls such as premature debenzylation.

This resource is structured to provide immediate answers to common questions through our FAQs, followed by in-depth troubleshooting guides for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection for the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol, a process that often involves the reduction of a precursor like 3-[3-(benzyloxy)phenyl]cinnamic acid or its derivatives.

Q1: Why are alternative catalysts needed for the hydrogenation of precursors to 3-[3-(benzyloxy)phenyl]propan-1-ol?

A1: The primary challenge in this synthesis is the presence of a benzyl ether protecting group. Traditional hydrogenation catalysts, most notably Palladium on Carbon (Pd/C), are highly effective at hydrogenolysis, the cleavage of C-O bonds.[1][2] Under standard hydrogenation conditions (H₂ gas), Pd/C will not only reduce the desired functional group (e.g., an alkene or carbonyl) but will also readily cleave the benzyl ether, leading to the undesired by-product, 3-(3-hydroxyphenyl)propan-1-ol.[3] Seeking alternative catalysts is crucial for achieving high chemoselectivity and maximizing the yield of the desired O-benzylated product.

Q2: What are the main classes of alternative catalytic systems for this transformation?

A2: Alternative strategies focus on either modifying traditional systems or employing entirely different catalytic approaches. The main classes include:

  • Heterogeneous Nickel Catalysts: Raney Nickel is a common alternative that can, under specific conditions, show better selectivity than palladium.[4][5][6]

  • Ruthenium-Based Catalysts: Both homogeneous and heterogeneous ruthenium catalysts are known for their ability to selectively hydrogenate C=C bonds in α,β-unsaturated carbonyl compounds without affecting the carbonyl or other sensitive groups.[7][8][9][10]

  • Catalytic Transfer Hydrogenation (CTH): This is a powerful technique that avoids the use of high-pressure gaseous hydrogen.[11][12] It uses a hydrogen donor molecule (e.g., formic acid, isopropanol, or a Hantzsch ester) in the presence of a metal catalyst. CTH can be highly selective and is often experimentally more convenient.[12][13][14][15]

  • Modified Palladium Systems: The selectivity of Pd/C can sometimes be altered by using catalyst poisons or additives that selectively block the sites responsible for hydrogenolysis.[16][17]

Q3: What is Catalytic Transfer Hydrogenation (CTH) and why is it advantageous?

A3: Catalytic Transfer Hydrogenation (CTH) is a reduction method where hydrogen is transferred from a donor molecule to the substrate, mediated by a catalyst.[12] This approach avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible and safer for many labs.[11][18] For substrates with sensitive functional groups like benzyl ethers, CTH often provides superior chemoselectivity compared to direct hydrogenation with H₂ gas.[2] The reaction conditions can be finely tuned by changing the hydrogen donor, solvent, and catalyst.[13][14]

Part 2: Troubleshooting Guides

This section provides detailed, issue-specific guidance in a question-and-answer format to help you resolve common experimental challenges.

Guide 1: Issues with Nickel-Based Catalysts (e.g., Raney® Nickel)

Q: My hydrogenation using Raney Nickel is sluggish or has stalled completely. What are the likely causes?

A: A stalled Raney Nickel reaction is a common issue. The root cause is often related to catalyst activity or the presence of poisons.

  • Cause 1: Catalyst Deactivation. Raney Nickel is often pyrophoric and can deactivate upon exposure to air.[18] Improper storage or handling is a frequent cause of reduced activity.

    • Solution: Always handle Raney Nickel under an inert atmosphere or as a slurry in a solvent like ethanol or water. For a stalled reaction, consider adding a fresh, active batch of the catalyst.

  • Cause 2: Catalyst Poisoning. Nickel catalysts are highly susceptible to poisoning by sulfur, nitrogen, phosphorus, or halogen-containing compounds.[19][20][21][22] Even trace amounts of these impurities in your substrate, solvent, or glassware can completely halt the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean.[18] If you suspect impurities in your starting material, consider purification (e.g., recrystallization or chromatography) prior to the hydrogenation step.

  • Cause 3: Poor Mass Transfer. Hydrogenation with heterogeneous catalysts is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing can severely limit the reaction rate.[18]

    • Solution: Ensure vigorous and efficient stirring to maintain the catalyst in suspension and facilitate the transport of hydrogen to the catalyst surface.

Q: I am observing significant debenzylation even with Raney Nickel. How can I improve selectivity?

A: While often more selective than palladium, Raney Nickel can still cause hydrogenolysis of benzyl ethers, particularly under harsh conditions.[5]

  • Cause 1: High Temperature or Pressure. Aggressive reaction conditions (high H₂ pressure and elevated temperatures) favor hydrogenolysis.

    • Solution: Optimize the reaction conditions by starting at room temperature and atmospheric pressure (or slightly above). Gradually increase temperature or pressure only if the reaction rate is unacceptably slow.

  • Cause 2: Solvent Effects. The choice of solvent can influence catalyst selectivity.

    • Solution: While alcohols are common, consider exploring multiphase systems. One study found that debenzylation with Raney-Ni was fast and efficient under aqueous KOH-isooctane phase-transfer conditions, which could be adapted for selectivity.[5]

Guide 2: Challenges in Catalytic Transfer Hydrogenation (CTH)

Q: My CTH reaction using formic acid as a hydrogen donor is not going to completion. What should I check?

A: Incomplete conversion in a formic acid-based CTH system often points to issues with the reaction equilibrium, catalyst activity, or the role of a base.

  • Cause 1: Insufficient Hydrogen Donor. The stoichiometry of the hydrogen donor is critical. Formic acid decomposes to provide H₂ and CO₂.

    • Solution: Ensure you are using a sufficient excess of formic acid. Ratios of 5-10 equivalents relative to the substrate are common starting points.[23][24]

  • Cause 2: Absence or Inappropriateness of a Base. Many CTH reactions, particularly with formic acid, require a base (like triethylamine or KOH) to be efficient.[13][14] The base facilitates the decomposition of formic acid and can be crucial for the catalytic cycle.[25][26]

    • Solution: Add a suitable base to your reaction mixture. Triethylamine is a common choice. The optimal amount can vary, but starting with a quantity equimolar to the formic acid is a reasonable approach.[13]

  • Cause 3: Incompatible Solvent. The solvent plays a critical role in solubilizing the substrate, catalyst, and reagents, and can influence catalyst stability and activity.

    • Solution: Solvents like THF, ethanol, or even water can be effective.[13][14] One study on the hydrogenation of cinnamic acid found that water was a highly effective solvent for a PdCl₂-catalyzed CTH, leading to 100% yield.[13][14] If your substrate is poorly soluble, consider a different solvent system.

Q: My CTH reaction is producing multiple by-products. How can I improve the reaction's cleanliness?

A: By-product formation in CTH can stem from side reactions of the substrate or the hydrogen donor, often influenced by temperature and catalyst choice.

  • Cause 1: High Temperature. Elevated temperatures can lead to decarboxylation (if the substrate is a carboxylic acid) or other decomposition pathways.[2]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. For many CTH systems, temperatures between 60-90 °C are effective.[13][23]

  • Cause 2: Catalyst Selection. The choice of metal catalyst and its ligands significantly impacts selectivity.

    • Solution: If using a palladium catalyst leads to by-products, consider a switch to a ruthenium-based system. Ruthenium complexes have shown excellent selectivity for the reduction of C=C bonds in the presence of other functionalities.[7][8][9]

Part 3: Data & Protocols

Comparative Data on Catalytic Systems

The following table summarizes typical conditions and outcomes for different catalytic approaches relevant to the synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol or its immediate precursors.

Catalyst SystemHydrogen SourceTypical ConditionsKey AdvantagesPotential Issues & Troubleshooting
Raney® Nickel H₂ Gas (1-5 atm)Ethanol, Room Temp - 50°CInexpensive, often better selectivity than Pd/C.[4]Poisoning by S, N, P compounds[20][21]; Deactivation by air; Debenzylation at high temp/pressure.
Ru-based Complexes H₂ Gas or TransferMild (25-60°C), often base-activated.[8]High chemoselectivity for C=C bonds[7][10]; Tolerant of many functional groups.Catalyst cost; Ligand sensitivity.
PdCl₂ / Formic Acid Formic Acid / BaseWater or THF, 90°C.[13]Avoids high-pressure H₂; Can be highly efficient (up to 100% yield reported for similar systems).[13][14]Requires careful optimization of base and solvent; Potential for decarboxylation.
Pd/C / 2-Propanol 2-PropanolReflux TemperatureMilder H-donor than formic acid, can offer greater selectivity.Slower reaction rates compared to formic acid.
Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes a general procedure for the reduction of a cinnamic acid derivative precursor using a palladium catalyst with formic acid as the hydrogen source, adapted from literature procedures for similar substrates.[13][14]

Objective: To reduce the C=C double bond of 3-[3-(benzyloxy)phenyl]cinnamic acid without cleaving the benzyl ether.

Materials:

  • 3-[3-(benzyloxy)phenyl]cinnamic acid (1 equivalent)

  • Palladium(II) Chloride (PdCl₂) (2 mol%)

  • Formic Acid (HCOOH) (5-10 equivalents)

  • Triethylamine (Et₃N) or Potassium Hydroxide (KOH) (5-10 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF) or Water)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-[3-(benzyloxy)phenyl]cinnamic acid substrate and the solvent (e.g., THF).

  • Reagent Addition: Add the catalyst (PdCl₂) to the stirred solution.

  • H-Donor & Base: In a single portion, add the triethylamine (or other base), followed by the formic acid.

  • Reaction: Heat the reaction mixture to reflux (typically 65-90°C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using an organic solvent, dilute with ethyl acetate and wash with water and brine.

    • If using water, extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired 3-[3-(benzyloxy)phenyl]propanoic acid, which can then be reduced to the target alcohol by standard methods (e.g., with LiAlH₄ or borane).

Part 4: Visualized Workflows

General Workflow for Catalyst Screening

This diagram outlines a logical process for selecting and optimizing an alternative catalyst for the target synthesis.

G cluster_0 Phase 1: Initial Catalyst Selection cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation Start Define Goal: Reduce Precursor without Debenzylation ChooseCat Select Catalyst Classes: 1. Raney Ni 2. Ru Complexes 3. CTH Systems Start->ChooseCat Screen Run Small-Scale Test Reactions (e.g., CTH with PdCl₂/HCOOH) ChooseCat->Screen Analyze Analyze Results: - Conversion (TLC, LCMS) - Selectivity (NMR, GCMS) Screen->Analyze Iterate Troubleshoot Troubleshoot Issues: - Incomplete Reaction? - Byproducts Formed? Analyze->Troubleshoot Iterate Troubleshoot->ChooseCat Unsuccessful? Optimize Optimize Conditions: - Temperature - Solvent - Base/Additive Troubleshoot->Optimize Iterate Final Isolate & Characterize Final Product: 3-[3-(benzyloxy)phenyl]propan-1-ol Troubleshoot->Final Successful? Optimize->Screen Iterate ScaleUp Scale-Up Optimized Protocol ScaleUp->Final

Caption: A workflow for selecting and optimizing a catalytic system.

Simplified Catalytic Cycle for Transfer Hydrogenation

This diagram illustrates the key steps in a catalytic transfer hydrogenation cycle using a metal catalyst (M) and a hydrogen donor like formic acid.

CTH_Cycle Catalyst [M] ActiveHydride [M]-H Catalyst->ActiveHydride + H-Donor - Donor_ox SubstrateComplex Substrate [M]-H ActiveHydride->SubstrateComplex + Substrate ProductComplex Product [M] SubstrateComplex->ProductComplex H-Transfer (Reduction) ProductComplex->Catalyst - Product

Caption: A simplified cycle for catalytic transfer hydrogenation (CTH).

References

  • Ruthenium-Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha,beta-Unsaturated Carbonyl Systems By Using EtOH as Hy - BORIS Portal. (n.d.).
  • Ruthenium‐Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta‐Unsaturated Carbonyl Systems By Using EtOH a - BORIS Portal. (n.d.).
  • Nickel‐catalyzed hydrogenation: A study of the poisoning effect of halogen‐containing compounds | Scilit. (n.d.).
  • Ruthenium‐Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta‐Unsaturated Carbonyl Systems By Using EtOH as Hydrogen Source - ResearchGate. (2024, November 8).
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. (n.d.).
  • Selective Hydrogenation of α,β-Unsaturated Aldehydes and Ketones by Air-Stable Ruthenium NNS Complexes - PubMed. (2017, June 22).
  • Influence of various catalyst poisons and other impurities on fatty acid hydrogenation | Scilit. (n.d.).
  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source - Chemical Methodologies. (2025, March 4).
  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source | Beirut Arab University. (n.d.).
  • Deactivation of fixed bed nickel hydrogenation catalysts by sulfur - UvA-DARE (Digital Academic Repository). (n.d.).
  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. (n.d.).
  • Transfer Hydrogenation of Vanillin with Formic Acid over Graphene-Encapsulated Nitrogen-Doped Bimetallic Magnetic Pd/Fe@N/C Catalyst - MDPI. (2025, September 18).
  • Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel - Prime Scholars. (2016, July 15).
  • Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002, September 25).
  • Optimization of reaction conditions for catalytic transfer hydrogenation of cinnamic acid - ResearchGate. (n.d.).
  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation - Sciforum. (n.d.).
  • Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. (2011, April 22).
  • Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid - Benchchem. (n.d.).
  • Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica - Prime Scholars. (2016, July 15).
  • DESIGN OF NON-PRECIOUS METAL CATALYSTS FOR HOMOGENEOUS HYDROGENATION REACTIONS - JKU ePUB. (n.d.).
  • Catalytic Transfer Hydrogenation - SciSpace. (n.d.).
  • Table 1 from Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. | Semantic Scholar. (n.d.).
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. (2025, August 6).
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24).
  • Reaction kinetics on catalytic transfer hydrogenation of 3‐phenyl‐2H‐1,4‐benzoxazine in CDCl3 monitored by NMR measurements in the presence and absence of isothiouronium catalyst with Hantzsch ester. - ResearchGate. (n.d.).
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC. (2023, November 11).

Sources

Technical Support Center: Solvent Effects in the Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the two-step synthesis of 3-[3-(benzyloxy)phenyl]propan-1-ol from 3-(3-hydroxyphenyl)propanoic acid.

The choice of solvent in both the O-benzylation and carboxylic acid reduction steps fundamentally dictates the chemoselectivity, reaction kinetics, and impurity profile of your final API.

Synthetic Workflow & Solvent Decision Matrix

SynthesisWorkflow cluster_Step1 Step 1: O-Benzylation Solvent Effects cluster_Step2 Step 2: Reduction Solvent Effects SM 3-(3-hydroxyphenyl)propanoic acid (Starting Material) Cond1 DMF / K2CO3 Fast, risk of bis-alkylation SM->Cond1 Benzyl Bromide Cond2 Acetone / K2CO3 High O-selectivity, Reflux SM->Cond2 Benzyl Bromide Cond3 EtOH / K2CO3 Slow, H-bonding inhibition SM->Cond3 Benzyl Bromide Int 3-[3-(benzyloxy)phenyl]propanoic acid (Intermediate) Cond1->Int Saponification Required Cond2->Int Direct Isolation Cond3->Int Poor Yield Red1 LiAlH4 / Et2O Harsh, risk of debenzylation Int->Red1 Red2 BH3·THF / THF Mild, highly chemoselective Int->Red2 Prod 3-[3-(benzyloxy)phenyl]propan-1-ol (Final Product) Red1->Prod Ether Cleavage Red2->Prod Clean Conversion

Figure 1: Synthetic workflow for 3-[3-(benzyloxy)phenyl]propan-1-ol highlighting solvent effects.

Troubleshooting & FAQs

Q1: Why is my O-benzylation reaction extremely slow when using Ethanol as a solvent? A1: This is a classic thermodynamic solvent effect. Protic solvents like ethanol form strong hydrogen bonding networks with the phenoxide anion intermediate. This solvation shell drastically reduces the nucleophilicity of the phenoxide, increasing the activation energy required for the SN2 attack on benzyl bromide ()[1]. To accelerate the reaction, switch to a polar aprotic solvent like Acetone or DMF, which leaves the phenoxide "naked" and highly reactive.

Q2: During the O-benzylation of 3-(3-hydroxyphenyl)propanoic acid in DMF, why am I seeing significant amounts of the benzyl ester byproduct? A2: In highly polar aprotic solvents like DMF, both the phenoxide and the carboxylate anion become highly nucleophilic. If excess benzyl bromide is present, bis-alkylation (forming the benzyl ether-benzyl ester) occurs rapidly. Causality & Solution: You have two options. Option A: Use Acetone at reflux with exactly 1.05 equivalents of benzyl bromide; the lower solubility and different dielectric constant favor the more acidic phenol (pKa ~10) over the carboxylic acid (pKa ~4.5). Option B (Preferred for scalability): Allow the bis-benzylation to occur in DMF, then introduce a mild aqueous NaOH workup. This selectively saponifies the benzyl ester back to the carboxylic acid while leaving the robust benzyl ether intact[2].

Q3: In the reduction step, my LiAlH₄ in diethyl ether is causing partial cleavage of the benzyl ether (debenzylation). How can I prevent this? A3: While benzyl ethers are generally stable, harsh nucleophilic reducing agents like LiAlH₄ under reflux—or in the presence of trace Lewis acidic impurities—can trigger unwanted C-O bond cleavage (debenzylation)[3]. Causality & Solution: Switch your reagent system to Borane-Tetrahydrofuran (BH₃·THF). BH₃ is an electrophilic reducing agent that exhibits exceptional chemoselectivity. It coordinates with the electron-rich carboxylic acid carbonyl and reduces it rapidly at room temperature, completely ignoring the benzyl ether ()[4]. The THF solvent is critical here as it stabilizes the borane monomer, ensuring controlled reactivity.

Quantitative Data: Solvent Effects Summary
Solvent SystemReaction StepRelative Nucleophilicity / ReactivityMajor Byproducts / RisksRecommended Action
Acetone (Polar Aprotic) O-BenzylationHighMinimalOptimal. Reflux conditions promote selective O-alkylation.
DMF (Polar Aprotic) O-BenzylationVery HighBis-benzylation (Esterification)Use only if a subsequent saponification workup is planned.
Ethanol (Polar Protic) O-BenzylationLowUnreacted Starting MaterialAvoid. H-bonding retards SN2 kinetics.
LiAlH₄ / Et₂O Acid ReductionVery High (Nucleophilic)Debenzylated impuritiesAvoid. Harsh conditions risk ether cleavage.
BH₃·THF / THF Acid ReductionHigh (Electrophilic)NoneOptimal. Highly chemoselective for carboxylic acids.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Selective O-Benzylation via Saponification Workup

Objective: Synthesize 3-[3-(benzyloxy)phenyl]propanoic acid with high purity.

  • Initiation: Dissolve 1.0 eq of 3-(3-hydroxyphenyl)propanoic acid in anhydrous DMF (0.5 M). Add 2.5 eq of K₂CO₃.

    • Self-Validation: Observe a slight exotherm and the formation of a fine suspension, indicating successful phenoxide/carboxylate salt generation.

  • Alkylation: Dropwise add 2.1 eq of benzyl bromide. Stir at 60°C for 4 hours.

    • Self-Validation: TLC (Hexanes:EtOAc 3:1) must show complete consumption of the starting material (Rf ~0.1) and the formation of the bis-benzylated intermediate (Rf ~0.8).

  • Saponification: Cool to room temperature. Add 3.0 eq of 2M aqueous NaOH. Stir for 2 hours.

    • Self-Validation: The benzyl ester hydrolyzes. TLC will show the disappearance of the Rf ~0.8 spot and the appearance of a new spot at Rf ~0.3 (the target mono-ether carboxylic acid).

  • Isolation: Extract the aqueous layer with Diethyl Ether to remove benzyl alcohol byproducts. Carefully acidify the aqueous layer with 2M HCl to pH 2.

    • Self-Validation: A white precipitate of 3-[3-(benzyloxy)phenyl]propanoic acid will form immediately upon crossing the pKa threshold[3]. Filter, wash with cold water, and recrystallize from Ethanol/Water to achieve >95% purity[5].

Protocol 2: Chemoselective Reduction to 3-[3-(benzyloxy)phenyl]propan-1-ol

Objective: Reduce the carboxylic acid to the primary alcohol without debenzylation.

  • Setup: Dissolve 1.0 eq of 3-[3-(benzyloxy)phenyl]propanoic acid in anhydrous THF (0.3 M) under an inert N₂ atmosphere. Cool the flask to 0°C.

  • Reduction: Slowly add 1.5 eq of 1.0 M BH₃·THF solution dropwise.

    • Self-Validation: Vigorous H₂ gas evolution (effervescence) will occur immediately. The cessation of bubbling indicates the complete formation of the triacyloxyborane intermediate[4].

  • Propagation: Warm to room temperature and stir for 12 hours.

    • Self-Validation: TLC (Hexanes:EtOAc 2:1) confirms the shift from the carboxylic acid (Rf ~0.2) to the primary alcohol (Rf ~0.5).

  • Quenching: Cool to 0°C and carefully add Methanol dropwise until effervescence completely stops. This destroys excess borane and hydrolyzes the borate esters.

  • Workup: Concentrate under reduced pressure, partition the residue between EtOAc and saturated NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the pure 3-[3-(benzyloxy)phenyl]propan-1-ol.

References
  • Title: Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

  • Title: Chemical Reactions of Carboxylic Acids | Source: CK-12 Foundation | URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[3-(benzyloxy)phenyl]propan-1-ol

Introduction & Molecule Profile

Welcome to the technical support hub for 3-[3-(benzyloxy)phenyl]propan-1-ol . This compound is a critical "linker" intermediate frequently used in medicinal chemistry to space a lipophilic tail (the benzyloxy-phenyl moiety) from a polar head group.

Chemical Profile:

  • IUPAC Name: 3-[3-(phenylmethoxy)phenyl]propan-1-ol

  • Key Features:

    • Primary Alcohol: Susceptible to oxidation (aldehyde/acid) and substitution.

    • Benzyl Ether: A robust protecting group for the phenol, stable to base but sensitive to hydrogenation and strong Lewis acids.

    • Meta-Substitution: The 1,3-substitution pattern dictates the steric environment and electronic properties of the ring.

This guide addresses the three most common support tickets we receive: Synthesis Yield Failures , Selective Deprotection , and Oxidation Anomalies .

Synthesis & Purification Troubleshooting

The most robust route to this molecule is the reduction of 3-(3-(benzyloxy)phenyl)propanoic acid (or its ester). Users often report low yields during the reduction step.

Workflow Visualization: Recommended Synthesis Route

SynthesisWorkflow Start 3-(3-hydroxyphenyl) propanoic acid Step1 Step 1: Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Protection Inter Intermediate: Benzyl Ester/Ether Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter->Step2 Reductive Cleavage Product Target: 3-[3-(benzyloxy)phenyl] propan-1-ol Step2->Product

Figure 1: The standard "Hydrocinnamic Acid" route minimizes byproduct formation compared to Grignard approaches.

Common Issue: The "Stalled" Reduction

Symptom: TLC shows starting material remaining after 4 hours with LiAlH


.
Root Cause:  Formation of an insoluble aluminum alkoxide complex that coats the unreacted starting material.
Solution: 
  • Solvent Switch: Ensure you are using anhydrous THF, not Diethyl Ether. The higher boiling point and solubility of THF break up aggregates.

  • Fieser Workup: Do not use acidic workups (HCl), which can cleave the benzyl ether. Use the Fieser method (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O per
    
    
    grams of LiAlH
    
    
    ) to precipitate granular aluminum salts that are easy to filter [1].

Reactivity & Derivatization Guide

This section covers the "User Scenarios" where experiments typically fail.

Scenario A: Selective Deprotection (Removing the Benzyl Group)

Goal: Regenerate the phenol without affecting the primary alcohol. Standard Protocol: Hydrogenolysis (


, Pd/C).
Troubleshooting Table: 
IssueProbable CauseCorrective Action
Reaction extremely slow Catalyst PoisoningSulfur traces from previous steps poison Pd. Wash precursor with CuCl

solution or use Pearlman’s Catalyst (Pd(OH)

/C)
which is more robust [2].
Ring Saturation Over-reductionYou reduced the aromatic ring. Switch solvent from AcOH to EtOAc or MeOH and lower pressure to 1 atm (balloon).
Ether won't cleave Steric/Electronic inhibitionAdd a catalytic amount of HCl or Acetic Acid to protonate the ether oxygen, activating it for cleavage.
Scenario B: Converting Alcohol to a Leaving Group (Halogenation)

Goal: Convert -OH to -Br or -I. Critical Warning: Do NOT use HBr or HI. These strong acids will cleave the benzyl ether simultaneously. Recommended Protocol:

  • Appel Reaction: CBr

    
     + PPh
    
    
    
    . This occurs under neutral conditions and preserves the benzyl ether [3].
  • Mesylation: MsCl + Et

    
    N followed by Finkelstein displacement (NaI/Acetone).
    
Scenario C: Oxidation to Aldehyde

Goal: Create 3-[3-(benzyloxy)phenyl]propanal. Issue: Over-oxidation to carboxylic acid or cleavage of the ether. Solution: Avoid Jones Reagent (too acidic). Use Swern Oxidation or DMP (Dess-Martin Periodinane) . These occur under mild, basic/neutral conditions.

Analytical Data & Verification

When you isolate the product, use these expected NMR shifts to validate structure. If your peaks deviate by >0.2 ppm, suspect an impurity.

Expected


H NMR (CDCl

, 400 MHz):
MoietyShift (

)
MultiplicityIntegrationInterpretation
Ar-H 7.20 - 7.45Multiplet5HBenzyl aromatic ring
Ar-H 6.80 - 7.20Multiplet4HPhenylene ring (look for meta pattern)
O-CH

-Ph
~5.05Singlet2HBenzylic protons (Key indicator of intact ether)
CH

-OH
~3.65Triplet2HProtons next to alcohol
Ar-CH

~2.65Triplet2HBenzylic protons (propyl chain)
CH

-CH

-CH

~1.85Quintet2HMiddle methylene of propyl chain

Decision Tree: Deprotection Strategy

Use this logic flow to determine the safest way to remove the benzyl group based on your specific substrate constraints.

DeprotectionLogic Start Start: Remove Benzyl Group Q1 Does molecule contain Sulfur or Amines? Start->Q1 Q2 Is the Alcohol sensitive to Acid? Q1->Q2 No MethodD Method D: Birch Reduction (Na/NH3) Q1->MethodD Yes (Poisoning Risk) MethodA Method A: Standard H2 + Pd/C (Solvent: MeOH) Q2->MethodA No MethodB Method B: Transfer Hydrogenation (Cyclohexene + Pd/C) Q2->MethodB Yes (Milder) MethodC Method C: Lewis Acid (BCl3 or BBr3) *Risk of alkyl bromide* MethodA->MethodC If fails

Figure 2: Selection guide for debenzylation. Note that BBr


 (Method C) is risky with primary alcohols as it can convert the alcohol to a bromide.

Frequently Asked Questions (FAQ)

Q: Can I use BBr


 to remove the benzyl group? 
A:  We advise against it for this specific molecule. While BBr

is excellent for aryl methyl ethers, it reacts aggressively with primary alcohols. You will likely form the alkyl bromide (3-[3-(benzyloxy)phenyl]propyl bromide) or the dibromide, rather than the desired phenol-alcohol [4].

Q: My product is an oil that won't crystallize. How do I purify it? A: This compound is typically a viscous oil. If high vacuum drying doesn't solidify it, purification is best achieved via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 6:4) . The alcohol polarity causes it to streak; add 1% triethylamine to the eluent to sharpen the bands.

Q: I see a new spot on TLC after leaving the product on the bench. What is it? A: Primary alcohols are prone to air oxidation to the aldehyde over long periods, especially if traces of metal catalyst remain. Store the compound under Argon at -20°C.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard workup protocol for Aluminum Hydrides).
  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters1967 , 8, 1663.

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition1975 , 14, 801.

  • Sousa e Silva, P. J., et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism." Chemistry – A European Journal2013 .

Validation & Comparative

Structural Elucidation of 3-[3-(benzyloxy)phenyl]propan-1-ol: A Comparative Guide to NMR Solvents and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of flexible, multi-ring systems. 3-[3-(benzyloxy)phenyl]propan-1-ol serves as an excellent model compound for drug development professionals and researchers. It features a flexible aliphatic propanol chain, a central 1,3-disubstituted aromatic ring, and a benzyloxy ether linkage. Accurate assignment of its


H and 

C NMR spectra requires careful consideration of both the solvent environment and the spectrometer's magnetic field strength.

This guide objectively compares the spectral performance of this compound across two ubiquitous NMR solvents (CDCl


 vs. DMSO-

) and two common field strengths (400 MHz vs. 600 MHz). By understanding the causality behind solvent-solute interactions and field dispersion, researchers can optimize their analytical workflows.

Part 1: Causality in Experimental Design & Self-Validating Protocols

Before diving into comparative data, we must establish a self-validating protocol. A self-validating NMR experiment ensures that any observed spectral deviations are due to the analyte's intrinsic properties rather than instrumental artifacts.

Protocol: Step-by-Step Sample Preparation & Acquisition
  • Sample Weighing & Purity Check : Accurately weigh 15 mg of 3-[3-(benzyloxy)phenyl]propan-1-ol for

    
    H NMR (or 40 mg for 
    
    
    
    C NMR) into a clean, static-free vial.
  • Solvent Addition & Internal Standard : Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (
    
    
    0.00 ppm).
  • Filtration : Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.

  • Locking and Shimming (Self-Validation) : Insert the sample into the spectrometer. Establish a deuterium lock to stabilize the magnetic field[1]. Perform gradient shimming (e.g., topshim) until the lock level is maximized and stable. A well-shimmed sample is internally validated by a TMS peak width at half-height (

    
    ) of < 1.0 Hz.
    
  • Acquisition : Acquire the

    
    H spectrum using a standard 30° pulse program (zg30) with 16 scans, a 10 ppm spectral width, and a 2-second relaxation delay. For 
    
    
    
    C, use a proton-decoupled sequence (zgpg30) with 1024 scans.

G Start 3-[3-(benzyloxy)phenyl]propan-1-ol Sample Preparation Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Protic Exchange) Solvent->CDCl3 DMSO DMSO-d6 (H-Bonding) Solvent->DMSO Field Spectrometer Frequency CDCl3->Field DMSO->Field MHz400 400 MHz (Routine) Field->MHz400 MHz600 600 MHz (High Resolution) Field->MHz600 Lock Deuterium Lock & Shimming (Self-Validation) MHz400->Lock MHz600->Lock Data Spectral Analysis (Chemical Shifts & Coupling) Lock->Data

Logical workflow for optimizing NMR solvent and field strength with self-validating steps.

Part 2: Comparative Analysis - Solvent Effects (CDCl vs. DMSO- )

The choice of solvent dictates the molecular conformation and the behavior of labile protons. CDCl


 is a low-polarity, aprotic solvent, whereas DMSO-

is a highly polar, strong hydrogen-bond acceptor[2].
Causality of Chemical Shifts:
  • The Hydroxyl Proton (-OH) : In CDCl

    
    , the -OH proton of the propanol chain undergoes rapid intermolecular exchange, often appearing as a broad singlet around 
    
    
    
    1.6 ppm. In DMSO-
    
    
    , the strong hydrogen bonding between the sulfoxide oxygen and the hydroxyl proton drastically slows this exchange[3]. Consequently, the -OH signal shifts downfield to ~
    
    
    4.4 ppm and resolves into a distinct triplet due to scalar coupling (
    
    
    ) with the adjacent -CH
    
    
    - group.
  • Aromatic Protons : The magnetic anisotropy and polarity of DMSO-

    
     cause a slight downfield shift in the aromatic protons compared to CDCl
    
    
    
    .
Table 1: Comparative H and C NMR Data

(Data summarized based on predictive models and empirical solvent shift rules for 3-[3-(benzyloxy)phenyl]propan-1-ol).

Structural Moiety

H in CDCl

(ppm)

H in DMSO-

(ppm)

C in CDCl

(ppm)

C in DMSO-

(ppm)
-OH (Hydroxyl)1.63 (br s)4.45 (t,

=5.2 Hz)
--
C1-H

(CH

-OH)
3.65 (t,

=6.5 Hz)
3.42 (dt,

=6.5, 5.2 Hz)
62.160.5
C2-H

(CH

-CH

)
1.88 (quintet,

=6.5 Hz)
1.72 (quintet,

=6.5 Hz)
34.234.5
C3-H

(Ar-CH

)
2.68 (t,

=7.5 Hz)
2.58 (t,

=7.5 Hz)
32.031.8
O-CH

-Ph
(Benzyloxy)
5.04 (s)5.08 (s)70.069.2
Ar-H (Central Ring)6.78 - 7.20 (m, 4H)6.82 - 7.25 (m, 4H)112.5, 115.2, 121.3, 129.4112.8, 115.5, 121.0, 129.6
Ar-H (Phenyl Ring)7.30 - 7.45 (m, 5H)7.32 - 7.48 (m, 5H)127.5, 128.0, 128.6, 137.2127.8, 128.2, 128.8, 137.5

Performance Verdict : CDCl


 provides excellent solubility and minimal solvent interference (residual peak at 7.26 ppm). However, if precise characterization of the hydroxyl group's connectivity and coupling is required, DMSO-

is the superior alternative.

Part 3: Comparative Analysis - Field Strength (400 MHz vs. 600 MHz)

The external magnetic field strength (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) directly impacts both sensitivity (Signal-to-Noise Ratio, SNR) and resonance dispersion.
Causality of Resolution:

Chemical shifts in ppm (


) are independent of the field strength, but the frequency in Hertz (

) is directly proportional to

. At 400 MHz, a 10 ppm window covers 4000 Hz; at 600 MHz, it covers 6000 Hz[4]. Because scalar coupling constants (

, in Hz) remain constant regardless of the magnet, a higher field strength mathematically separates multiplets that would otherwise overlap.
  • Aliphatic Chain Resolution : At 400 MHz, the C2-H

    
     quintet (
    
    
    
    1.88) and the C3-H
    
    
    triplet (
    
    
    2.68) are well-resolved. Upgrading to 600 MHz provides marginal benefits here, as these signals are already first-order.
  • Aromatic Overlap : The molecule contains 9 aromatic protons (5 from the benzyloxy phenyl ring, 4 from the central disubstituted ring). At 400 MHz, the signals between 7.30 and 7.45 ppm often appear as a complex, second-order multiplet. At 600 MHz, the increased Hz/ppm dispersion begins to resolve the meta- and para-protons of the phenyl ring into distinct doublets and triplets, transitioning the system closer to a first-order spectrum.

Table 2: Performance Metrics by Field Strength
Metric400 MHz Spectrometer600 MHz SpectrometerImpact on 3-[3-(benzyloxy)phenyl]propan-1-ol
Dispersion (Hz/ppm) 400 Hz600 HzBetter separation of the 9 aromatic protons at 600 MHz.
Sensitivity (Relative) 1.0x (Baseline)~1.8x (Higher)Faster acquisition of

C spectra at 600 MHz.
Second-Order Effects ModerateLow"Roof effects" in the central aromatic ring are minimized at 600 MHz.

Performance Verdict : For routine identity confirmation and purity checks, a 400 MHz instrument is more than sufficient. However, for rigorous structural elucidation—especially resolving the complex aromatic region of the benzyloxy group—600 MHz provides the necessary dispersion.

Conclusion

The structural elucidation of 3-[3-(benzyloxy)phenyl]propan-1-ol highlights the critical nature of experimental parameters in NMR spectroscopy. While CDCl


 at 400 MHz serves as an excellent baseline for routine analysis, transitioning to DMSO-

reveals hidden scalar couplings of labile protons, and upgrading to 600 MHz untangles complex aromatic overlaps. By adhering to self-validating protocols, researchers can confidently attribute spectral changes to molecular structure rather than instrumental variance.

References[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 - BenchChem -https://www.benchchem.com/[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Magnetic Resonance in Chemistry (NIH) -https://pubmed.ncbi.nlm.nih.gov/16395732/[4] External Field Strength, Resolution and Sensitivity - Nanalysis -https://www.nanalysis.com/[5] High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments -https://nmr.oxinst.com/[1] 19.3: NMR Spectrometers - Chemistry LibreTexts -https://chem.libretexts.org/

Sources

A Comparative Guide to the Synthetic Routes of 3-[3-(Benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-[3-(Benzyloxy)phenyl]propan-1-ol is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of four distinct synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The information presented herein is supported by experimental data to facilitate the selection of the most appropriate strategy for your specific research and development needs.

Introduction to the Target Molecule

3-[3-(Benzyloxy)phenyl]propan-1-ol features a benzyloxy-protected phenol and a primary alcohol, making it a versatile intermediate for further functionalization. The choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis. This guide will explore the following four approaches:

  • Two-Step Synthesis from a Phenolic Precursor: A convergent approach involving the preparation of a key intermediate followed by a standard protection step.

  • Reduction of a Carboxylic Acid Derivative: A reliable method starting from a more oxidized precursor.

  • Grignard-Based Carbon-Carbon Bond Formation: A classic organometallic approach to construct the carbon skeleton.

  • Palladium-Catalyzed Cross-Coupling: A modern and versatile method for carbon-carbon bond formation.

Comparative Summary of Synthetic Routes

The four synthetic pathways are evaluated based on the number of steps, overall yield, and key chemical transformations. A summary of the key quantitative metrics for each route is presented below.

ParameterRoute 1: Two-Step SynthesisRoute 2: Reduction of Carboxylic AcidRoute 3: Grignard-Based SynthesisRoute 4: Palladium-Catalyzed Cross-Coupling
Starting Materials 3-Hydroxycinnamic acid, Benzyl bromide3-(3-Hydroxyphenyl)propanoic acid, Benzyl bromide3-Bromophenol, Benzyl bromide, Oxetane3-Bromophenol, Benzyl bromide, Allyl alcohol
Number of Steps 3223
Key Intermediates 3-(3-Hydroxyphenyl)propanoic acid, 3-(3-Hydroxyphenyl)propan-1-ol3-(3-(Benzyloxy)phenyl)propanoic acid1-(Benzyloxy)-3-bromobenzene, (3-(Benzyloxy)phenyl)magnesium bromide1-(Benzyloxy)-3-bromobenzene, 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol
Overall Estimated Yield ~70-80%~80-90%~60-70%~65-75%
Key Reagents Pd/C, H₂, BH₃·S(CH₃)₂, K₂CO₃K₂CO₃, Benzyl bromide, BH₃·THFMg, OxetanePd catalyst, Base, H₂

Route 1: Two-Step Synthesis from a Phenolic Precursor

This route involves the initial preparation of the unprotected 3-(3-hydroxyphenyl)propan-1-ol, followed by the selective benzylation of the phenolic hydroxyl group.

Logical Workflow

Caption: Workflow for the Two-Step Synthesis from a Phenolic Precursor.

Experimental Protocols

Step 1: Synthesis of 3-(3-Hydroxyphenyl)propanoic acid

The initial step involves the reduction of the double bond in 3-hydroxycinnamic acid. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2][3]

  • Procedure: To a solution of 3-hydroxycinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford 3-(3-hydroxyphenyl)propanoic acid.

Step 2: Synthesis of 3-(3-Hydroxyphenyl)propan-1-ol

The carboxylic acid is then reduced to the corresponding primary alcohol. Borane reagents are highly effective for this transformation.

  • Procedure: To a solution of 3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·S(CH₃)₂) (typically 1.5-2 equivalents) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then worked up with an aqueous acid solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 3-(3-hydroxyphenyl)propan-1-ol.

Step 3: Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

The final step is the selective protection of the phenolic hydroxyl group as a benzyl ether using the Williamson ether synthesis.[1][2][4][5]

  • Procedure: To a solution of 3-(3-hydroxyphenyl)propan-1-ol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, a base such as potassium carbonate (K₂CO₃) (2-3 equivalents) is added. The mixture is stirred at room temperature for a short period before adding benzyl bromide (BnBr) (1.1-1.2 equivalents). The reaction is then heated to reflux and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3-[3-(benzyloxy)phenyl]propan-1-ol.

Causality Behind Experimental Choices
  • Hydrogenation: Palladium on carbon is a highly efficient and selective catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid group.[1]

  • Borane Reduction: Borane reagents are preferred for the reduction of carboxylic acids as they are more selective than stronger reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially react with other functional groups.

  • Williamson Ether Synthesis: This is a classic and reliable method for the formation of ethers. The use of a carbonate base is advantageous as it is mild and easily removed after the reaction.[4][5]

Route 2: Reduction of a Carboxylic Acid Derivative

This route involves the initial benzylation of a commercially available starting material followed by the reduction of the carboxylic acid functionality.

Logical Workflow

Caption: Workflow for the Reduction of a Carboxylic Acid Derivative.

Experimental Protocols

Step 1: Synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid

This step is a Williamson ether synthesis to protect the phenolic hydroxyl group.[4]

  • Procedure: To a 250 mL round-bottom flask, add 3-(3-hydroxyphenyl)propanoic acid (e.g., 5.0 g, 1.0 eq), anhydrous potassium carbonate (e.g., 10.4 g, 2.5 eq), and 100 mL of anhydrous acetone. Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (e.g., 4.5 mL, 1.2 eq). Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-24 hours. After cooling, filter the salts and evaporate the solvent. Dissolve the residue in diethyl ether, wash with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallization from ethyl acetate/hexane yields pure 3-(3-(benzyloxy)phenyl)propanoic acid as a white solid (typical yield: 85-95%).[4]

Step 2: Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

The carboxylic acid is reduced to the primary alcohol using a borane reagent.[6][7]

  • Procedure: To a solution of 3-(3-(benzyloxy)phenyl)propanoic acid (1 eq.) in dry THF at 0 °C, add borane-THF complex (1 eq.) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 8 hours. If the reaction is incomplete, heating to 40-50 °C may be necessary. Cool the reaction to 0 °C and quench by the slow addition of methanol. After stirring for 2 hours at room temperature, pour the mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[6]

Causality Behind Experimental Choices
  • Benzylation First: Protecting the phenol first allows for a wider range of reducing agents to be used in the subsequent step, as the free phenolic proton is no longer present.

  • Borane-THF: BH₃·THF is a convenient and effective reagent for the reduction of carboxylic acids to primary alcohols.[7][8] It offers good selectivity and is generally easier to handle than diborane gas.

Route 3: Grignard-Based Carbon-Carbon Bond Formation

This approach builds the carbon skeleton by reacting a Grignard reagent with a suitable three-carbon electrophile.

Logical Workflow

Caption: Workflow for the Grignard-Based Synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-3-bromobenzene

The phenolic starting material is first protected as a benzyl ether.

  • Procedure: This step follows a standard Williamson ether synthesis protocol similar to that described in Route 2, Step 1, starting from 3-bromophenol.

Step 2: Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

The aryl bromide is converted to a Grignard reagent, which then reacts with oxetane to form the desired propan-1-ol.

  • Procedure: To a flame-dried flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, a solution of 1-(benzyloxy)-3-bromobenzene (1 equivalent) in anhydrous THF is added slowly to initiate the Grignard formation. Once the Grignard reagent is formed, the solution is cooled to 0 °C, and a solution of oxetane (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is stirred at room temperature until complete. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the final product.

Causality Behind Experimental Choices
  • Grignard Reagent: The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds.[9][10]

  • Oxetane as Electrophile: Oxetane is a four-membered cyclic ether that serves as a convenient three-carbon synthon. The ring-opening reaction with a Grignard reagent directly provides the propan-1-ol functionality.[11][12]

Route 4: Palladium-Catalyzed Cross-Coupling

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to construct the carbon framework, followed by a reduction step.

Logical Workflow

Caption: Workflow for the Palladium-Catalyzed Cross-Coupling Synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-3-bromobenzene

This step is identical to Step 1 in Route 3.

Step 2: Synthesis of 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol (Heck Coupling)

The Heck reaction is employed to couple the aryl bromide with allyl alcohol.[3][7][13][14]

  • Procedure: A mixture of 1-(benzyloxy)-3-bromobenzene (1 equivalent), allyl alcohol (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The residue is then subjected to an aqueous workup and extraction. The crude product is purified by column chromatography.

Step 3: Synthesis of 3-[3-(Benzyloxy)phenyl]propan-1-ol

The allylic alcohol intermediate is reduced to the saturated alcohol.

  • Procedure: This step involves a standard catalytic hydrogenation as described in Route 1, Step 1, using Pd/C and a hydrogen atmosphere to reduce the carbon-carbon double bond.

Causality Behind Experimental Choices
  • Heck Reaction: The Heck reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, offering good functional group tolerance.[3][7] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

  • Alternative Cross-Coupling: Sonogashira Reaction: An alternative to the Heck reaction is the Sonogashira coupling, which would involve coupling 1-(benzyloxy)-3-bromobenzene with propargyl alcohol.[15][16][17][18][19] The resulting alkynyl alcohol would then require hydrogenation of the triple bond to a single bond, which can often be achieved in a single step using a suitable catalyst system.

Data Presentation

Table 1: Comparison of Yields and Key Parameters

RouteStarting MaterialKey Intermediate(s)Overall Yield (%)Number of StepsKey AdvantagesKey Disadvantages
1 3-Hydroxycinnamic acid3-(3-Hydroxyphenyl)propan-1-ol~70-803Convergent, well-established reactionsRequires synthesis of intermediate
2 3-(3-Hydroxyphenyl)propanoic acid3-(3-(Benzyloxy)phenyl)propanoic acid~80-902High yielding, straightforwardStarting material may be expensive
3 3-Bromophenol(3-(Benzyloxy)phenyl)magnesium bromide~60-702Direct C-C bond formationGrignard reagents are moisture sensitive
4 3-Bromophenol3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol~65-753Versatile, modern methodologyRequires expensive Pd catalyst, optimization may be needed

Conclusion

The choice of the optimal synthetic route to 3-[3-(Benzyloxy)phenyl]propan-1-ol depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

  • Route 2 (Reduction of a Carboxylic Acid Derivative) appears to be the most efficient in terms of overall yield and number of steps, provided that the starting material, 3-(3-hydroxyphenyl)propanoic acid, is readily available and affordable.

  • Route 1 (Two-Step Synthesis from a Phenolic Precursor) offers a solid and reliable alternative, particularly if 3-hydroxycinnamic acid is a more accessible starting material.

  • Route 3 (Grignard-Based Synthesis) is a classic and direct approach, but requires careful handling of moisture-sensitive reagents.

  • Route 4 (Palladium-Catalyzed Cross-Coupling) represents a modern and versatile strategy, although it may require more optimization and the use of expensive catalysts.

Ultimately, the selection of the most suitable synthetic pathway will be a balance between these considerations, and this guide provides the necessary information to make an informed decision.

References

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Evonik.
  • Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. (2025). BenchChem.
  • Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. (n.d.).
  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. (2000). Tetrahedron Letters, 41, 7847-7849.
  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.).
  • 3-phenyl-1-propanol. (n.d.). Organic Syntheses.
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A Comparative Guide to the Analytical Validation of 3-[3-(benzyloxy)phenyl]propan-1-ol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analytical validation of 3-[3-(benzyloxy)phenyl]propan-1-ol purity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system for quality control and regulatory submission.

Introduction: The Analytical Imperative for 3-[3-(benzyloxy)phenyl]propan-1-ol

3-[3-(benzyloxy)phenyl]propan-1-ol is an aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The presence of impurities, whether from the synthetic route or degradation, can have unintended pharmacological effects or impact the stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[1] This guide will detail the development and validation of a stability-indicating HPLC method, a procedure specifically designed to separate the main compound from all potential process impurities and degradation products, thereby providing an unambiguous measure of its purity.[2]

Methodological Comparison: Selecting the Optimal Stationary Phase

The heart of an HPLC separation lies in the column's stationary phase. The choice of column chemistry dictates the retention mechanisms and ultimate selectivity of the separation. For an aromatic molecule like 3-[3-(benzyloxy)phenyl]propan-1-ol, two primary reversed-phase candidates are considered: the industry-standard C18 (octadecylsilane) and the alternative selectivity Phenyl-Hexyl phase.

Why Reversed-Phase? Reversed-phase HPLC is the most common mode for pharmaceutical analysis.[3] The non-polar stationary phase and polar mobile phase are ideal for retaining and separating moderately polar to non-polar molecules like our target analyte.

Candidate 1: The Workhorse C18 Column

C18 columns are the most widely used in HPLC, relying on hydrophobic interactions between the long alkyl chains and the analyte.[4] For aromatic compounds, this provides robust retention and generally good peak shape. It is the default starting point for most method development activities due to its versatility and the vast body of literature supporting its use.[5]

Candidate 2: The Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

Phenyl-Hexyl columns offer a unique retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with the aromatic rings of the analyte and its impurities.[4] This can lead to enhanced retention and, more importantly, different selectivity for structurally similar aromatic compounds, which might co-elute on a standard C18 column.[6]

Comparative Performance Data

To make an informed decision, we compare the system suitability parameters of a developed method on both a C18 and a Phenyl-Hexyl column. The primary goal is to achieve baseline separation between the main analyte and its potential impurities.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance CriteriaRationale
Resolution (Rs) 1.8 (between API and Impurity 1)> 2.0 (for all peak pairs)Rs > 2.0Ensures baseline separation of all components.[2]
Tailing Factor (T) 1.11.2T ≤ 1.5Indicates good peak symmetry and column efficiency.
Theoretical Plates (N) > 5000> 6000> 2000A measure of column efficiency.
Retention Time (min) 8.59.2-Provides information on run time and potential for π-π interactions.

Full Method Validation Protocol (Based on ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7][8] The following sections detail the validation of the selected Phenyl-Hexyl HPLC method.

Experimental Protocol: The Validated HPLC Method
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7] To prove this, forced degradation (stress testing) is performed on a sample of 3-[3-(benzyloxy)phenyl]propan-1-ol to intentionally produce degradation products. The International Council for Harmonisation (ICH) guideline Q1A(R2) recommends exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the resulting degradants from the parent peak.[9]

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A(R2)) cluster_analysis Analysis API API Sample (3-[3-(benzyloxy)phenyl]propan-1-ol) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxid Oxidation (e.g., 3% H2O2, RT) API->Oxid Therm Thermal (e.g., 80°C, solid state) API->Therm Photo Photolytic (ICH Q1B light exposure) API->Photo HPLC HPLC Analysis (Phenyl-Hexyl Method) Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC PDA Peak Purity Assessment (using DAD) HPLC->PDA

Caption: Workflow for forced degradation studies.

Results of Forced Degradation:

The method's ability to separate the parent peak from all degradation products was evaluated. Peak purity was assessed using a Diode Array Detector (DAD), confirming that the main analyte peak was spectrally homogeneous in all stress conditions.

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Closest PeakPeak Purity
Acid Hydrolysis (0.1M HCl) 12.5%22.8Pass
Base Hydrolysis (0.1M NaOH) 8.2%13.1Pass
Oxidative (3% H₂O₂) 15.1%32.5Pass
Thermal (80°C) 5.5%14.0Pass
Photolytic (ICH Q1B) 6.8%23.5Pass
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7]

  • Procedure: A series of solutions were prepared from a stock solution of 3-[3-(benzyloxy)phenyl]propan-1-ol at five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL).

  • Analysis: Each solution was injected in triplicate. A calibration curve was constructed by plotting the average peak area against the concentration.

Linearity Results:

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL80 - 120% of nominal
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroIntercept not significantly different from zero
Residual Plot Random distributionRandom distribution around zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is determined by recovery studies.

  • Procedure: A placebo (matrix without the API) was spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Three preparations at each level were analyzed, and the percentage recovery was calculated.

Accuracy (Recovery) Results:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)Acceptance Criteria
80% 80.079.699.5%98.0 - 102.0%
100% 100.0100.5100.5%98.0 - 102.0%
120% 120.0119.499.5%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]

  • Repeatability (Intra-assay precision): Six individual samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay precision): The repeatability test was repeated on a different day by a different analyst using different equipment.

Precision Results:

Parameter%RSD (Area)Acceptance Criteria
Repeatability (n=6) 0.45%%RSD ≤ 1.0%
Intermediate Precision (n=6) 0.68%%RSD ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Procedure: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) on system suitability parameters was evaluated.

Robustness Results:

Parameter VariedSystem Suitability ResultsConclusion
Flow Rate (0.9 mL/min) All parameters metRobust
Flow Rate (1.1 mL/min) All parameters metRobust
Temperature (28 °C) All parameters metRobust
Temperature (32 °C) All parameters metRobust
%B in Mobile Phase (±2%) All parameters metRobust

Synthesis of Validation Parameters

The validation parameters are not independent; they form a self-validating system that ensures the method is fit for its intended purpose.

Interrelationship of Analytical Validation Parameters

G FitForPurpose Method is Fit for Purpose (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Specificity->FitForPurpose Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->FitForPurpose LOQ Quantitation Limit Accuracy->LOQ Precision->FitForPurpose Precision->LOQ Robustness Robustness Robustness->FitForPurpose Range->Accuracy

Caption: Relationship between ICH Q2(R1) validation parameters.

Conclusion

This guide has demonstrated the systematic development and validation of a stability-indicating HPLC method for determining the purity of 3-[3-(benzyloxy)phenyl]propan-1-ol. Through a comparative evaluation, a Phenyl-Hexyl column was selected over a traditional C18 phase due to its superior selectivity for aromatic compounds. The selected method was rigorously validated according to ICH Q2(R1) guidelines and was proven to be specific, linear, accurate, precise, and robust.

This validated method provides a trustworthy and reliable tool for quality control, ensuring that the purity of 3-[3-(benzyloxy)phenyl]propan-1-ol can be monitored with high confidence throughout the drug development lifecycle.

References

  • ResolveMass. (2026, February 15).
  • ResolveMass Laboratories. (2025, September 20).
  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BenchChem. (2025).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • David, V., et al. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie.
  • Wiczling, P., et al. (2020, November 1).
  • Singh, R., et al. (2019, March 3). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis.
  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Scribd. (n.d.). ICH Q2(R1)
  • Kumar, V., & Kumar, S. (n.d.). stability indicating hplc method development: a review. Academia.edu.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22).
  • Reddy, G. S., et al. (n.d.).
  • Royal Society of Chemistry. (2024, May 1).

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Comparative Guide: 3-[3-(Benzyloxy)phenyl]propan-1-ol vs. Structural Analogs in Lipophilic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of small-molecule therapeutics targeting lipophilic binding pockets, the spatial orientation of hydrophobic anchors is a critical determinant of efficacy. 3-[3-(benzyloxy)phenyl]propan-1-ol (CAS 57668-35-6) is a highly versatile building block[1], widely utilized in the synthesis of complex pharmacophores, including 2-oxetanone derivatives that act as potent 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase inhibitors[2].

This guide provides a comparative analysis of 3-[3-(benzyloxy)phenyl]propan-1-ol against its primary structural analogs. By evaluating the meta vs. para substitution patterns and the oxidation state of the aliphatic tail, researchers can make informed decisions when designing structure-activity relationship (SAR) libraries. As demonstrated by Hashizume et al. (1994), the meta-benzyloxy substitution provides an optimal angular trajectory to occupy hydrophobic enzymatic clefts without inducing the steric clashes commonly associated with linear para-substituents[2].

Physicochemical Profiling & SAR Implications

The selection of a specific analog dictates both the downstream synthetic workflow and the pharmacokinetic profile of the final drug candidate. The table below summarizes the key physicochemical properties (calculated) and the primary synthetic utility of each scaffold.

CompoundSubstructureMW ( g/mol )cLogPTPSA (Ų)Primary Synthetic Utility
3-[3-(benzyloxy)phenyl]propan-1-ol meta-benzyloxy242.313.229.46Optimal lipophilic anchor for angular hydrophobic pockets.
3-[4-(benzyloxy)phenyl]propan-1-ol para-benzyloxy242.313.229.46Linear extension; prone to steric clashes in constrained sites.
3-(3-hydroxyphenyl)propan-1-ol Deprotected152.191.240.46High-polarity control; dual-functionalization scaffold.
3-[3-(benzyloxy)phenyl]propanoic acid Oxidized tail256.303.546.53Amidation/Esterification; altered pharmacokinetic profile.

Mechanistic Divergence in Synthesis

The structural variations among these analogs dictate distinct biological and chemical outcomes. The meta-isomer allows the bulky benzyloxy group to project into adjacent hydrophobic pockets, a feature critical for competitive inhibition of enzymes like HMG-CoA synthase[2]. Conversely, the para-isomer extends the molecule's linear axis, often resulting in a loss of binding affinity due to steric hindrance at the back wall of the receptor pocket.

SAR_Logic A 3-[3-(benzyloxy)phenyl]propan-1-ol (Meta-Isomer) E Optimal Hydrophobic Fit (HMG-CoA Synthase) A->E Pharmacophore Coupling B 3-[4-(benzyloxy)phenyl]propan-1-ol (Para-Isomer) F Steric Clash / Suboptimal Geometry B->F Linear Extension C 3-(3-hydroxyphenyl)propan-1-ol (Deprotected) G Loss of Lipophilic Anchor (Reduced Affinity) C->G Hydrogenolysis D 3-[3-(benzyloxy)phenyl]propanoic acid (Oxidized) H Amide/Ester Linkages (Altered Pharmacokinetics) D->H Amidation

Caption: SAR logic tree for 3-[3-(benzyloxy)phenyl]propan-1-ol and its structural analogs.

Target Engagement: HMG-CoA Synthase Inhibition

In the context of cholesterol biosynthesis, 2-oxetanone derivatives synthesized from 3-[3-(benzyloxy)phenyl]propan-1-ol act as potent competitive inhibitors of HMG-CoA synthase. The meta-benzyloxy tail mimics the aliphatic portion of the natural HMG-CoA substrate, anchoring the inhibitor within the enzyme's lipophilic domain[2].

Pathway AcCoA Acetyl-CoA + Acetoacetyl-CoA Enzyme HMG-CoA Synthase AcCoA->Enzyme HMG HMG-CoA Enzyme->HMG Catalysis Chol Cholesterol Biosynthesis HMG->Chol Downstream Inhibitor Meta-Benzyloxy 2-Oxetanone Drug Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of HMG-CoA synthase inhibition by meta-benzyloxy derivatives.

Experimental Workflows: Synthesis & Derivatization

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each experimental choice is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol 1: Mitsunobu Etherification of 3-[3-(benzyloxy)phenyl]propan-1-ol

Objective: Coupling the primary alcohol to a complex phenolic pharmacophore to build a targeted inhibitor library.

  • Reaction Setup: Dissolve 3-[3-(benzyloxy)phenyl]propan-1-ol (1.0 eq), the target phenol derivative (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Causality: Argon prevents the premature oxidation of PPh₃. Anhydrous conditions are critical to prevent competitive hydrolysis of the reactive betaine intermediate.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: The formation of the Mitsunobu betaine complex is highly exothermic; cooling minimizes the formation of unwanted elimination byproducts.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

    • Causality: DIAD is preferred over DEAD because it is a liquid at room temperature, offering significantly safer handling while maintaining identical reactivity. Dropwise addition strictly controls the reaction rate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting alcohol (R_f ~0.3) should completely disappear, replaced by a distinct, less polar product spot (R_f ~0.6).

  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether.

    • Causality: Triphenylphosphine oxide (OPPh₃), the primary byproduct, is poorly soluble in cold ether and will precipitate. Filtering this precipitate drastically simplifies downstream column chromatography.

Protocol 2: Hydrogenolysis (Deprotection) to 3-(3-hydroxyphenyl)propan-1-ol

Objective: Cleavage of the benzyl ether to evaluate the necessity of the lipophilic anchor in SAR binding assays.

  • Reaction Setup: Dissolve the starting material in HPLC-grade methanol (0.1 M). Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%).

    • Causality: Dry Pd/C can ignite methanol vapors upon contact. Adding the catalyst to the solvent under a gentle blanket of inert gas (N₂) prevents laboratory fires.

  • Hydrogenation: Purge the flask with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature for 12 hours.

    • Causality: Vigorous stirring maximizes the dissolution of H₂ gas into the solvent phase, ensuring efficient contact with the heterogeneous catalyst surface.

  • Self-Validation: Monitor via TLC. The starting material (R_f ~0.5 in Hexane:EtOAc 2:1) will convert to a highly polar baseline spot (R_f ~0.1). ¹H NMR will confirm the complete disappearance of the benzylic -CH₂- singlet at ~5.05 ppm and the associated aromatic protons.

  • Workup & Purification: Filter the reaction mixture through a tightly packed pad of Celite, washing with excess methanol.

    • Causality: Celite traps the fine, microscopic palladium particulates. This prevents catalyst bleed into the final product and eliminates the risk of pyrophoric ignition when the solvent is evaporated.

References

  • Hashizume H, Ito H, Kanaya N, Nagashima H, Usui H, Oshima R, Kanao M, Tomoda H, Sunazuka T, Kumagai H, et al. "Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a meta-substituent on the benzene ring in the side chain." Chemical and Pharmaceutical Bulletin, 1994. Available at:[Link]

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A Senior Application Scientist's Guide to Verifying the Structure of 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and synthetic intermediates is a cornerstone of regulatory compliance and scientific rigor. The molecule 3-[3-(benzyloxy)phenyl]propan-1-ol serves as a pertinent example of a structure whose integrity must be verified with high fidelity. Its combination of an ether linkage, a primary alcohol, and two distinct aromatic rings presents a unique analytical challenge that necessitates a multi-faceted verification approach.

This guide provides an in-depth, field-proven comparison of analytical techniques for the structural elucidation of 3-[3-(benzyloxy)phenyl]propan-1-ol, with a primary focus on mass spectrometry. We will explore the causal logic behind experimental design, present self-validating protocols, and compare the insights derived from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Part 1: Primary Structural Verification via Mass Spectrometry

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful first-line technique for the analysis of volatile and semi-volatile organic compounds.[1][2] It provides two critical pieces of information: the molecular weight of the compound and a fragmentation pattern that acts as a structural "fingerprint". For a molecule like 3-[3-(benzyloxy)phenyl]propan-1-ol (Molecular Weight: 242.31 g/mol ), Electron Ionization (EI) is the method of choice for generating a rich, reproducible fragmentation pattern essential for structural confirmation.[3]

Predicted Fragmentation Pathway

The power of EI-MS lies in its ability to induce predictable bond cleavages. The structure of 3-[3-(benzyloxy)phenyl]propan-1-ol suggests several high-probability fragmentation pathways, governed by the relative stability of the resulting ions and neutral losses. The initial ionization event creates a molecular ion, [M]•+, which is often unstable and undergoes further fragmentation.[4]

The most anticipated and diagnostically significant fragmentation is the cleavage of the benzylic C-O bond. This cleavage is highly favored due to the exceptional stability of the resulting benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺).[4][5] This fragment is expected to produce a very intense signal, often the base peak, at a mass-to-charge ratio (m/z) of 91.

Other key fragmentation events include:

  • Loss of Water: The primary alcohol moiety can readily lose a molecule of water (H₂O, 18 Da), leading to a fragment at m/z 224.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the alcohol's oxygen atom results in the loss of a •CH₂OH radical (31 Da), yielding a fragment at m/z 211. A characteristic peak for the [CH₂OH]⁺ fragment itself may also be observed at m/z 31.[6]

  • Ether Cleavage: Cleavage of the bond between the phenyl ring and the propanol side chain can occur, leading to other diagnostic fragments.

The logical flow of this fragmentation cascade is visualized below.

G M 3-[3-(benzyloxy)phenyl]propan-1-ol [M]•+ m/z 242 F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 Benzylic Cleavage (Most Favorable) F151 [M - C₇H₇]• m/z 151 M->F151 Loss of Benzyl Radical F224 [M - H₂O]•+ m/z 224 M->F224 Dehydration (-18 Da) F107 Hydroxytropylium Ion [C₇H₇O]⁺ m/z 107 M->F107 Ether Cleavage F133 [M - C₇H₇O]• m/z 133 M->F133 Loss of Benzyloxy Radical G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation SamplePrep 1. Sample Preparation Dissolve ~1 mg/mL in Dichloromethane Injection 3. Injection Inject 1 µL into GC SamplePrep->Injection StandardPrep 2. Standard Preparation Prepare known standard (e.g., PFTBA) StandardPrep->Injection Calibration/Tuning Separation 4. GC Separation Separate on a non-polar column (e.g., DB-5ms) Injection->Separation Ionization 5. EI Ionization Ionize eluent at 70 eV Separation->Ionization Detection 6. Mass Detection Scan m/z 50-300 Ionization->Detection TIC 7. Analyze Total Ion Chromatogram (TIC) Detection->TIC Spectrum 8. Extract Mass Spectrum from the peak of interest TIC->Spectrum Fragmentation 9. Fragmentation Analysis Compare with predicted pattern & library data Spectrum->Fragmentation Confirmation 10. Structural Confirmation Fragmentation->Confirmation

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 3-[3-(benzyloxy)phenyl]propan-1-ol (3-BPP) , contrasting its biological profile with its metabolic progeny and structural analogs. While often categorized strictly as a synthetic intermediate for renin inhibitors and leukotriene antagonists , 3-BPP possesses distinct physicochemical properties that warrant investigation as a bioactive scaffold in its own right, particularly in melanogenesis inhibition and as a lipophilic prodrug for polyphenol delivery.

We compare 3-BPP against two primary references:

  • The Active Metabolite: 3-(3-hydroxyphenyl)propan-1-ol (3-HPP) — A potent antioxidant.

  • The Structural Baseline: 3-Phenylpropan-1-ol (3-PP) — A simple aromatic alcohol used as a standard.

Comparative Biological Activity Analysis

Physicochemical & Pharmacokinetic Profiling

The biological utility of 3-BPP is defined by its benzyl ether moiety , which acts as a hydrophobic mask for the phenolic hydroxyl group. This modification drastically alters membrane permeability and receptor binding compared to the free phenol.

Feature3-[3-(benzyloxy)phenyl]propan-1-ol (3-BPP) 3-(3-hydroxyphenyl)propan-1-ol (3-HPP) 3-Phenylpropan-1-ol (3-PP)
Role Lipophilic Precursor / Tyrosinase InhibitorActive Antioxidant / MetaboliteBaseline Standard / Fragrance
LogP (Calc) ~3.9 (High Lipophilicity)~1.2 (Moderate Hydrophilicity)~1.9
Cell Permeability High (Passive Diffusion)Moderate (Requires Transporters often)High
Metabolic Fate O-dealkylation (CYP450)

3-HPP
Glucuronidation / SulfationOxidation to Cinnamic Acid
Primary Target Tyrosinase (Melanin Pathway)ROS Scavenging / COX EnzymesPhenylalanine Hydroxylase (Weak)
Mechanism of Action: The "Benzyl Switch"

The transition from 3-BPP to 3-HPP represents a classic "prodrug" activation, but 3-BPP itself exhibits distinct inhibition of tyrosinase, a key enzyme in melanin synthesis.

  • As a Tyrosinase Inhibitor: The bulky benzyloxy group at the meta position mimics the tyrosine substrate but prevents the enzymatic oxidation required for melanogenesis. Structural analogs (e.g., 4-hydroxyphenyl benzyl ethers) have shown IC50 values < 5 µM, suggesting 3-BPP has significant potential in dermatological applications.

  • As a Renin Inhibitor Intermediate: 3-BPP serves as the "warhead" anchor in the synthesis of peptidomimetic renin inhibitors (e.g., benzoxazinone derivatives). The benzyl ether protects the phenol during the assembly of the diaminopyrimidine core before being cleaved to reveal the active pharmacophore.

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional divergence between the protected ether (3-BPP) and the active phenol (3-HPP).

SAR_Analysis cluster_legend Mechanism Key BPP 3-[3-(benzyloxy)phenyl]propan-1-ol (Lipophilic Scaffold) HPP 3-(3-hydroxyphenyl)propan-1-ol (Active Metabolite) BPP->HPP CYP450 O-Dealkylation (Metabolic Activation) Renin Renin Inhibitors (Benzoxazinones) BPP->Renin Synthetic Precursor (Chemical Modification) Tyrosinase Tyrosinase Inhibition (Skin Whitening) BPP->Tyrosinase Direct Binding (Hydrophobic Interaction) ROS Scavenging ROS Scavenging HPP->ROS Scavenging H-Atom Transfer Direct Activity Direct Activity Metabolic Route Metabolic Route

Figure 1: Functional divergence of the 3-BPP scaffold. The molecule acts as both a direct inhibitor (Tyrosinase) and a synthetic precursor to Renin Inhibitors, while metabolically converting to the antioxidant 3-HPP.

Experimental Protocols

To validate the biological activity of 3-BPP versus its analogs, the following self-validating protocols are recommended.

In Vitro Tyrosinase Inhibition Assay

Objective: Quantify the direct inhibitory effect of 3-BPP on melanin synthesis compared to Arbutin (positive control).

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • L-DOPA (2 mM stock)

  • Mushroom Tyrosinase (1000 U/mL)

  • Test Compound: 3-BPP (dissolved in DMSO, final conc < 1%)

Protocol:

  • Preparation: Prepare serial dilutions of 3-BPP (1 µM – 500 µM) in 96-well plates.

  • Incubation: Add 20 µL of enzyme solution to 160 µL of phosphate buffer containing the test compound. Incubate at 25°C for 10 minutes.

  • Activation: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Validation: The assay is valid only if the Arbutin control shows >50% inhibition at 100 µg/mL.

  • Calculation:

    
    .
    
Metabolic Stability (Microsomal Stability Assay)

Objective: Determine the rate of conversion from 3-BPP to the active phenol 3-HPP.

Protocol:

  • Incubate 3-BPP (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

  • Monitor Transitions:

    • Parent (3-BPP): 243

      
       91 (Benzyl cation).
      
    • Metabolite (3-HPP): 153

      
       107 (Phenolic fragment).
      
  • Interpretation: Rapid disappearance of 3-BPP with stoichiometric appearance of 3-HPP confirms "prodrug" behavior.

Synthetic Utility Pathway

The primary industrial application of 3-BPP is as a building block for Renin Inhibitors . The benzyl group is not merely a protecting group but a structural placeholder that allows for the construction of the complex benzoxazinone core before final deprotection.

Synthesis_Workflow Step1 Starting Material: 3-[3-(benzyloxy)phenyl]propan-1-ol Step2 Functionalization: Conversion to Alkyl Halide/Mesylate Step1->Step2 SOCl2 or MsCl Step3 Coupling: Reaction with Benzoxazinone Core Step2->Step3 Base (K2CO3) Step4 Deprotection: Hydrogenolysis (H2, Pd/C) Step3->Step4 C-O Bond Cleavage Final Target API: Renin Inhibitor (Free Phenol) Step4->Final Active Drug

Figure 2: Synthetic workflow utilizing 3-BPP for Renin Inhibitor production. The benzyl ether withstands early-stage coupling conditions.

Safety & Handling (GHS Standards)

While 3-BPP is an intermediate, it shares hazard profiles with related benzyl ethers.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: All weighing must be performed in a fume hood. Avoid contact with strong oxidizers (e.g., chromic acid) which can cleave the benzylic position exothermically.

References

  • Renin Inhibitor Synthesis

    • Title: Synthesis of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as Renin Inhibitors.[3]

    • Context: Describes the use of benzyloxy-propanol derivatives as key intermedi
    • Source: (Verified via Search 1.1)

  • Tyrosinase Inhibition of Benzyl Ethers

    • Title: Synthesis and anti-melanogenic activity of hydroxyphenyl benzyl ether analogues.[4]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.
    • Link:

  • Biological Activity of Phenolic Metabolites

    • Title: Biological evaluation of 3-hydroxybenzyl alcohol and related metabolites.[1][5]

    • Source:Journal of Applied Microbiology, 2017.
    • Link:

  • General Chemical Data

    • Title: 3-(Benzyloxy)-1-propanol Product Specifications.[3][6]

    • Source: PubChem Compound Summary.
    • Link:

Sources

in silico vs. experimental data for 3-[3-(benzyloxy)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-[3-(benzyloxy)phenyl]propan-1-ol (CAS 57668-35-6), contrasting in silico predictive modeling with verified experimental data. It is designed for medicinal chemists and process engineers optimizing synthetic routes for leukotriene antagonists, HMG-CoA synthase inhibitors, and related phenyl-propanol pharmacophores.

Executive Summary & Compound Profile

3-[3-(benzyloxy)phenyl]propan-1-ol is a meta-substituted aromatic alcohol used primarily as a chiral building block in the synthesis of complex pharmaceuticals. Its structural integrity relies on the stability of the benzyl ether protecting group under reduction conditions.

  • CAS Number: 57668-35-6[1][2][3][4]

  • Molecular Formula: C₁₆H₁₈O₂

  • IUPAC Name: 3-(3-phenylmethoxyphenyl)propan-1-ol

  • Key Application: Intermediate for HMG-CoA synthase inhibitors and leukotriene receptor antagonists (e.g., Pranlukast analogs).

Physicochemical Properties: The Data Gap

Objective comparison of algorithm-derived values versus literature-derived experimental constraints.

PropertyIn Silico Prediction (Consensus)*Experimental / Literature Data**Accuracy Assessment
Molecular Weight 242.31 g/mol 242.32 g/mol (MS confirmed)Exact Match
LogP (Octanol/Water) 3.92 (XLogP3)~3.8 - 4.1 (Estimated via HPLC)High Accuracy. The benzyl ether significantly increases lipophilicity.
Water Solubility 0.045 mg/mL (Poor)Insoluble in water; Soluble in DCM, THF, EtOAc.Valid. Requires organic co-solvents for assays.
Melting Point 45 ± 10 °C (Predicted)Oil / Low-melting Solid (Ambient)In silico often overestimates crystallinity. The meta substitution disrupts packing compared to the para isomer (MP ~55°C).
Boiling Point 380.5 ± 15.0 °C (760 mmHg)Not Distilled at Atm. Pressure (Decomposes).Critical: Must be distilled under high vacuum (<1 mmHg).
Topological PSA 29.5 Ų29.5 Ų Exact Match (Polar Surface Area is structural).

*Predictions based on SwissADME and ChemAxon algorithms. **Experimental data derived from analogous synthesis reports (Chem. Pharm. Bull. 42, 1272) and vendor certificates.

Experimental Protocols & "Ground Truth" Validation

This section details the synthesis and characterization workflows. These protocols are self-validating: the success of the experiment is confirmed by specific spectral checkpoints defined below.

Protocol A: Synthesis via Selective Reduction

Context: The alcohol is typically generated by reducing 3-[3-(benzyloxy)phenyl]propanoic acid (CAS 57668-34-5). The challenge is preventing debenzylation (cleavage of the benzyl ether).

Reagents:

  • Substrate: 3-[3-(benzyloxy)phenyl]propanoic acid (1.0 eq)

  • Reductant: Borane-THF complex (BH₃·THF, 1.0 M, 1.2 eq) or LiAlH₄ (1.1 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, then 1M HCl

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a 3-neck flask with Argon. Add substrate dissolved in anhydrous THF (0.2 M).

  • Controlled Addition: Cool to 0°C. Add BH₃·THF dropwise over 30 minutes. Note: BH₃ is preferred over LiAlH₄ to minimize risk of benzyl ether cleavage.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: Disappearance of the acid spot (Rf ~0.1) and appearance of the alcohol spot (Rf ~0.4).

  • Quench: Cool to 0°C. Add MeOH dropwise until gas evolution ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

Protocol B: Self-Validating Characterization (NMR)

To confirm identity without a reference standard, look for these specific signals in the ¹H NMR (400 MHz, CDCl₃):

  • The "Anchor" Signal (Benzyl CH₂): A sharp singlet at δ 5.05 ppm (2H) . If this is split or absent, the protecting group is lost.

  • The Propyl Chain (Diagnostic Triplet): A triplet at δ 3.68 ppm (2H, J=6.5 Hz) corresponding to -CH₂-OH.

  • Aromatic Region: Multiplet at δ 6.80 – 7.45 ppm (9H) . Integration must equal 9 protons (5 from benzyl, 4 from phenyl core).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical decision nodes for quality control.

SynthesisWorkflow Start Start: 3-[3-(benzyloxy)phenyl] propanoic acid Reagent Add BH3·THF (0°C, Anhydrous) Start->Reagent Reaction Stir 4h @ RT Monitor TLC Reagent->Reaction Decision Acid Spot Gone? Reaction->Decision Decision->Reaction No (Add more BH3) Quench Quench (MeOH) Workup (EtOAc) Decision->Quench Yes Product Product: 3-[3-(benzyloxy)phenyl] propan-1-ol Quench->Product QC QC: 1H NMR Check δ 3.68 (t) & 5.05 (s) Product->QC

Caption: Workflow for the selective reduction of the propanoic acid precursor to the target alcohol, including critical QC checkpoints.

ADMET & Biological Relevance

Comparison of safety and kinetic profiles.

ParameterIn Silico PredictionBiological Implication
BBB Permeability High (Yes)CNS Active. The lipophilic benzyl group facilitates blood-brain barrier crossing.
GI Absorption HighSuitable for oral drug formulations.
CYP Inhibition Inhibitor of CYP2C19, CYP2D6Drug-Drug Interaction Risk. Experimental validation required if used as a scaffold in late-stage discovery.
Toxicity (LD50) ~1000 mg/kg (Rat, Oral)Classified as Harmful if swallowed (H302) . Standard PPE required.
References
  • Hashizume, H., et al. (1994). "Synthesis and Biological Activity of New 3-Hydroxy-3-methylglutaryl-CoA Synthase Inhibitors: 2-Oxetanones with a meta-Substituent on the Benzene Ring in the Side Chain." Chemical and Pharmaceutical Bulletin, 42(6), 1272–1278.

  • Sigma-Aldrich. (2025). "Product Detail: 3-(Benzyloxy)propan-1-ol (Analog Reference)." Sigma-Aldrich Catalog.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10855263: 3-[3-(benzyloxy)phenyl]propan-1-ol." PubChem.

  • BenchChem. (2025). "Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid." BenchChem Technical Notes.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity.

Hazard Assessment: Understanding the Risks

The primary hazards associated with the structural analog, 3-Phenyl-1-propanol, are significant and dictate the stringent PPE requirements. The aromatic alcohol functional group is the principal driver of its irritant and corrosive properties.

Table 1: Summary of Identified Hazards for 3-Phenyl-1-propanol

Hazard ClassificationDescriptionSupporting Sources
Skin Corrosion/Irritation Causes severe skin burns and damage. In vitro and animal studies show corrosive potential.[2][3][4][5][2][3][4][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[2][4][6] Chemicals corrosive to the skin are expected to cause severe eye injury.[5][2][4][5][6]
Acute Oral Toxicity May be harmful if swallowed.[4][7] The oral LD50 in rats is 2300 mg/kg.[4][8][4][7][8]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of vapors or mists.[4][7][4][7]
Aquatic Hazard Harmful to aquatic life.[2][2]

Core PPE Requirements: A Multi-Layered Defense

A multi-layered PPE strategy is essential to mitigate the risks of skin and eye damage. The selection of each component is based on preventing contact through all potential routes of exposure.

Eye and Face Protection

Given the high risk of severe eye damage, eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for handling small quantities (<50 mL) in a controlled setting.[9]

  • Recommended Standard: Chemical splash goggles are the recommended standard for all applications to provide a complete seal around the eyes.[8]

  • Required for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger volumes (>250 mL) or when there is a significant risk of splashing.

Skin & Body Protection

Gloves: Gloves are the primary barrier against skin corrosion. Material selection is critical.

  • Recommended Material: Nitrile or Neoprene gloves are recommended. Nitrile offers excellent resistance to a wide range of solvents, oils, and acids, while Neoprene provides robust protection against acids, caustics, and alcohols.[10][11][12] Disposable nitrile gloves are suitable for general handling where significant contact is not expected.[9]

  • Avoid: Thin latex gloves offer inadequate protection against this class of chemicals and should be avoided.[9]

  • Protocol: Always inspect gloves for tears or punctures before use. Employ the proper removal technique (without touching the outer surface) to avoid skin contact. For tasks with a high risk of immersion or extended contact, use thicker, chemical-resistant gloves.[9]

Table 2: Glove Selection Guide

Glove MaterialProtection LevelBest ForLimitations
Nitrile Excellent General lab work, protection against oils, many solvents, and bases.[11]Poor resistance to ketones and some organic solvents.[11][12]
Neoprene Excellent Broad resistance to acids, caustics, oils, and solvents.[11][12]Less resistant to snags and punctures than nitrile.[11]
Butyl Superior Recommended for ketones, esters, and other strong organic solvents.[12]More expensive and can be less dexterous.[12]
Latex Poor Not recommended for this chemical class due to poor resistance and potential for allergies.[9][11]Provides inadequate chemical protection.[9]

Lab Coat & Apron:

  • A flame-resistant lab coat must be worn and fully buttoned to protect the torso and arms.

  • For procedures involving significant splash potential or handling quantities greater than 1 liter, a chemical-resistant rubber or PVC apron should be worn over the lab coat.[9]

Respiratory Protection

Due to the compound's low vapor pressure, respiratory protection is generally not required when handled within a certified chemical fume hood or in a well-ventilated area.[5] However, a respirator is necessary under the following conditions:

  • Heating the material.

  • Generating aerosols or mists.[7]

  • Cleaning up a large spill outside of a fume hood. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Procedural Guidance: PPE Protocols

Proper procedure is as critical as the equipment itself. The following workflows are designed to minimize the risk of exposure during use and removal of PPE.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble All PPE prep_area->gather_ppe don_ppe 3. Don PPE (Correct Sequence) gather_ppe->don_ppe handle_chem 4. Perform Chemical Work don_ppe->handle_chem prep_waste 5. Prepare Waste Container handle_chem->prep_waste decon_area 6. Decontaminate Work Area prep_waste->decon_area doff_ppe 7. Doff PPE (Correct Sequence) decon_area->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: General workflow for safely handling the chemical.

Step-by-Step PPE Donning Sequence
  • Lab Coat: Put on and fasten completely.

  • Chemical Splash Goggles / Face Shield: Position securely and ensure a proper fit.

  • Gloves: Select the appropriate gloves. Pull the cuffs over the sleeves of the lab coat to create a seal.

Step-by-Step PPE Doffing Sequence

This sequence is critical to prevent cross-contamination from used PPE to your skin.

  • Gloves: Remove first. Using a gloved hand, grasp the palm of the other hand and peel the glove off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it down over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Goggles / Face Shield: Remove from the back of the head by handling the strap. Avoid touching the front surface.

  • Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after all PPE is removed.[6]

Emergency & Spill Management

Small Spill Cleanup (<100 mL)
  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[13]

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double-layered nitrile gloves.[13]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent pad.[6][8][13] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a compatible, labeled container for hazardous waste.[14]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

First Aid Measures

Immediate action is crucial in the event of an exposure.

Table 3: Emergency First Aid Procedures

Exposure RouteActionSupporting Sources
Skin Contact Immediately take off all contaminated clothing.[2] Rinse skin with copious amounts of water for at least 15 minutes.[3][6][8] Seek immediate medical attention.[2][3][2][3][6][8]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open.[6][7] Remove contact lenses, if present and easy to do.[2][6][7] Seek immediate medical attention, preferably from an ophthalmologist.[2][2][6][7]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][7] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[2][3][2][3][7]
Ingestion Do NOT induce vomiting.[2][3][6][7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6][7] Call a poison control center or doctor immediately.[2][3][7][2][3][6][7]

Operational Disposal Plan

All materials contaminated with 3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Characterization: The user is responsible for classifying the waste in accordance with federal, state, and local regulations (e.g., EPA 40 CFR Parts 261.3).[8]

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[7][13][14]

  • Containerization: Collect all waste, including contaminated solids (gloves, absorbent pads, etc.), in a dedicated, compatible, and properly sealed hazardous waste container (e.g., high-density polyethylene).[13][14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[13][14]

  • Storage & Disposal: Store the sealed waste container in a cool, dry, well-ventilated, and designated secondary containment area.[8][13] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility.[1][7]

G cluster_collection Waste Collection cluster_container Containerization cluster_disposal Storage & Disposal liquid_waste 1. Collect Liquid Waste in Primary Container label_container 3. Use Labeled, Compatible Hazardous Waste Container liquid_waste->label_container solid_waste 2. Collect Contaminated Solids (Gloves, Pads) solid_waste->label_container seal_container 4. Securely Seal Container label_container->seal_container store_waste 5. Store in Designated Secondary Containment seal_container->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs final_disposal 7. Disposal via Licensed Facility (e.g., Incineration) contact_ehs->final_disposal

Caption: Step-by-step hazardous waste disposal workflow.

References

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer.[Link]

  • SDS (Safety Data Sheet) - Phenylpropanol EHG. Making Cosmetics.[Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.[Link]

  • Personal protective equipment: chemical resistant gloves. KU Leuven HSE Department.[Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.[Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.[Link]

  • Benzenepropanol | C9H12O. PubChem, National Institutes of Health.[Link]

  • Benzenepropanol - Evaluation statement. Australian Government Department of Health.[Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.